Luteolin 5-methyl ether
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-5-9(17)6-15-16(14)12(20)7-13(22-15)8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPMKAZMPNDLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553400 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58115-29-0 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Luteolin 5-methyl ether
Foreword: The Significance of Luteolin 5-methyl ether in Modern Drug Discovery
Luteolin, a ubiquitous flavonoid found in a variety of plants, has long been the subject of intensive research due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The methylation of flavonoids, a common biosynthetic modification, can significantly alter their physicochemical properties, such as solubility and bioavailability, and modulate their biological effects. This compound, a naturally occurring derivative, presents a compelling case for investigation by researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering both theoretical grounding and practical insights for its application in a research setting.
Section 1: Synthesis Methodologies for this compound
The synthesis of this compound can be approached through several strategic routes. The most common and logical approach involves the selective methylation of the 5-hydroxyl group of luteolin. This requires a careful selection of protecting groups to prevent unwanted methylation at other hydroxyl positions (7, 3', and 4').
Strategic Approach: Selective 5-O-Methylation of Luteolin
The core of this synthetic strategy lies in the differential reactivity of the hydroxyl groups of the luteolin scaffold. The 5-hydroxyl group is chelated to the adjacent carbonyl at position 4, which reduces its nucleophilicity compared to the other hydroxyl groups. However, with appropriate reaction conditions, selective methylation can be achieved.
A plausible and efficient synthetic route is outlined below:
Caption: A generalized workflow for the synthesis of this compound via a protection-methylation-deprotection strategy.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative method for the synthesis of this compound.
Step 1: Protection of Luteolin
-
Dissolve luteolin in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, for instance, anhydrous potassium carbonate (K₂CO₃), to deprotonate the hydroxyl groups.
-
Introduce a protecting group reagent, such as benzyl bromide, to protect the more reactive 7, 3', and 4'-hydroxyl groups.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the protected luteolin. Purify the product using column chromatography.
Step 2: Selective 5-O-Methylation
-
Dissolve the protected luteolin in an appropriate solvent like acetone.
-
Add a mild base, such as potassium carbonate.
-
Introduce a methylating agent, for example, dimethyl sulfate or methyl iodide.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, work up the reaction to isolate the methylated product. Purify by column chromatography.
Step 3: Deprotection
-
Dissolve the protected and methylated intermediate in a suitable solvent system, such as a mixture of ethyl acetate and ethanol.
-
Add a catalyst for hydrogenolysis, typically palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Monitor the reaction by TLC until the deprotection is complete.
-
Filter off the catalyst and evaporate the solvent to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Section 2: Characterization and Structural Elucidation
The unambiguous identification and characterization of the synthesized this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
The following diagram illustrates the key analytical techniques used in the characterization process:
Caption: The analytical workflow for the comprehensive characterization of this compound.
Key Characterization Data
The following table summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Value/Observation | Citation |
| Mass Spectrometry (MS) | Molecular Weight | 300.26 g/mol | [3][4] |
| Molecular Formula | C₁₆H₁₂O₆ | [4] | |
| [M+H]⁺ | m/z 301 | [4] | |
| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) | 6.20 (d, J=2.0 Hz, 1H, H-6), 6.62 (s, 1H, H-8), 7.48 (d, J=2.0 Hz, 1H, H-2'), 6.94 (d, J=8.5 Hz, 1H, H-5'), 7.52 (dd, J=8.5, 2.0 Hz, 1H, H-6'), 6.46 (s, 1H, H-3), 3.88 (s, 3H, 5-OCH₃) | [3] |
| ¹³C NMR (100 MHz, CD₃OD) | δ (ppm) | 165.6 (C-2), 103.8 (C-3), 183.4 (C-4), 162.1 (C-5), 98.9 (C-6), 164.9 (C-7), 93.5 (C-8), 158.4 (C-9), 105.9 (C-10), 122.9 (C-1'), 116.1 (C-2'), 146.2 (C-3'), 150.1 (C-4'), 119.3 (C-5'), 123.5 (C-6'), 56.5 (5-OCH₃) | [3] |
| UV-Visible Spectroscopy | λmax (in Methanol) | ~256, 268 (sh), 348 nm | [5] |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The provided data is based on published literature.[3]
Section 3: Applications and Future Perspectives
This compound, as a derivative of the pharmacologically active luteolin, holds significant potential in various research areas. Its altered lipophilicity due to the methyl group may lead to improved bioavailability, making it a promising candidate for further investigation in drug development.[6] Studies have suggested that methylated flavonoids may exhibit unique biological activities, including potential anti-cancer and anti-inflammatory effects.[7] Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in various disease models.
References
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BioCrick. This compound | CAS:58115-29-0 | Flavonoids. Available from: [Link]
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ResearchGate. ¹H NMR, ¹³C NMR and 2D NMR Correlations Data of this compound (1) and cirsilineol (2). Available from: [Link]
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Luteolin 5-Methyl Ether: A Physicochemical and Biological Profile for Drug Discovery
Introduction: The Therapeutic Potential of a Methoxylated Flavonoid
Luteolin 5-methyl ether, a naturally occurring flavone, is a derivative of the widely studied flavonoid, luteolin. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. The methylation of the hydroxyl group at the 5-position of the luteolin backbone can significantly alter its physicochemical properties, thereby influencing its bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising compound.
Core Physicochemical Properties of this compound
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is paramount for effective formulation development and for predicting in vivo performance. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not always readily available in the public domain. Therefore, predicted values from reliable computational models are also included and are duly noted.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | [1] |
| Molecular Weight | 300.27 g/mol | [1] |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | [2] |
| Predicted pKa (Acidic) | 7.94 | |
| Predicted pKa (Basic) | 5.52 | |
| Predicted logP | 2.59 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Aqueous Solubility | Data not available (predicted to be low) | |
| Melting Point | Data not available (related compound Luteolin 7-methyl ether: 258-260°C or 306-308°C) | [3][4] |
| Boiling Point | Data not available |
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is a cornerstone of preclinical drug development. The following section outlines standardized protocols for key parameters. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method and HPLC Analysis
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[5] The rationale is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved compound.
Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility using the shake-flask method followed by HPLC analysis.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the container and place it in a temperature-controlled shaker or incubator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection and Preparation: Carefully collect an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this step should be performed promptly. The collected supernatant is then filtered through a chemically inert filter (e.g., a 0.22 µm syringe filter) to remove any remaining microparticles.
-
Quantification by HPLC:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions: A reverse-phase C18 column is typically employed. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The flow rate is typically maintained at 1 mL/min.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point and enthalpy of fusion of a crystalline solid.[7] This information is critical for assessing the compound's purity and physical stability.
Workflow for DSC Analysis
Caption: Workflow for determining the melting point of this compound using DSC.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Calibration: Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion (e.g., indium and zinc). This ensures the accuracy of the temperature and heat flow measurements.
-
Thermal Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the pans at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas, such as nitrogen. The temperature program should span a range that includes the expected melting point of the compound.
-
Data Acquisition and Analysis: The DSC instrument records the difference in heat flow required to maintain the sample and reference pans at the same temperature. The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the sample. The area under the melting peak is proportional to the enthalpy of fusion.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of this compound. Published data for this compound reveals characteristic chemical shifts that confirm its structure.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique. The fragmentation pattern of flavonoids is well-characterized and can provide valuable structural information.[9] The retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway observed for flavones.[10]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. Flavones typically exhibit two major absorption bands. For the related Luteolin 7-methyl ether, absorption maxima (λmax) have been reported at 255 nm and 352 nm.[3]
Biological Activities and Modulation of Signaling Pathways
While specific studies on the biological activities of this compound are limited, the extensive research on its parent compound, luteolin, provides a strong basis for predicting its potential therapeutic effects. The methylation at the 5-position is likely to modulate these activities by altering its interaction with biological targets.
Anti-Inflammatory Effects
Luteolin is a well-documented anti-inflammatory agent that acts through multiple mechanisms.[11][12] It can inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation. It is plausible that this compound retains similar anti-inflammatory properties.
Potential Anti-Inflammatory Signaling Pathways Modulated by Luteolin and its Derivatives
Caption: Potential anti-inflammatory mechanisms of this compound, extrapolated from the known activities of luteolin, involving the inhibition of key signaling pathways.
Luteolin has been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.[13][14] These pathways are crucial in transducing inflammatory signals that lead to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[15][16] By inhibiting these pathways, luteolin can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS.[15]
Anticancer Potential
Luteolin exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.[13] These effects are often mediated through the modulation of the PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer.[13][17] Luteolin has been shown to downregulate the phosphorylation of Akt and its downstream targets, leading to cell cycle arrest and apoptosis.[13] Similarly, its ability to modulate the MAPK pathway can contribute to its anti-proliferative effects.[18] In one study, this compound demonstrated low cytotoxicity against 4T1 breast carcinoma cells.[2]
Conclusion and Future Directions
This compound presents an intriguing profile for drug discovery, with predicted physicochemical properties that may offer advantages over its parent compound, luteolin. Its potential to modulate key signaling pathways involved in inflammation and cancer warrants further investigation. Future research should focus on obtaining robust experimental data for its physicochemical properties, particularly its aqueous solubility and melting point. Furthermore, comprehensive studies are needed to elucidate the specific effects of this compound on the PI3K/Akt and MAPK signaling pathways and to validate its therapeutic potential in relevant preclinical models of inflammatory diseases and cancer.
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Navigating the Solubility Landscape of Luteolin 5-Methyl Ether: A Technical Guide for Researchers
For scientists engaged in drug discovery and development, understanding the solubility of a lead compound is a cornerstone of successful preclinical progression. Luteolin 5-methyl ether, a methoxylated flavone with significant therapeutic potential, presents a compelling case for in-depth solubility characterization. This guide provides a comprehensive overview of the known solubility of this compound in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. Recognizing the current limitations in publicly available quantitative data, we further present a robust, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise and reliable data in their own laboratories.
This compound: Physicochemical Profile
This compound, also known as 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, is a derivative of the naturally occurring flavonoid, luteolin. Its chemical structure is characterized by the presence of a methyl group at the 5-position of the A-ring, a modification that can significantly influence its physicochemical properties, including solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58115-29-0 | [1] |
| Molecular Formula | C₁₆H₁₂O₆ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| Appearance | Yellow powder | [1] |
The introduction of the methyl group, compared to its parent compound luteolin, is expected to slightly increase its lipophilicity, which may, in turn, affect its solubility in polar and non-polar solvents.
Solubility of this compound in DMSO and Ethanol: Current State of Knowledge
To provide a valuable point of reference, it is instructive to consider the solubility of the parent compound, luteolin. It is important to note, however, that these values are for a different, albeit structurally related, molecule and should be used as an estimation only. The solubility of luteolin has been reported with some variation in the literature, which underscores the influence of experimental conditions such as temperature and purity of the compound and solvent.
Table 2: Reported Solubility of Luteolin (Parent Compound)
| Solvent | Reported Solubility | Source |
| DMSO | ~10 mg/mL | [2] |
| 7 mg/mL (at 25°C) | [3] | |
| 0.31 ± 0.08 mg/mL (at 27°C) | [4] | |
| Ethanol | ~5 mg/mL | [2] |
| ~5 mg/mL (at 25°C) | [3] | |
| 0.25 ± 0.05 mg/mL (at 27°C) | [4] |
The significant discrepancies in the reported solubility of luteolin highlight the necessity for standardized and well-documented experimental determination for this compound.
Theoretical Considerations: Factors Influencing Flavonoid Solubility
The solubility of flavonoids like this compound is governed by a complex interplay of factors related to both the solute and the solvent. A foundational understanding of these principles is crucial for interpreting experimental results and for the rational selection of solvent systems in drug development.
The general structure of flavonoids consists of a C6-C3-C6 carbon skeleton. The polarity, and therefore solubility, is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups[5].
-
Hydrogen Bonding: The hydroxyl groups on the flavonoid skeleton can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like ethanol.
-
Polarity: DMSO is a polar aprotic solvent, capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions. Its ability to solvate a wide range of compounds makes it a common choice for initial solubility screening.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the solvent-solute interactions for dissolution to occur.
The methylation at the 5-position of luteolin to form this compound reduces the number of available hydroxyl groups for hydrogen bonding, which may decrease its solubility in highly polar protic solvents compared to the parent compound. However, the addition of the methyl group also increases the molecule's overall size and can disrupt crystal packing, which may have a counteracting effect on solubility.
Experimental Protocol for Thermodynamic Solubility Determination
To address the gap in quantitative data, we present a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is considered the gold standard for solubility measurement[6].
Materials and Equipment
-
This compound (high purity, >98%)
-
DMSO (anhydrous, analytical grade)
-
Ethanol (anhydrous, analytical grade)
-
Volumetric flasks and pipettes
-
2 mL glass vials with screw caps
-
Thermostatic shaker incubator
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Analytical balance
Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 1 mL) of the test solvent (DMSO or ethanol) to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual inspection should confirm the presence of undissolved solid throughout the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples and calibration standards onto the HPLC system.
-
Develop a suitable HPLC method (e.g., isocratic or gradient elution with a C18 column and detection at the λmax of this compound).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.
-
Conclusion and Future Directions
The solubility of this compound in DMSO and ethanol is a critical parameter for its advancement in drug discovery and development. While qualitative data suggests its solubility in DMSO, a lack of precise quantitative information necessitates experimental determination. By providing a robust and detailed protocol, this guide equips researchers with the necessary tools to generate this vital data. The solubility data for the parent compound, luteolin, offers a useful, albeit approximate, reference point. Future studies should focus on the systematic determination of this compound's solubility in a range of pharmaceutically relevant solvents and biorelevant media to build a comprehensive solubility profile, which will be instrumental in formulation development and predicting its in vivo behavior.
References
-
BioCrick. This compound | CAS:58115-29-0. Available at: [Link]
-
Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(17), 6586-6590. Available at: [Link]
-
PubChem. Luteolin 5,3'-dimethyl ether. National Center for Biotechnology Information. Available at: [Link]
- Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of flavonoids in organic solvents.
-
Nor, M. S. M., Manan, Z. A., Mustaffa, A. A., & Lee, S. C. (2017). Solubility prediction of flavonoids using new developed UNIFAC-based model. Chemical Engineering Transactions, 56, 799-804. Available at: [Link]
-
PubChem. Luteolin methyl ether. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. Solubility of Flavonoids in Pure Solvents. Available at: [Link]
-
ResearchGate. Solubility of Flavonoids in Pure Solvents. Available at: [Link]
-
Gâvan, A., Popovici, V., & Tero-Vescan, A. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Processes, 9(11), 1952. Available at: [Link]
-
PSE Community.org. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Available at: [Link]
-
ResearchGate. Solubility, thermodynamic properties and solute-solvent molecular interactions of luteolin in various pure solvents. Available at: [Link]
-
ResearchGate. (PDF) Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Available at: [Link]
Sources
A Comprehensive Spectroscopic Guide to Luteolin 5-methyl ether for Researchers and Drug Development Professionals
Introduction
Luteolin 5-methyl ether, a naturally occurring methoxylated flavonoid, is a compound of significant interest in the fields of phytochemistry and pharmacology. As a derivative of luteolin, it shares a core flavone structure that is widely recognized for its diverse biological activities. The precise structural elucidation of such compounds is paramount for understanding their mechanism of action, ensuring purity, and for any further drug development endeavors. This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data of this compound, offering a foundational resource for researchers. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, providing a self-validating framework for the characterization of this and similar flavonoid compounds.
Molecular Structure of this compound
The structural foundation of this compound is a flavone backbone, characterized by a three-ring system (A, B, and C rings). The methylation at the 5-position of the A ring is a key distinguishing feature.
Caption: Chemical structure of this compound.
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound (C₁₆H₁₂O₆), the exact mass is a key identifier.
Expected Molecular Ion: The calculated exact mass of this compound is 300.0634 g/mol . In electrospray ionization (ESI), it is expected to be observed as protonated or deprotonated molecular ions.
-
Positive Ion Mode [M+H]⁺: m/z 301.0707
-
Negative Ion Mode [M-H]⁻: m/z 299.0561
Experimental data confirms a molecular weight of 300.26 g/mol .[1]
Table 1: Summary of Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (from literature) |
| [M]⁺ | 300.0634 | 300.26[1] |
| [M+H]⁺ | 301.0707 | ~301 |
| [M-H]⁻ | 299.0561 | ~299 |
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides structural insights through characteristic fragmentation. For flavones, common fragmentation pathways involve retro-Diels-Alder (RDA) reactions in the C-ring, leading to fragments that are diagnostic of the substitution patterns on the A and B rings. Other common losses include those of small, stable molecules like CO, CO₂, and H₂O.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. The following data is based on spectra recorded in deuterated methanol (CD₃OD).[1]
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Table 2: ¹H NMR Spectroscopic Data of this compound (400 MHz, CD₃OD) [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.46 | s | - |
| H-6 | 6.20 | d | 2.0 |
| H-8 | 6.62 | d | 2.0 |
| H-2' | 7.48 | d | 2.0 |
| H-5' | 6.94 | d | 8.5 |
| H-6' | 7.52 | dd | 8.5, 2.0 |
| 5-OCH₃ | 3.89 | s | - |
-
A-Ring Protons (H-6, H-8): The two protons on the A-ring appear as doublets with a small meta-coupling constant (J = 2.0 Hz), which is characteristic of their 1,3-relationship.
-
C-Ring Proton (H-3): The singlet at 6.46 ppm is characteristic of the H-3 proton in the flavone C-ring.
-
B-Ring Protons (H-2', H-5', H-6'): These protons exhibit a typical ABX spin system for a 3',4'-disubstituted B-ring. H-5' shows a large ortho-coupling to H-6' (J = 8.5 Hz). H-6' appears as a doublet of doublets due to coupling with both H-5' (ortho) and H-2' (meta). H-2' shows a small meta-coupling to H-6'.
-
Methoxyl Protons (5-OCH₃): The sharp singlet at 3.89 ppm corresponds to the three protons of the methyl ether group at the C-5 position.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Table 3: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CD₃OD) [1]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 165.9 |
| C-3 | 104.2 |
| C-4 | 183.7 |
| C-5 | 163.2 |
| C-6 | 93.9 |
| C-7 | 166.4 |
| C-8 | 99.1 |
| C-9 | 154.4 |
| C-10 | 107.2 |
| C-1' | 122.9 |
| C-2' | 114.3 |
| C-3' | 147.2 |
| C-4' | 151.4 |
| C-5' | 116.9 |
| C-6' | 120.1 |
| 5-OCH₃ | 56.7 |
-
Carbonyl Carbon (C-4): The downfield signal at 183.7 ppm is characteristic of the C-4 carbonyl carbon in the flavone nucleus.
-
Oxygenated Aromatic Carbons: Carbons C-5, C-7, C-9, C-2, C-3', and C-4' all resonate at downfield chemical shifts due to the deshielding effect of the attached oxygen atoms.
-
Methoxyl Carbon (5-OCH₃): The signal at 56.7 ppm is typical for a methoxy group attached to an aromatic ring.
2D NMR Correlations
To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[2]
-
COSY: Would confirm the J-coupling between H-6 and H-8 in the A-ring, and the H-2', H-5', and H-6' spin system in the B-ring.
-
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
-
HMBC: Shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the correlation between the 5-OCH₃ protons and the C-5 carbon, confirming the position of the methyl ether group.
Experimental Protocols
The following provides a generalized, step-by-step methodology for the acquisition of high-quality spectroscopic data for this compound.
1. Sample Preparation
-
NMR: Accurately weigh approximately 5-10 mg of the purified this compound. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using sonication if necessary.
-
MS: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a relaxation delay (d1) of at least 1-2 seconds.
-
-
¹³C NMR:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
2D NMR:
-
Acquire standard 2D experiments (COSY, HSQC, HMBC) using the instrument's predefined parameter sets.
-
Optimize the spectral widths and number of increments in the indirect dimension to achieve adequate resolution.
-
3. Mass Spectrometry Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Method:
-
Equilibrate the LC system with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode).
-
Inject a small volume of the prepared sample (e.g., 1-5 µL).
-
Perform electrospray ionization (ESI) in both positive and negative ion modes.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
-
For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 301.07 or 299.06).
-
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of mass spectrometry and one- and two-dimensional NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The data presented in this guide, including chemical shifts, coupling constants, and mass-to-charge ratios, serve as a reliable reference for researchers. Adherence to systematic experimental protocols is crucial for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity in natural product chemistry and drug development.
References
-
1 H NMR, 13 C NMR and 2D NMR Correlations Data of this compound (1) and cirsilineol (2). ResearchGate. Available at: [Link]
-
This compound | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick. BioCrick. Available at: [Link]
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"biosynthesis pathway of Luteolin 5-methyl ether in plants"
An In-depth Technical Guide to the Biosynthesis of Luteolin 5-methyl ether in Plants
Introduction: The Significance of Flavonoid Methylation
Flavonoids are a vast class of plant secondary metabolites renowned for their diverse roles in plant physiology and their beneficial properties for human health.[1][2] Luteolin, a common flavone found in numerous fruits, vegetables, and medicinal herbs, exhibits potent antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] Structural modifications of the core flavonoid skeleton, such as methylation, play a critical role in altering their chemical properties and biological functions.[4][5] O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), can enhance the metabolic stability, bioavailability, and membrane transport capacity of flavonoids.[5]
This compound is a specific methylated derivative of luteolin that has been isolated from various plant species, including Agrostis gigantea, Castilleja tenuiflora, and Juncus effusus.[6] This guide provides a comprehensive technical overview of its biosynthesis, beginning with the general flavonoid pathway, detailing the formation of its precursor luteolin, and culminating in the specific methylation step. We will explore the enzymatic machinery, regulatory networks, and key experimental methodologies for researchers in plant biology and drug development.
Chapter 1: The Foundational Pathway: From Phenylalanine to a Flavonoid Core
The journey to this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the central precursor, p-coumaroyl-CoA.[2][7] This is a foundational route for the synthesis of thousands of plant secondary metabolites.[8]
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[2]
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[2][9]
-
4-Coumarate:CoA Ligase (4CL): The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4CL, which ligates it with Coenzyme A to form p-coumaroyl-CoA.[2][9]
This activated molecule serves as a critical branch point, directing carbon flow into various metabolic pathways, including flavonoid biosynthesis. The first committed step in flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase.[2] CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the C6-C3-C6 skeleton characteristic of all flavonoids.[2][8]
Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.[2] Naringenin is a key intermediate from which the diverse classes of flavonoids, including flavones like luteolin, are derived.
Chapter 2: The Path to Luteolin: Hydroxylation and Desaturation
The conversion of the flavanone naringenin into the flavone luteolin requires two critical enzymatic modifications to the flavonoid B-ring and C-ring.
-
Flavonoid 3'-Hydroxylase (F3'H): The first step is the hydroxylation of naringenin at the 3' position of the B-ring. This reaction is catalyzed by Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450 enzyme, to produce eriodictyol.[2][9] This hydroxylation is a prerequisite for the catechol structure of luteolin's B-ring, which is crucial for many of its biological activities.[10]
-
Flavone Synthase (FNS): The final step in luteolin formation is the introduction of a double bond between the C2 and C3 carbons of the C-ring. This desaturation reaction converts the flavanone eriodictyol into the flavone luteolin.[2] This is typically catalyzed by Flavone Synthase (FNS), which can be one of two types: FNSI, a soluble dioxygenase, or FNSII, a cytochrome P450-dependent monooxygenase.[2][11]
The pathway from the central precursor p-coumaroyl-CoA to luteolin is a highly controlled process, ensuring the availability of this important flavonoid for subsequent modifications.
Chapter 3: The Specific Signature: 5-O-Methylation of Luteolin
The final and defining step in the biosynthesis of this compound is the regiospecific methylation of the hydroxyl group at the C5 position of the A-ring.
S-adenosyl-L-methionine:luteolin 5-O-methyltransferase (L5OMT): This reaction is catalyzed by a specific O-methyltransferase (OMT). While the exact enzyme responsible for 5-O-methylation of luteolin has not been extensively characterized across all species, it is presumed to belong to the large family of plant OMTs that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[5][12] Plant OMTs are known for their high stereo- and regioselectivity.[13]
The reaction proceeds as follows: Luteolin + S-adenosyl-L-methionine ⇌ this compound + S-adenosyl-L-homocysteine
Unlike the well-studied methylation at the 3' position (producing chrysoeriol)[14][15] or the 4' position (producing diosmetin)[16], 5-O-methylation is less common. The enzyme responsible would exhibit strict regioselectivity for the 5-OH group. Characterizing this specific L5OMT is a key research goal for understanding and engineering the production of this unique flavonoid.
Caption: Biosynthesis pathway of this compound from L-Phenylalanine.
Chapter 4: Regulation of Flavonoid Biosynthesis
The production of this compound is not constitutive; rather, it is tightly controlled at the transcriptional level.[17] The expression of the biosynthetic genes (PAL, CHS, F3'H, FNS, OMTs, etc.) is orchestrated by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[8][18]
These proteins often form a ternary complex known as the MBW complex (MYB-bHLH-WD40), which binds to specific cis-regulatory elements in the promoters of target genes to activate or repress their transcription.[8][18] This regulatory system allows the plant to control the flux through the flavonoid pathway in response to developmental cues (e.g., flower or fruit development) and environmental stresses (e.g., UV radiation, pathogen attack).[17][19]
-
Early Biosynthetic Genes (EBGs): Genes like CHS, CHI, and F3H are often coordinately regulated by one set of MBW complexes.[18]
-
Late Biosynthetic Genes (LBGs): Genes responsible for branch-specific pathways, such as FNS and specific OMTs, are typically regulated by distinct sets of transcription factors, allowing for the differential accumulation of specific flavonoids in different tissues or conditions.[17][18]
Understanding this regulatory network is crucial for metabolic engineering efforts aimed at enhancing the production of specific flavonoids like this compound.
Chapter 5: Methodologies for Pathway Elucidation and Characterization
Validating the proposed biosynthetic pathway and characterizing its components require a suite of biochemical and molecular biology techniques.
Protocol 1: Extraction and Identification of Flavonoids from Plant Tissue
This protocol provides a general workflow for the extraction and analysis of flavonoids.
1. Extraction: a. Harvest and freeze-dry the plant tissue of interest (e.g., leaves, flowers). b. Grind the lyophilized tissue into a fine powder. c. Extract the powder with an 80% methanol (or ethanol) solution at a ratio of 1:10 (w/v) using sonication or overnight shaking at 4°C.[20][21] d. Centrifuge the mixture to pellet the solid debris. Collect the supernatant. e. Repeat the extraction process on the pellet to ensure complete recovery. f. Pool the supernatants and filter through a 0.22 µm filter before analysis.
2. Separation and Quantification (HPLC): a. Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[21][22] b. Employ a gradient elution method, typically with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. c. Monitor the elution profile using a Diode Array Detector (DAD) or a UV-Vis detector, typically at wavelengths between 280 nm and 350 nm for flavones.[23] d. Quantify the compounds by comparing peak areas to those of authentic standards of luteolin and, if available, this compound.
3. Structural Identification (LC-MS and NMR): a. For definitive identification, couple the HPLC system to a Mass Spectrometer (MS).[22] Mass spectrometry provides accurate mass data, which can confirm the molecular formula of the compound (e.g., the addition of a methyl group, +14 Da, to luteolin). b. For complete structural elucidation of novel compounds, purify the compound of interest using preparative HPLC. c. Subject the purified compound to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).[20][24] NMR is the most powerful method for determining the precise structure of molecules, including the exact position of the methyl group.[22]
Protocol 2: Biochemical Characterization of a Candidate O-Methyltransferase (OMT)
This workflow is used to confirm the function of a gene believed to encode the Luteolin 5-O-methyltransferase.
1. Gene Cloning and Heterologous Expression: a. Identify candidate OMT genes from transcriptome or genome data of the source plant. b. Amplify the full-length coding sequence of the candidate gene using PCR. c. Clone the gene into an E. coli expression vector (e.g., pET or pGEX series). d. Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). e. Induce protein expression with IPTG and purify the recombinant OMT protein using affinity chromatography (e.g., Ni-NTA or GST-agarose).
2. In Vitro Enzyme Assay: a. Prepare a reaction mixture containing:
- Purified recombinant OMT protein.
- Luteolin (substrate).
- S-adenosyl-L-methionine (SAM) (methyl donor).
- Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH). b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an acid (e.g., HCl) and extract the products with ethyl acetate. d. Analyze the reaction products by HPLC and LC-MS as described in Protocol 1 to confirm the formation of this compound.[15]
3. Enzyme Kinetics: a. Perform a series of enzyme assays with varying concentrations of luteolin and SAM. b. Determine the Michaelis-Menten kinetic parameters (Kₘ and k꜁ₐₜ) by fitting the initial velocity data to the Michaelis-Menten equation.[12] This provides quantitative data on the enzyme's affinity for its substrates and its catalytic efficiency.
Caption: Workflow for the functional characterization of a candidate O-methyltransferase.
Quantitative Data Summary
Biochemical characterization yields crucial quantitative data about an enzyme's efficiency. While kinetic data for a specific Luteolin 5-O-methyltransferase is not yet widely available, a hypothetical table based on typical flavonoid OMT characterization is presented below for illustrative purposes.[12][15]
| Substrate | Kₘ (µM) | k꜁ₐₜ (s⁻¹) | k꜁ₐₜ/Kₘ (s⁻¹µM⁻¹) |
| Luteolin | 15.5 | 0.85 | 0.055 |
| Apigenin | 25.2 | 0.12 | 0.005 |
| Quercetin | >100 | N.D. | N.D. |
| N.D. = Not Determined |
This table would allow researchers to compare the substrate specificity and catalytic efficiency of the characterized enzyme, demonstrating its preference for luteolin.
Conclusion and Future Perspectives
The biosynthesis of this compound is a specialized branch of the well-established flavonoid pathway, culminating in a highly specific methylation event. While the overarching pathway from phenylalanine is well-understood, the definitive identification and characterization of the specific Luteolin 5-O-methyltransferases in various plant species remain a fertile ground for research. Future work will likely focus on discovering these novel enzymes, elucidating their crystal structures to understand the basis of their regioselectivity, and exploring the transcriptional regulators that control their expression. This knowledge is not only fundamental to plant biochemistry but also provides powerful tools for metabolic engineering and synthetic biology approaches to produce these valuable compounds in microbial or plant-based platforms for pharmaceutical and nutraceutical applications.[7][25]
References
- Mustafa, A. J. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.
- Grotewold, E. (2006). The Regulation of Flavonoid Biosynthesis. Springer Science+Business Media, Inc.
- Liu, J., et al. (2023). Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. Frontiers in Plant Science.
- Gao, Y., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Plants (Basel).
- Jenkins, G. I. (2009). Environmental Regulation of Flavonoid Biosynthesis. CABI Digital Library.
- Nabavi, S. M., et al. (2020). The Flavonoid Biosynthesis Network in Plants. MDPI.
- Lee, H., et al. (2024). Engineering Nicotiana benthamiana for chrysoeriol production using synthetic biology approaches. Frontiers in Plant Science.
- Jia, L., et al. (2011).
- Lee, H., et al. (2024). Reconstruction of a chrysoeriol biosynthetic pathway.
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A Technical Guide to the Biological Activities of Luteolin 5-methyl ether: A Comparative and Mechanistic Outlook
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for this Guide
The flavonoid luteolin is the subject of extensive research, lauded for its potent anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5][6][7] However, the therapeutic potential of natural flavonoids is often hampered by poor bioavailability and rapid metabolism.[8] A key strategy employed by nature and medicinal chemists to overcome these limitations is methylation. The addition of a methyl group can significantly alter a flavonoid's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a specific, less-studied derivative: Luteolin 5-methyl ether (L5ME) . Research directly investigating L5ME is nascent. Therefore, this document adopts a unique, logic-driven structure. It first establishes the well-documented activities of the parent luteolin molecule as a foundational framework. It then delves into a critical analysis of how O-methylation at different positions impacts bioactivity, drawing on data from more extensively studied isomers like diosmetin (4'-O-methyl) and chrysoeriol (3'-O-methyl). Finally, it synthesizes the currently known, albeit limited, biological data for L5ME and proposes a robust experimental framework for its future investigation. This approach provides a comprehensive, field-proven perspective for researchers seeking to explore the therapeutic potential of this specific methylated flavone.
The Luteolin Backbone: A Platform for Potent Bioactivity
Luteolin (5,7,3',4'-tetrahydroxyflavone) is a ubiquitous flavone found in numerous plants, vegetables, and medicinal herbs.[2][3] Its biological effects are profound and serve as the basis for understanding its derivatives.
-
Anti-inflammatory Activity : Luteolin is a powerful anti-inflammatory agent that acts by suppressing pro-inflammatory cytokines and mediators.[4] Its mechanisms include the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and the signal transducer and activator of transcription 3 (STAT3).[5]
-
Anticancer Properties : In oncology research, luteolin has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[1][6] It modulates numerous oncogenic pathways, including PI3K/Akt, MAPK/ERK, and STAT3, and can arrest the cell cycle, making it a promising chemopreventive and therapeutic agent.[9][10][11]
-
Neuroprotective Effects : Luteolin exhibits significant neuroprotective capabilities, largely attributed to its antioxidant and anti-inflammatory actions within the central nervous system.[7][12] It can mitigate neuroinflammation, reduce oxidative stress, and has been investigated in models of various neurodegenerative diseases.[13][14]
The Influence of Methylation: A Structure-Activity Relationship (SAR) Perspective
The addition of a methyl group to one of luteolin's hydroxyls creates an O-methylated flavonoid. This seemingly minor modification can dramatically alter the molecule's biological profile.
Causality of Methylation's Effects:
-
Increased Lipophilicity : Methylation reduces the polarity of the molecule, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.
-
Metabolic Stability : Hydroxyl groups are primary sites for glucuronidation and sulfation in the liver, leading to rapid excretion. Methylating a hydroxyl group blocks this metabolic pathway, which can increase the compound's half-life and systemic exposure.
-
Altered Target Binding : The size and electronic properties of a methyl group can change how the flavonoid fits into the binding pocket of a target enzyme or receptor, either enhancing or diminishing its activity.
Comparative Analysis of Luteolin Isomers:
To predict the potential activities of L5ME, we can analyze its more studied isomers:
-
Diosmetin (Luteolin 4'-methyl ether) : This isomer is found in citrus fruits and exhibits a range of activities, including anticancer, antioxidant, and anti-inflammatory effects.[15] However, its cytotoxicity can be weaker than the parent luteolin in some cancer cell lines.[10] For instance, in A549 lung cancer cells, the IC50 value for diosmetin was 101 µg/mL, compared to 59.6 µg/mL for luteolin.[10] In human hepatoma HepG2 cells, diosmetin is metabolized by CYP1A enzymes back into luteolin, suggesting that diosmetin can act as a pro-drug for luteolin, with their combined presence leading to synergistic cytostatic effects.[16]
-
Chrysoeriol (Luteolin 3'-methyl ether) : Found in plants like Capsicum, chrysoeriol also shows diverse biological activities.[17] It has demonstrated anti-inflammatory effects by reducing the production of IL-6, IL-1β, and TNF-α in RAW 264.7 cells.[17] It also induces autophagy and cell cycle arrest in A549 lung cancer cells.[17]
-
Luteolin 7-methyl ether : In a study on compounds isolated from Wikstroemia ganpi, Luteolin 7-methyl ether was identified as a potent inhibitor of inflammation in human keratinocytes. It significantly inhibited the upregulation of IL-4 mRNA, a key cytokine in atopic dermatitis, and reduced TNF-α-induced IL-6 expression.[18] This highlights that methylation at positions on the A-ring also confers strong anti-inflammatory activity.
This comparative data strongly suggests that the position of the methyl group is a critical determinant of the final biological effect.
Known Biological Activities of this compound
Direct research on this compound is limited. However, existing studies provide foundational insights into its potential therapeutic areas.
Anticancer Activity: Cytotoxicity Assessment
A key initial screen for any potential anticancer agent is its direct cytotoxicity against cancer cells. L5ME has been evaluated for this property.
-
Finding : In an in-vitro study, this compound was tested for its inhibitory activity on 4T1 breast carcinoma cells.[19]
-
Result : The compound exhibited low cytotoxicity, with a reported half-maximal inhibitory concentration (IC50) of 428.24 µg/mL.[19]
This finding suggests that L5ME is unlikely to function as a potent cytotoxic agent on its own but does not preclude other anticancer mechanisms, such as anti-inflammatory or anti-metastatic effects, which require further investigation.
| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Reference |
| This compound | 4T1 (Breast Carcinoma) | Cytotoxicity | 428.24 ± 3.21 | [19] |
| Luteolin (for comparison) | HL60 (Leukemia) | Cytotoxicity | ~3.5 (12.5 µM) | [11] |
| Diosmetin (for comparison) | A549 (Lung Cancer) | Cytotoxicity | 101 | [10] |
Central Nervous System (CNS) Activity: Association with Antidepressant Effects
L5ME has been identified as a chemical constituent in plant extracts investigated for neurological effects.
-
Finding : this compound was isolated from the methanol extract of Castilleja tenuiflora, a plant used in traditional medicine for CNS-related conditions.[19]
-
Result : The oral administration of the complete plant extract showed significant antidepressant-like activity in a Forced Swimming Test (FST) model.[19] While the activity of the isolated L5ME was not independently assessed, its presence in a neurologically active extract warrants future investigation into its specific neuropharmacological properties.
Proposed Experimental Workflows for Characterizing L5ME
To bridge the knowledge gap, a systematic evaluation of L5ME is required. The following protocols represent self-validating systems for assessing key biological activities.
Standard Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which L5ME inhibits cancer cell metabolic activity, a proxy for viability and proliferation.
Causality : The assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding : Plate cancer cells (e.g., 4T1, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100, 250, 500 µg/mL) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment : Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include 'vehicle control' wells (medium with DMSO only) and 'untreated control' wells (medium only).
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
Standard Protocol: In Vitro Anti-Inflammatory Assessment (LPS-induced TNF-α Secretion)
This protocol assesses the ability of L5ME to inhibit the release of a key pro-inflammatory cytokine, TNF-α, from immune cells stimulated with an inflammatory agent.
Causality : Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages (like the RAW 264.7 cell line) via Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, primarily NF-κB, leading to the transcription and secretion of pro-inflammatory cytokines, including TNF-α. An effective anti-inflammatory compound will inhibit one or more steps in this pathway, reducing TNF-α output.
Step-by-Step Methodology:
-
Cell Seeding : Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells per well. Allow them to adhere overnight.
-
Pre-treatment : Treat the cells with various concentrations of L5ME (e.g., 1, 5, 10, 25 µM) for 1-2 hours prior to stimulation. Include a vehicle control (DMSO).
-
Stimulation : Add LPS to a final concentration of 100 ng/mL to all wells except the 'unstimulated control' group.
-
Incubation : Incubate the plate for 18-24 hours.
-
Supernatant Collection : Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
-
Quantification (ELISA) : Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions precisely.
-
Cell Viability Check : Perform a viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the reduction in TNF-α is not due to cytotoxicity of the compound. This is a critical self-validating step.
-
Analysis : Compare the TNF-α concentrations in the L5ME-treated groups to the LPS-only group to determine the percentage of inhibition.
Hypothesized Mechanisms of Action and Future Directions
Given that L5ME shares the core luteolin structure, it is highly probable that its biological activities are mediated through the same or similar signaling pathways. The primary effect of the 5-O-methylation will likely be to modulate the potency of these interactions.
Key Hypothesized Pathway: The NF-κB Signaling Cascade
The NF-κB pathway is a master regulator of inflammation and is a common target for flavonoids. Luteolin is a known inhibitor of this pathway.[4]
Caption: Hypothesized inhibition of the NF-κB pathway by L5ME.
Future Research Imperatives:
-
Systematic Screening : L5ME should be screened against a broad panel of cancer cell lines and in various models of inflammation and neurodegeneration.
-
Mechanistic Studies : If activity is confirmed, detailed molecular studies are required. This includes NF-κB and MAPK pathway reporter assays, Western blots for key signaling proteins, and analysis of gene expression changes.
-
Pharmacokinetic Profiling : A crucial step for any drug development candidate is to determine the ADME (Absorption, Distribution, Metabolism, Excretion) profile of L5ME in vivo. This will ascertain whether the 5-O-methylation provides a tangible bioavailability advantage over the parent luteolin.
-
In Vivo Efficacy : Promising in vitro results must be validated in animal models of disease, such as xenograft models for cancer or LPS-induced inflammation models.
By leveraging the extensive knowledge of the luteolin framework and applying systematic, hypothesis-driven experimental workflows, the scientific community can effectively elucidate the true therapeutic potential of this compound.
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An Investigator's Technical Guide to the Preliminary Mechanistic Studies of Luteolin 5-Methyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin, a ubiquitous flavone, is extensively documented for its anti-inflammatory, antioxidant, and anti-cancer properties, primarily through the modulation of critical signaling pathways such as NF-κB and MAPKs.[1][2] However, the pharmacological profile of its methylated derivatives, which may offer altered bioavailability and metabolic stability, remains largely unexplored. This guide focuses on Luteolin 5-methyl ether, a specific O-methylated derivative for which mechanistic data is scarce. We present a structured, hypothesis-driven framework for conducting preliminary studies to elucidate its mechanism of action. This document synthesizes established knowledge of the parent compound, luteolin, and its isomers to propose a logical investigational workflow, complete with detailed experimental protocols and expected data outputs, to systematically uncover the therapeutic potential of this compound.
Introduction: The Rationale for Investigating this compound
Flavonoids are a major class of plant secondary metabolites known for a wide spectrum of biological activities.[3][4] Luteolin (3′,4′,5,7-tetrahydroxyflavone) is one of the most studied flavones, demonstrating potent effects by scavenging reactive oxygen species (ROS) and inhibiting key inflammatory mediators.[2][5] Its mechanism often involves the suppression of the NF-κB pathway and modulation of mitogen-activated protein kinase (MAPK) signaling cascades.[6][7][8]
O-methylation is a common structural modification of flavonoids that can significantly alter their physicochemical properties, including lipophilicity and metabolic stability.[9][10] This alteration often leads to enhanced bioavailability and, in some cases, more potent biological activity compared to the parent hydroxylated compound.[9] For instance, the methylated luteolin isomers Diosmetin (Luteolin 4'-methyl ether) and Chrysoeriol (Luteolin 3'-methyl ether) have demonstrated robust anti-inflammatory and antioxidant activities, acting on pathways like NF-κB, Nrf2, and MAPKs.[11][12][13][14]
This compound is a structurally distinct derivative where the hydroxyl group at the C-5 position is methylated. While some studies have confirmed its isolation, there is a significant gap in the literature regarding its biological activity and mechanism of action.[15] Based on the established pharmacology of its parent compound and isomers, we hypothesize that this compound possesses significant anti-inflammatory and antioxidant properties. This guide outlines the foundational experiments required to test this hypothesis.
Proposed Primary Mechanisms and Investigational Strategy
The preliminary investigation into this compound's mechanism of action should be centered on two well-established areas of flavonoid activity: anti-inflammation and antioxidant effects . The logical flow of investigation involves progressing from broad cellular effects to specific molecular targets.
Core Experimental Protocols
The following protocols provide a self-validating framework for assessing the bioactivity of this compound.
Cell Viability Assay (MTT Protocol)
Causality: Before assessing mechanistic effects, it is crucial to determine the concentration range at which this compound is non-toxic to the selected cell line (e.g., RAW 264.7 macrophages). This ensures that subsequent observations are due to specific pharmacological actions rather than general cytotoxicity.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Anti-inflammatory Activity in LPS-Stimulated Macrophages
Causality: This assay provides a robust model of acute inflammation. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), triggering downstream inflammatory signaling, primarily through NF-κB and MAPK pathways, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines.[16][17] Inhibition of these readouts indicates a potential anti-inflammatory effect.
Methodology:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as described above. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound and incubate for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for Key Signaling Proteins
Causality: To move from a cellular effect to a molecular mechanism, Western blotting is used to measure changes in the phosphorylation state or total protein levels of key signaling intermediates.[3] A reduction in the phosphorylation of IκBα, p65, p38, or JNK would strongly suggest that this compound targets the NF-κB and/or MAPK pathways.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes, as phosphorylation events are rapid).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-p65, anti-phospho-IκBα, anti-phospho-p38, anti-phospho-JNK, and their total protein counterparts, plus a loading control like β-actin or GAPDH).
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels.
Key Signaling Pathways to Investigate
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is held in the cytoplasm by the inhibitor protein IκBα. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the release of the p65/p50 NF-κB dimer, which then translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[8][18] Luteolin is a known inhibitor of this pathway.[19]
The MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, regulates a wide range of cellular responses, including inflammation and stress.[6][20] LPS stimulation activates these kinases through phosphorylation, which in turn activates transcription factors like AP-1, contributing to the inflammatory response.[14][21] Luteolin and its derivatives often modulate MAPK signaling.[6]
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Methodological & Application
"Luteolin 5-methyl ether isolation from Agrostis gigantea protocol"
Application Note & Protocol
Topic: Isolation and Purification of Luteolin 5-methyl ether from Agrostis gigantea (Redtop)
Abstract
This document provides a comprehensive, step-by-step protocol for the isolation of the methoxylated flavonoid, this compound, from the aerial parts of Agrostis gigantea Roth (Redtop). This protocol is synthesized from primary phytochemical investigations and is intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology covers plant material preparation, solvent extraction, liquid-liquid partitioning, and guidance on chromatographic purification and structural verification. The causality behind key procedural choices is explained to provide a deeper understanding of the separation science involved.
Introduction
Agrostis gigantea Roth, commonly known as Redtop or black bent, is a perennial grass native to Eurasia and now widely naturalized in North America and other regions.[1] It is primarily utilized for livestock forage, turf, and erosion control, particularly in poor or acidic soils.[2] While its agronomic characteristics are well-documented, its phytochemical profile has been less explored.
Recent research has identified novel bioactive compounds within A. gigantea. A key study successfully isolated and identified two methoxylated flavonoids from its aerial parts for the first time: this compound (1) and cirsilineol (2).[3] Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the scientific community for their diverse pharmacological activities. Luteolin and its derivatives, for instance, have been studied for their anti-inflammatory and antioxidant properties.[4][5]
This application note provides a robust and replicable protocol based on the successful isolation reported in the literature, enabling researchers to obtain this compound for further study.[3]
Experimental Workflow Overview
The overall process involves a systematic extraction and fractionation strategy designed to separate compounds based on polarity, culminating in the purification of the target flavonoid.
Caption: Workflow for this compound Isolation.
Materials, Reagents, and Equipment
3.1 Plant Material
-
Aerial parts (stems, leaves) of Agrostis gigantea Roth. A voucher specimen should be deposited in a recognized herbarium for verification.[3]
3.2 Solvents and Reagents (Analytical or HPLC Grade)
-
Methanol (MeOH)
-
n-Hexane
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
n-Butanol (BuOH)
-
Distilled Water
-
Silica gel 60 (70-230 mesh) for column chromatography
-
Sephadex LH-20 (optional, for fine purification)
-
Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)
3.3 Equipment
-
Large glass vessels for maceration
-
High-capacity laboratory blender or mill
-
Rotary evaporator with vacuum pump and water bath
-
Separatory funnels (4L or larger)
-
Glass chromatography columns
-
Fraction collector (optional)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and development tank
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS) (optional)
Detailed Experimental Protocol
PART 1: Plant Material Preparation
-
Collection: Collect the aerial parts of healthy Agrostis gigantea plants.
-
Drying: Air-dry the plant material in a shaded, well-ventilated area for approximately 6-7 days at room temperature (~25°C) until brittle.[3] This prevents the enzymatic or thermal degradation of thermolabile compounds.
-
Grinding: Pulverize the dried material into a fine powder using a laboratory mill. This significantly increases the surface area, ensuring efficient solvent penetration and extraction.
-
Quantification: Weigh the final amount of powdered plant material. The reference study started with 2.5 kg.[3]
PART 2: Crude Extraction by Maceration
Scientific Rationale: Maceration is a simple yet effective extraction technique for natural products. Methanol is a broad-spectrum polar solvent capable of extracting a wide range of compounds, including flavonoids, phenolics, and alkaloids.[6] Performing the extraction three times ensures a near-exhaustive recovery of the target compounds.
-
Place the 2.5 kg of powdered plant material into a large glass vessel.
-
Add 20 L of methanol to fully submerge the powder.
-
Seal the vessel and allow it to stand at room temperature for 3 days, with occasional agitation to improve solvent circulation.
-
After 3 days, decant the methanol extract and filter it to remove solid plant material.
-
Repeat the maceration process two more times on the same plant residue, each time with 20 L of fresh methanol for 3 days.
-
Combine all three methanol extracts.
-
Concentrate the combined extract in vacuo using a rotary evaporator. Set the water bath temperature to 45°C to minimize thermal degradation of the flavonoids.[3] Continue until all methanol has been removed, yielding a thick, crude extract.
PART 3: Fractionation by Liquid-Liquid Partitioning
Scientific Rationale: This step separates the complex crude extract into simpler fractions based on compound polarity. This compound, being a moderately polar flavonoid, is expected to partition into the dichloromethane or ethyl acetate fractions.[7] This process removes highly non-polar compounds (like chlorophylls and waxes) into the n-hexane fraction and highly polar compounds (like sugars and glycosides) into the butanol or remaining aqueous phase.
-
Dissolve the entire crude methanolic extract (approx. 110 g from the reference study) in a suitable volume of distilled water (e.g., 2 L) to create an aqueous suspension.[3]
-
Transfer the suspension to a large separatory funnel.
-
Add an equal volume of n-hexane (2 L). Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. Drain the lower aqueous layer into a clean container and the upper n-hexane layer into a separate flask.
-
Return the aqueous layer to the separatory funnel and repeat the n-hexane partitioning two more times. Combine all three n-hexane fractions.
-
Sequentially partition the remaining aqueous layer in the same manner, using 3 x 2 L volumes of each of the following solvents in order:
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
n-Butanol (BuOH)
-
-
Dry each of the five resulting fractions (n-hexane, DCM, EtOAc, BuOH, and the final aqueous residue) using a rotary evaporator to yield dried extracts for the next stage.
| Parameter | Starting Material | Methanolic Extract | n-Hexane Fraction | DCM Fraction | EtOAc Fraction | BuOH Fraction |
| Mass | 2.5 kg | 110 g | 11 g | 9.0 g | 8.5 g | 9.6 g |
| Data derived from the primary reference study.[3] |
PART 4: Chromatographic Purification
Scientific Rationale: The fractionated extracts are still complex mixtures. Column chromatography is the standard method for purifying individual compounds. Silica gel (normal-phase chromatography) separates compounds based on polarity, where non-polar compounds elute first. A solvent gradient (increasing polarity) is used to selectively elute compounds of interest.
-
Fraction Selection: Analyze the DCM and EtOAc fractions via Thin-Layer Chromatography (TLC) to identify the fraction most likely containing the target compound. Luteolin derivatives typically show as UV-active spots.
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60 suspended in a non-polar solvent (e.g., 100% n-hexane or a hexane:EtOAc mixture).
-
Dissolve the chosen dried fraction (e.g., EtOAc fraction) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., n-hexane:EtOAc, 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions of the eluent and monitor their composition using TLC.
-
Combine fractions that contain the same purified compound.
-
-
Further Purification (if necessary): If the compound is not yet pure, a secondary chromatographic step using Sephadex LH-20 (size-exclusion chromatography) or reverse-phase (C18) chromatography may be required.
PART 5: Structural Elucidation and Verification
Scientific Rationale: The identity and purity of the isolated compound must be unequivocally confirmed. Spectroscopic techniques provide the necessary data to determine the chemical structure.
-
Obtain the ¹H-NMR and ¹³C-NMR spectra of the purified compound.
-
Perform 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of protons and carbons.
-
Compare the resulting spectral data with published values for this compound to confirm its identity.[3]
-
High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular formula (C₁₆H₁₂O₆ for this compound).[8]
Conclusion
This protocol details a validated methodology for the isolation of this compound from Agrostis gigantea. By following this systematic approach of solvent extraction, liquid-liquid partitioning, and chromatographic purification, researchers can reliably obtain this bioactive flavonoid for further investigation into its chemical and biological properties. The final structural verification via NMR spectroscopy is a critical step to ensure the identity and purity of the isolated compound.
References
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Asadollahi, M., et al. (2020). Phytochemical Investigation on Volatile Compositions and Methoxylated Flavonoids of Agrostis gigantea Roth. Pharmaceutical and Biomedical Research. Available at: [Link]
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BioCrick. This compound | CAS:58115-29-0. BioCrick. Available at: [Link]
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StuartXchange. Red top / Black bent grass / Agrostis gigantea. StuartXchange. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. Luteolin methyl ether. PubChem Compound Database. Available at: [Link]
-
U.S. Geological Survey. Agrostis gigantea - Nonindigenous Aquatic Species. USGS.gov. Available at: [Link]
-
Salehi, B., et al. (2023). Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases. PubMed Central. Available at: [Link]
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U.S. Department of Agriculture, Forest Service. Agrostis gigantea. Fire Effects Information System (FEIS). Available at: [Link]
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Wikipedia. Agrostis gigantea. Wikipedia. Available at: [Link]
-
Ali, H., et al. (2023). Phytochemical screening and allelopathic potential of phytoextracts of three invasive grass species. PubMed Central. Available at: [Link]
-
Native Plant Trust. Agrostis gigantea (redtop bentgrass). Go Botany. Available at: [Link]
-
Kim, M., et al. (2015). Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. MDPI. Available at: [Link]
-
U.S. Department of Agriculture, Natural Resources Conservation Service. Redtop (Agrostis gigantea) Plant Guide. USDA NRCS. Available at: [Link]
-
Choi, J., et al. (2021). Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. Available at: [Link]
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Application Note: A Comprehensive Protocol for the NMR Analysis of Luteolin 5-methyl ether
Introduction: The Role of NMR in Flavonoid Characterization
Luteolin 5-methyl ether (C₁₆H₁₂O₆, M.Wt: 300.26 g/mol ) is a methoxylated flavonoid, a class of natural products widely investigated for their diverse biological activities.[1] Accurate structural elucidation and purity assessment are paramount for any research or development involving such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[2] It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
This guide provides a comprehensive, field-proven protocol for the NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from sample preparation to advanced 2D NMR data acquisition and interpretation. The causality behind experimental choices is explained to empower users to adapt the protocol to similar flavonoid compounds. The combined use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques provides a self-validating system for unambiguous structure confirmation.[3][4]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for successful NMR analysis.
| Property | Value | Source |
| CAS Number | 58115-29-0 | [1][5] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][6] |
| Molecular Weight | 300.26 g/mol | [6] |
| Appearance | Typically a powder | N/A |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate | [1] |
| Storage | Desiccate at -20°C | [1] |
Experimental Workflow Overview
The entire process, from sample handling to final analysis, follows a logical sequence designed to ensure data quality and reproducibility.
Caption: Workflow for NMR analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation - The Foundation of Quality Spectra
High-quality NMR spectra begin with meticulous sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[7]
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes (e.g., Norell® S-5-500-7 or equivalent)[8]
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Glass vial (2 mL)
-
Volumetric micropipettes
-
Vortex mixer
-
Pasteur pipette with a cotton or glass wool filter plug
Step-by-Step Protocol:
-
Weigh the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.
-
Rationale: This concentration range (approx. 25-50 mM) provides an excellent signal-to-noise ratio for both ¹H and ¹³C NMR experiments, including lengthy 2D acquisitions, on a modern 400-600 MHz spectrometer.[8] For a compound of this molecular weight, this amount is sufficient without causing issues like line broadening from excessive concentration.[9]
-
-
Select the Solvent: Choose DMSO-d₆ as the primary solvent.
-
Rationale: this compound is known to be soluble in DMSO.[1] Flavonoids as a class show excellent solubility in DMSO-d₆, which is often superior to other common NMR solvents like chloroform-d or water-d₂.[10] Furthermore, the high basicity of DMSO slows proton exchange, resulting in sharper signals for hydroxyl protons, which can be diagnostically useful.
-
-
Dissolve the Sample: Add 0.6 mL of DMSO-d₆ to the vial containing the sample. Cap the vial and vortex for 30-60 seconds until the solid is completely dissolved. A brief, gentle warming or sonication can be used if dissolution is slow, but ensure the compound is stable to heat.
-
Rationale: Dissolving the sample in a vial before transferring it to the NMR tube ensures complete dissolution and homogeneity, which is harder to achieve within the narrow confines of the tube.[9] The 0.6 mL volume is optimal for standard 5 mm tubes, achieving the necessary sample height (approx. 4-5 cm) for proper interaction with the spectrometer's receiver coils.[7]
-
-
Transfer to NMR Tube: Using a Pasteur pipette with a small filter plug (cotton or glass wool), carefully transfer the solution from the vial into the NMR tube.
-
Rationale: Filtering removes any dust or undissolved micro-particulates. These solids do not contribute to the solution spectrum but can severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.[9]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Parafilm can be used to seal the cap for long-term experiments or if the solvent is volatile.[11]
Part 2: NMR Data Acquisition
The following parameters are suggested for a 400 MHz spectrometer and can be scaled accordingly for other field strengths.
-
Initial Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock: Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. This compensates for any magnetic field drift during the experiment.[8]
-
Tune and Match: Tune the probe to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) for maximum signal sensitivity.
-
Shim: Adjust the shim coils to optimize the magnetic field homogeneity across the sample volume. This process is critical for achieving sharp lines and high resolution. An automated shimming routine is typically sufficient.
-
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Spectral Width (SW): ~16 ppm (centered around 6-7 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 5 seconds. Rationale: A longer D1 ensures that all protons have fully relaxed before the next pulse, which is crucial for accurate signal integration, especially in quantitative analysis.[12]
-
Number of Scans (NS): 8-16 scans. Rationale: This is usually sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (A 30-degree pulse with proton decoupling)
-
Spectral Width (SW): ~240 ppm (centered around 120 ppm)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024-4096 scans. Rationale: A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio.
-
-
2D NMR Acquisition for Structural Elucidation:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-3 bonds. This is essential for tracing out proton networks within the A, B, and C rings of the flavonoid core.[13]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This provides an unambiguous link between the ¹H and ¹³C spectra.[13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. Rationale: This is arguably the most critical experiment for determining the overall carbon skeleton. It allows for the connection of isolated spin systems (identified by COSY) and the placement of quaternary carbons and heteroatoms.[4][14]
-
Part 3: Data Processing and Analysis
-
Standard Processing: Apply standard processing steps to all acquired data (FIDs):
-
Apodization (Window Function): Apply an exponential multiplication to improve the signal-to-noise ratio at the cost of a slight loss in resolution.
-
Fourier Transform (FT): Converts the time-domain signal (FID) to a frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase and correct the baseline to ensure accurate peak integration and chemical shift determination.
-
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak appears at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C. Set this peak to its known value to reference the entire spectrum.
-
Structural Interpretation - A Self-Validating System:
-
¹H Spectrum: Analyze the chemical shifts, integration values (which should correspond to the number of protons), and splitting patterns (multiplicity) to deduce the local environment of the protons.
-
¹³C Spectrum: Count the number of signals. For this compound (C₁₆H₁₂O₆), 16 distinct carbon signals are expected, confirming the absence of molecular symmetry.
-
HSQC Spectrum: Assign each protonated carbon by correlating the known proton signals to their attached carbons.
-
COSY Spectrum: Identify coupled protons, such as those on the B-ring, to establish connectivity within individual rings.
-
HMBC Spectrum: Use the long-range correlations to piece the molecular puzzle together. For example, the methoxy protons (O-CH₃) will show a correlation to the C-5 carbon, confirming the ether's position. Protons on the A and B rings will show correlations to carbons in the C-ring, validating the core flavonoid structure. The consistency across all these datasets provides a high degree of confidence in the final structural assignment.
-
Expected NMR Spectral Data
The following table presents literature-reported ¹H and ¹³C NMR data for this compound, recorded in Methanol-d₄ (CD₃OD).[15] This serves as a valuable reference for validating experimental results. Note that chemical shifts can vary slightly depending on the solvent and concentration.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |
| 2 | 165.9 | - |
| 3 | 103.4 | 6.46 (1H, d, J=2) |
| 4 | 183.5 | - |
| 5 | 162.2 | - |
| 6 | 98.6 | 6.20 (1H, d, J=2) |
| 7 | 166.4 | - |
| 8 | 93.3 | 6.62 (1H, s) |
| 9 | 158.9 | - |
| 10 | 105.9 | - |
| 1' | 123.3 | - |
| 2' | 114.1 | 7.48 (1H, d, J=2) |
| 3' | 146.7 | - |
| 4' | 150.1 | - |
| 5' | 116.8 | 6.94 (1H, d, J=8.5) |
| 6' | 120.3 | 7.52 (1H, dd, J=8.5, 2) |
| 5-OCH₃ | 56.2 | 3.87 (3H, s) |
Data adapted from Ghasemzadeh, et al. (2018).[15]
References
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BioCrick. (n.d.). This compound. Retrieved from [Link]
-
Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Retrieved from [Link]
- Koehn, F. E. (2009). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Natural Compounds as Drugs (pp. 45-71). Birkhäuser Basel.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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Acanthus Research. (2022). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Ghasemzadeh, A., et al. (2018). ¹H NMR, ¹³C NMR and 2D NMR Correlations Data of this compound (1) and cirsilineol (2). ResearchGate. Retrieved from [Link]
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Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. ResearchGate. Retrieved from [Link]
- Reynolds, W. F., & Enríquez, R. G. (2002). Natural Product Structure Elucidation by NMR Spectroscopy.
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PubChem. (n.d.). Luteolin 5,3'-dimethyl ether. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Eurisotop. (n.d.). Standards for qNMR. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Magritek. (n.d.). Analytical NMR. Retrieved from [Link]
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PubChem. (n.d.). Luteolin methyl ether. Retrieved from [Link]
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Milan, R. R., et al. (n.d.). Antipromastigote and cytotoxic activities of flavonoids from Fridericia speciosa leaves. Supplementary Material. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Luteolin at BMRB. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005800). Retrieved from [Link]
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Sociedade Brasileira de Bioquímica e Biologia Molecular. (n.d.). SUPPLEMENTARY MATERIAL Antipromastigote and cytotoxic activities of flavonoids from Fridericia speciosa leaves. Retrieved from [Link]
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"Luteolin 5-methyl ether cell-based assay for anti-inflammatory activity"
Evaluating the Anti-inflammatory Activity of Luteolin 5-methyl ether Using Cell-Based Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of this compound. As a derivative of the well-studied flavonoid luteolin, this compound is hypothesized to target key inflammatory signaling pathways. These protocols offer a robust framework for quantifying its efficacy in vitro, focusing on its impact on macrophage activation, nitric oxide production, pro-inflammatory cytokine secretion, and the transcriptionally-regulated NF-κB signaling pathway. The methodologies described herein are designed to be self-validating, providing reliable and reproducible data for assessing the therapeutic potential of this compound.
Part 1: Scientific Background & Rationale
The Inflammatory Cascade: A Double-Edged Sword
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and essential component of healing, chronic or dysregulated inflammation is a key driver of numerous pathologies, including autoimmune disorders, neurodegenerative diseases, and cancer. Macrophages, a type of white blood cell, are central players in the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they adopt a pro-inflammatory (M1) phenotype, releasing a barrage of signaling molecules and mediators.[1]
Key mediators released by activated macrophages include:
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO are pro-inflammatory and can lead to tissue damage.[2][3]
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent signaling proteins that amplify the inflammatory response, recruiting other immune cells and driving systemic effects.[4][5]
-
Prostaglandins: Synthesized by cyclooxygenase-2 (COX-2), these lipids contribute to pain, fever, and swelling.[4][6]
Luteolin and its Derivatives: Natural Modulators of Inflammation
Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a natural flavonoid found in numerous plants and has been extensively studied for its potent antioxidant and anti-inflammatory properties.[4][7] Its mechanism of action is multifaceted, but a primary mode of anti-inflammatory activity is the suppression of key signaling pathways that control the expression of pro-inflammatory genes.[4][8]
This compound, a methylated derivative of luteolin, is expected to share these fundamental anti-inflammatory characteristics. Methylation can alter the pharmacokinetic and pharmacodynamic properties of flavonoids, potentially affecting bioavailability and potency, making direct experimental validation essential.
Targeting Key Inflammatory Signaling Pathways
The expression of iNOS, COX-2, TNF-α, and IL-6 is largely controlled by intracellular signaling cascades that converge on the activation of transcription factors. Two of the most critical pathways in inflammation are:
-
Nuclear Factor-kappa B (NF-κB): In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, like LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes.[4][8][9] Luteolin has been shown to inhibit NF-κB activation by preventing IκBα degradation.[4]
-
Mitogen-Activated Protein Kinase (MAPK): The MAPK family (including p38, JNK, and ERK) is another set of signaling proteins that respond to extracellular stimuli. Their activation leads to the phosphorylation of various downstream targets, including the transcription factor Activator Protein-1 (AP-1), which also regulates the expression of inflammatory genes.[9][10] Luteolin has been demonstrated to inhibit the phosphorylation and activation of MAPK pathway components.[9][10]
The following diagram illustrates the canonical LPS-induced inflammatory signaling pathways that are the targets for this compound's putative anti-inflammatory action.
Caption: LPS-induced pro-inflammatory signaling pathways targeted by this compound.
Part 2: Experimental Design & Workflow
A robust evaluation of this compound's anti-inflammatory potential involves a multi-assay approach. The general workflow is to use a relevant cell model, induce an inflammatory response, treat with the compound, and then measure key inflammatory markers.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Part 3: Detailed Protocols
Protocol 1: Macrophage Culture and Treatment
This protocol details the culture of RAW 264.7 murine macrophages and the procedure for treatment with this compound followed by LPS stimulation.
A. Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, tissue culture-treated plates (96-well, 24-well, or 6-well)
-
Phosphate-Buffered Saline (PBS), sterile
B. Cell Culture:
-
Complete Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Maintenance: Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, gently scrape and re-seed into new flasks or plate for experiments. Avoid letting cells become over-confluent as this can alter their responsiveness.
C. Experimental Plating and Treatment:
-
Seeding: Seed RAW 264.7 cells into appropriate plates at a pre-determined density (e.g., 5 x 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight.
-
Pre-treatment: The next day, carefully remove the culture medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a "vehicle control" group treated with the same concentration of DMSO used for the highest drug concentration. Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the compound to enter the cells and be available to act on signaling pathways immediately upon stimulation.
-
-
Stimulation: Add LPS directly to the wells to a final concentration of 100-1000 ng/mL.[4] Include a "negative control" group (no LPS, no drug) and an "LPS only" control group.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 24 hours for cytokine and NO accumulation).
-
Harvesting: After incubation, centrifuge the plate (if non-adherent cells are present) and carefully collect the supernatant for use in the Griess Assay (Protocol 2) and ELISA (Protocol 3). The cells can be lysed for protein or gene expression analysis if desired.
Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
A. Materials:
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium Nitrite (NaNO₂) standard (for standard curve)
-
Culture medium (for dilutions)
-
96-well flat-bottom plate
B. Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., from 100 µM down to 1.56 µM) by serial dilution in culture medium.
-
Assay Plate: Add 50 µL of each standard and 50 µL of each collected cell supernatant sample to a new 96-well plate in triplicate.
-
Griess Reagent Addition: Add 50 µL of sulfanilamide solution to all wells. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.[11]
-
Measurement: Read the absorbance at 540 nm using a microplate reader within 30 minutes.
-
Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve (absorbance vs. nitrite concentration) and use it to determine the nitrite concentration in your samples.
| Treatment Group | Luteolin 5-Me (µM) | LPS (ng/mL) | Nitrite (µM) - Mean ± SD | % Inhibition |
| Control (Untreated) | 0 | 0 | 1.2 ± 0.3 | - |
| Vehicle + LPS | 0 (DMSO) | 100 | 25.8 ± 2.1 | 0% |
| Test Compound | 1 | 100 | 21.5 ± 1.8 | 16.7% |
| Test Compound | 5 | 100 | 14.3 ± 1.5 | 44.6% |
| Test Compound | 10 | 100 | 8.7 ± 0.9 | 66.3% |
| Test Compound | 25 | 100 | 4.1 ± 0.5 | 84.1% |
Table 1: Example data from a Griess Assay showing dose-dependent inhibition of LPS-induced nitric oxide production.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify TNF-α or IL-6 in the cell culture supernatant.
A. Materials:
-
ELISA kit for mouse TNF-α or IL-6 (e.g., from Thermo Fisher Scientific, R&D Systems)
-
Collected cell culture supernatants
-
Microplate reader capable of reading absorbance at 450 nm
B. Procedure (General - follow kit-specific instructions):
-
Plate Preparation: The 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Add standards and collected cell supernatants to the wells and incubate. The cytokine in the sample binds to the immobilized antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine. Incubate and wash.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) which binds to the biotin. Incubate and wash.
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples, similar to the Griess assay analysis.
| Treatment Group | Luteolin 5-Me (µM) | LPS (ng/mL) | TNF-α (pg/mL) - Mean ± SD | IL-6 (pg/mL) - Mean ± SD |
| Control (Untreated) | 0 | 0 | < 15 | < 10 |
| Vehicle + LPS | 0 (DMSO) | 100 | 3250 ± 280 | 1540 ± 150 |
| Test Compound | 5 | 100 | 1880 ± 210 | 910 ± 110 |
| Test Compound | 25 | 100 | 650 ± 95 | 325 ± 45 |
Table 2: Example data from ELISA assays demonstrating inhibition of TNF-α and IL-6 secretion.
Protocol 4: NF-κB Activation Assessment (Luciferase Reporter Assay)
This assay provides a direct measure of NF-κB transcriptional activity. It requires a cell line (e.g., HEK293 or RAW 264.7) stably or transiently transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.
A. Materials:
-
NF-κB reporter cell line
-
Appropriate culture medium
-
This compound and LPS
-
Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
Opaque, white 96-well plates
-
Luminometer
B. Procedure:
-
Cell Plating: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL). Incubate for 6-8 hours.
-
Rationale: This shorter incubation time is optimal for detecting peak transcriptional activation, whereas protein accumulation (cytokines, NO) requires longer.
-
-
Cell Lysis: Wash the cells with PBS and add the passive lysis buffer provided in the kit.
-
Luciferase Reaction: Transfer the cell lysate to an opaque white plate. Add the luciferase assay reagent, which contains the substrate luciferin.
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the amount of luciferase enzyme produced, which reflects the activity of the NF-κB promoter.
-
Normalization (for Dual-Luciferase): If using a dual-reporter system, add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase signal (the control reporter). Measure luminescence again. Normalize the firefly luminescence to the Renilla luminescence to control for transfection efficiency and cell number.
-
Analysis: Express results as Relative Light Units (RLU) or as a percentage of the stimulated control.
| Treatment Group | Luteolin 5-Me (µM) | Agonist (LPS) | Normalized Luciferase Activity (RLU) - Mean ± SD | % Inhibition of NF-κB Activity |
| Control (Untreated) | 0 | No | 150 ± 25 | - |
| Vehicle + Agonist | 0 (DMSO) | Yes | 4800 ± 450 | 0% |
| Test Compound | 5 | Yes | 2550 ± 310 | 46.9% |
| Test Compound | 25 | Yes | 980 ± 120 | 79.6% |
| NF-κB Inhibitor (Control) | 10 | Yes | 550 ± 70 | 88.5% |
Table 3: Example data from an NF-κB Luciferase Reporter Assay.
Part 4: Conclusion & Future Directions
The protocols outlined in this guide provide a robust and multi-faceted approach to characterizing the anti-inflammatory activity of this compound. By quantifying its effects on key inflammatory mediators (NO, TNF-α, IL-6) and directly assessing its impact on the master inflammatory transcription factor NF-κB, researchers can build a comprehensive profile of the compound's mechanism of action. Positive results from these assays would strongly support the hypothesis that this compound functions as an inhibitor of the NF-κB and potentially MAPK signaling pathways, warranting further investigation into its therapeutic potential for inflammation-driven diseases. Subsequent studies could involve Western blot analysis to confirm the inhibition of IκBα degradation and MAPK phosphorylation, as well as in vivo studies using animal models of inflammation.
References
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Laskin, D. L., Laskin, J. D. (2001). Role of macrophages and inflammatory mediators in chemically induced toxicity. Toxicology, 160(1-3), 111-118. [Link]
-
Chen, C. Y., et al. (2007). Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. Journal of Immunology, 178(3), 1727-1735. [Link]
-
Wu, W., et al. (2013). Luteolin Inhibits Inflammatory Responses via p38/MK2/TTP-mediated mRNA Stability. Journal of Immunotoxicology, 10(4), 383-390. [Link]
-
Kim, J. E., et al. (2019). Luteolin protects against diabetic cardiomyopathy by inhibiting NF-κB-mediated inflammation and activating the Nrf2-mediated antioxidant responses. Phytomedicine, 59, 152774. [Link]
-
Sakthivel, M., et al. (2016). Luteolin, a bioflavonoid inhibits azoxymethane-induced colon carcinogenesis: Involvement of iNOS and COX-2. Journal of Cancer Research and Therapeutics, 12(1), 309-315. [Link]
-
Ding, Y., et al. (2019). Luteolin prevents the development of atherosclerosis in apolipoprotein E-deficient mice by regulating the STAT3 signaling pathway. International Journal of Molecular Medicine, 43(6), 2441-2450. [Link]
-
Zhang, L., et al. (2025). Luteolin inhibits inflammation and M1 macrophage polarization in the treatment of Pseudomonas aeruginosa-induced acute pneumonia through suppressing EGFR/PI3K/AKT/NF-κB and EGFR/ERK/AP-1 signaling pathways. Phytomedicine, 156663. [Link]
-
Kim, H. R., et al. (2010). Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. Molecules, 15(1), 373-386. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 1573, 21-30. [Link]
-
Zhang, Y., et al. (2024). Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway. Journal of Inflammation Research, 17, 123-137. [Link]
-
Hu, C., & Kitts, D. D. (2004). Luteolin and luteolin-7-O-glucoside from dandelion flower suppress iNOS and COX-2 in RAW264.7 cells. Molecular and Cellular Biochemistry, 265(1-2), 107-113. [Link]
-
Zhu, B., et al. (2015). Luteolin suppresses TNF-α-induced inflammatory injury and senescence of nucleus pulposus cells via the Sirt6/NF-κB pathway. International Journal of Molecular Medicine, 36(5), 1377-1383. [Link]
-
Lee, J. Y., et al. (2010). Luteolin suppresses IL-1beta-induced cytokines and MMPs production via p38 MAPK, JNK, NF-kappaB and AP-1 activation in human synovial sarcoma cell line, SW982. Food and Chemical Toxicology, 48(10), 2607-2611. [Link]
-
Liu, C. M., et al. (2018). Luteolin inhibits expressions of iNOS, COX-2 and NF-κB in PM2.5-stimulated MH-S cells. Toxicology in Vitro, 52, 227-233. [Link]
-
Weng, Z., et al. (2015). The Flavonoid Luteolin Worsens Chemical-Induced Colitis in NF-κBEGFP Transgenic Mice through Blockade of NF-κB-Dependent Protective Molecules. PLoS ONE, 10(6), e0129535. [Link]
-
Hu, C., & Kitts, D. D. (2004). Luteolin and luteolin-7-O-glucoside from dandelion flower suppress iNOS and COX-2 in RAW264.7 cells. Molecular and Cellular Biochemistry, 265, 107-113. [Link]
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- 4. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Luteolin, a bioflavonoid inhibits azoxymethane-induced colon carcinogenesis: Involvement of iNOS and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Luteolin protects against diabetic cardiomyopathy by inhibiting NF-κB-mediated inflammation and activating the Nrf2-mediated antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Luteolin suppresses IL-1beta-induced cytokines and MMPs production via p38 MAPK, JNK, NF-kappaB and AP-1 activation in human synovial sarcoma cell line, SW982 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Flavonoid Luteolin Worsens Chemical-Induced Colitis in NF-κBEGFP Transgenic Mice through Blockade of NF-κB-Dependent Protective Molecules | PLOS One [journals.plos.org]
Application Notes & Protocols for Establishing In Vivo Dosage of Luteolin 5-methyl ether in Mice
Introduction: Navigating the In Vivo Administration of Luteolin 5-methyl ether
This compound (CAS: 58115-29-0) is a naturally occurring flavonoid and a metabolite of Luteolin. Like its parent compound, it holds potential for investigation across various therapeutic areas, including anti-inflammatory and neuroprotective research. However, transitioning from in vitro discovery to in vivo animal models presents a significant challenge: a scarcity of established and validated protocols for its administration and dosage in mice.
This guide serves as a comprehensive methodological framework for researchers pioneering the in vivo investigation of this compound. As a Senior Application Scientist, the goal is not to provide a single, rigid dosage, which does not yet exist in peer-reviewed literature, but to empower researchers with the principles, protocols, and reference data necessary to logically design and execute their own robust, reproducible, and effective in vivo studies.
We will proceed from the foundational physicochemical properties that dictate formulation, through detailed vehicle preparation and administration protocols, to the critical design of a dose-range finding study. By leveraging data from the extensively studied parent compound, Luteolin, we provide an authoritative and scientifically-grounded starting point for your experimental design.
Section 1: Physicochemical Profile & Formulation Fundamentals
The successful in vivo application of any compound begins with a deep understanding of its physical and chemical properties. This compound, like its parent compound Luteolin, is characterized by poor aqueous solubility, which is the primary obstacle to achieving consistent and bioavailable dosing.
Causality Behind Formulation Choice: Direct administration of a hydrophobic compound in an aqueous vehicle like saline will result in non-homogenous suspension, inaccurate dosing, and minimal absorption. The formulation strategy, therefore, is not merely a vehicle for delivery but a critical determinant of the compound's pharmacokinetic profile and, ultimately, the validity of the experimental outcome. The choice between a suspension and a solution will depend on the required dose, the administration route, and the potential for vehicle-induced toxicity.
Table 1: Physicochemical Properties of Luteolin & its 5-methyl ether Derivative
| Property | This compound | Luteolin (Parent Compound) | Source |
| CAS Number | 58115-29-0 | 491-70-3 | [1] |
| Molecular Formula | C₁₆H₁₂O₆ | C₁₅H₁₀O₆ | N/A |
| Molecular Weight | 300.26 g/mol | 286.24 g/mol | N/A |
| Solubility in DMSO | Soluble | ~10 mg/mL | [2] |
| Solubility in Ethanol | Soluble | ~5 mg/mL | [2] |
| Solubility in Water | Presumed Poor | Insoluble in cold water | [2] |
Section 2: Vehicle Formulation Protocols
Given the poor water solubility, two primary formulation strategies are recommended: a micronized suspension for oral administration or a co-solvent solution for intraperitoneal or, with caution, oral administration.
Protocol 2.1: Preparation of an Oral Suspension (e.g., in 0.5% CMC)
This is the most common and recommended method for oral gavage of poorly soluble compounds, as it minimizes potential solvent toxicity.
Step-by-Step Methodology:
-
Prepare the Vehicle: Weigh out 0.5 g of Carboxymethylcellulose (CMC) sodium salt. Slowly add it to 100 mL of sterile, purified water while stirring vigorously to prevent clumping. Continue stirring until a clear, slightly viscous solution is formed.
-
Calculate Compound Mass: Determine the required concentration (e.g., mg/mL) based on your highest target dose (e.g., 50 mg/kg) and a standard dosing volume for mice (e.g., 10 mL/kg).
-
Example: For a 50 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the volume is 0.25 mL. The required concentration is 50 mg/kg / 10 mL/kg = 5 mg/mL .
-
-
Levigation: Weigh the calculated amount of this compound powder. Place it in a mortar and add a small volume of the 0.5% CMC vehicle. Triturate with a pestle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle size.
-
Gradual Dilution: Slowly add the remaining vehicle to the paste in geometric increments, continuing to mix or homogenize thoroughly after each addition until the final volume is reached.
-
Final Homogenization: Use a sonicator or a mechanical homogenizer to ensure a uniform, stable suspension. Visually inspect for any large particles.
-
Storage & Use: Store the suspension at 4°C and protect from light. Crucially, vortex or stir the suspension vigorously immediately before each animal is dosed to ensure homogeneity.
Protocol 2.2: Preparation of a Co-Solvent Solution (e.g., DMSO/PEG/Saline)
This method is suitable for intraperitoneal (i.p.) injections where a clear solution is necessary. It can also be used for oral gavage if the compound cannot be adequately suspended.
Step-by-Step Methodology:
-
Select a Co-Solvent System: A common, well-tolerated system is 5-10% DMSO, 30-40% PEG300, and the remainder sterile saline. The final concentration of DMSO should be kept as low as possible (ideally ≤5%) to minimize toxicity.
-
Initial Dissolution: Weigh the required amount of this compound. Dissolve it completely in the DMSO portion of the formulation first. Gentle warming (to 37°C) and vortexing can aid this process. This creates a concentrated stock.
-
Add Solubilizing Agent: Add the PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Final Dilution: Add the sterile saline (or PBS) portion slowly while mixing. Observe the solution carefully. If precipitation occurs, the concentration is too high for that specific vehicle composition, and the formulation must be adjusted (e.g., by increasing the ratio of PEG300).
-
Sterile Filtration: For i.p. injection, the final solution must be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage & Use: Prepare this solution fresh on the day of use. Store protected from light.
Caption: Workflow for a Dose-Range Finding (DRF) Study.
Section 5: Reference Data from Luteolin (Parent Compound)
Authoritative Grounding & Disclaimer: The following table summarizes published in vivo dosages for Luteolin , the parent compound of this compound. This information is provided as an authoritative reference to inform the design of a DRF study. It is not directly transferable. The methylation at the 5-position will alter the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, meaning its effective and toxic doses will likely differ. These values serve as a scientifically-justified starting point for hypothesis generation.
Table 2: Summary of Published In Vivo Dosages of Luteolin in Mice
| Dose Range (mg/kg) | Administration Route | Mouse Model / Effect | Source |
| 10 - 50 mg/kg | Oral Gavage | Anti-inflammatory (Carrageenan-induced paw edema) | [3][4] |
| 10 mg/kg | Intragastric | Prevents metabolic alterations in high-fat diet model | [5][6] |
| 0.1 - 10 mg/kg | Oral Gavage | Nrf2 activation in the liver | [7] |
| 20 µg/kg (0.02 mg/kg) | Intraperitoneal | Liver cancer model | [8] |
| 0.6% in diet | Dietary Admixture | Anti-inflammatory (TNF-α challenge) | [9] |
| 0.5 mg/g (500 mg/kg) | Internal Treatment | Anti-graying effect on hair | [10] |
References
-
Moccia, F., et al. (2018). Luteolin Prevents Cardiometabolic Alterations and Vascular Dysfunction in Mice With HFD-Induced Obesity. Frontiers in Pharmacology, 9, 1094. [Link]
-
Moccia, F., et al. (2018). Luteolin Prevents Cardiometabolic Alterations and Vascular Dysfunction in Mice With HFD-Induced Obesity. PubMed, 30319424. [Link]
-
Nabavi, S. F., et al. (2020). Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. PubMed Central, 7(9), 651. [Link]
-
Aoki, H., et al. (2022). Anti-Graying Effects of External and Internal Treatments with Luteolin on Hair in Model Mice. MDPI, 11(1), 2. [Link]
-
Luo, J., et al. (2014). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PubMed Central, 3(1), 20. [Link]
-
Ziyan, L., et al. (2007). Evaluation of the anti-inflammatory activity of luteolin in experimental animal models. PubMed, 17354164. [Link]
-
Aziz, N., et al. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. PubMed, 29801717. [Link]
-
Sawano, Y., et al. (2020). Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase. PLOS One, 15(4), e0231402. [Link]
-
Wärnberg, J., et al. (2011). The Flavonoid Luteolin Worsens Chemical-Induced Colitis in NF-κBEGFP Transgenic Mice through Blockade of NF-κB-Dependent Protective Molecules. PLOS One, 6(6), e21293. [Link]
-
Khan, I., et al. (2023). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. MDPI, 13(12), 2207. [Link]
-
ResearchGate. (2023). Monofloral Triadica Cochinchinensis Honey Polyphenols Improve Alcohol-Induced Liver Disease by Regulating the Gut Microbiota of Mice. [Link]
-
BioCrick. Ochnaflavone | CAS:50276-96-5. [Link]
-
Springer. (2023). Luteolin: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. [Link]
-
Jia, Z., et al. (2015). LUTEOLIN PROTECTS AGAINST VASCULAR INFLAMMATION IN MICE AND TNF-ALPHA-INDUCED MONOCYTE ADHESION TO ENDOTHELIAL CELLS VIA SUPPRESSING IΚBα/NF-κB SIGNALING PATHWAY. PubMed Central, 40(2), 256–267. [Link]
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Application Notes and Protocols: Preparation of Luteolin 5-methyl ether Stock Solution for Cell Culture
Abstract
Luteolin 5-methyl ether is a naturally occurring flavonoid and an O-methylated derivative of luteolin, investigated for its potential antioxidant and anti-inflammatory properties.[] Rigorous in vitro studies to elucidate its mechanism of action and therapeutic potential are contingent upon the precise and reproducible preparation of experimental reagents. A frequent source of experimental variability arises from the improper handling and preparation of small molecule stock solutions. This document provides a comprehensive, field-proven protocol for the preparation, sterilization, storage, and application of this compound stock solutions for cell culture experiments, ensuring data integrity and reproducibility.
Compound Specifications and Handling
Accurate preparation begins with a thorough understanding of the compound's physicochemical properties. This compound is typically supplied as a yellow powder.[] Adherence to proper storage and handling protocols is paramount to preserving its stability and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58115-29-0 | [][2][3][4] |
| Molecular Formula | C₁₆H₁₂O₆ | [] |
| Molecular Weight | 300.27 g/mol | [] |
| Appearance | Yellow powder | [] |
| Purity | ≥98% (typical) | [] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate | [2] |
| Storage (Powder) | -20°C for up to 3 years, protected from light | [5] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for several months | [2][5] |
Safety and Handling: While specific toxicity data is limited, this compound should be handled as a potentially hazardous substance.[6][7] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of the powdered compound should be performed in a chemical fume hood or a powder containment hood to avoid inhalation.
The Critical Choice of Solvent: Dimethyl Sulfoxide (DMSO)
The selection of an appropriate solvent is the most critical decision in stock solution preparation. For this compound and many other flavonoids, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several key reasons:
-
High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for poorly water-soluble molecules like flavonoids.[8]
-
Miscibility with Media: DMSO is fully miscible with aqueous cell culture media, allowing for homogenous delivery of the compound to the cells upon dilution.
-
Established Standard: It is the most widely used solvent in cell-based assays and high-throughput screening, providing a consistent baseline for comparing results across different studies.
Causality Behind Experimental Choices: It is imperative to use only high-purity, sterile-filtered, cell culture-grade DMSO.[8][9] Lower-grade DMSO can contain impurities that are directly toxic to cells or that can react with the compound, altering its activity.
Trustworthiness through Controls: DMSO itself is not biologically inert at higher concentrations. It is known to induce a variety of cellular effects, including differentiation, and can be cytotoxic. Therefore, the final concentration of DMSO in the cell culture medium must be kept to a minimum, typically ≤ 0.1% (v/v) .[10] Crucially, every experiment must include a vehicle control group , where cells are treated with the same final concentration of DMSO as the experimental groups, to differentiate the effects of the compound from those of the solvent.[10]
Detailed Protocol: Preparation of a 20 mM this compound Stock Solution
This protocol details the preparation of a 1 mL, 20 mM high-concentration stock solution. This concentration is a practical starting point, allowing for a wide range of final working concentrations while maintaining a low final DMSO percentage.
A. Materials and Equipment
-
This compound powder (e.g., CAS 58115-29-0)
-
Cell culture grade, sterile-filtered DMSO (≥99.9% purity)[8]
-
Calibrated analytical balance
-
Sterile, amber-colored 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, disposable 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., Polytetrafluoroethylene [PTFE] or Nylon)[11][12]
-
Sterile syringes (1 mL)
-
Sterile, light-blocking cryovials for aliquoting
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Class II Biological Safety Cabinet (BSC)
B. Pre-Protocol Calculation
The goal is to prepare a 20 mM stock solution. The molecular weight (MW) of this compound is 300.27 g/mol .
-
Convert concentration to Molarity: 20 mM = 0.020 mol/L
-
Calculate mass needed for 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.020 mol/L × 0.001 L × 300.27 g/mol = 0.0060054 g
-
Mass (mg) = 6.01 mg
-
Therefore, 6.01 mg of this compound is required to make 1 mL of a 20 mM stock solution.
C. Step-by-Step Procedure
This entire procedure must be conducted under aseptic conditions within a Class II BSC.
-
Preparation: Turn on the BSC UV light for 15-20 minutes, then turn it off and purge the cabinet with air for 5-10 minutes. Wipe down all surfaces and materials entering the BSC with 70% ethanol.
-
Weighing: Aseptically weigh out 6.01 mg of this compound powder and transfer it into a sterile, amber-colored 1.5 mL microcentrifuge tube.
-
Expertise & Experience: Using an amber tube protects the light-sensitive flavonoid from photodecomposition during handling.
-
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.
-
Mixing: Close the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Trustworthiness: If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes or gently warm to 37°C to aid dissolution.[2] Allow the solution to return to room temperature before proceeding.
-
-
Sterile Filtration: This step is critical to remove any potential microbial contamination from the powder or non-sterile handling.
-
Unpackage a 1 mL sterile syringe and a 0.22 µm PTFE syringe filter.
-
Draw the entire this compound/DMSO solution into the syringe.
-
Attach the PTFE filter securely to the syringe tip.
-
Dispense the solution through the filter into a new, sterile, light-blocking cryovial. This is your final, sterile stock solution.
-
Expertise & Experience: Using a PTFE or other DMSO-compatible filter is non-negotiable.[12] Incompatible filters can degrade and leach contaminants into your stock solution, compromising your experiments.
-
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the 1 mL stock solution into smaller, single-use volumes (e.g., 20 µL aliquots in sterile, light-blocking cryovials).
-
Labeling: Clearly label each aliquot with the compound name ("Luteolin 5-Me Ether"), concentration (20 mM in DMSO), preparation date, and your initials.
-
Final Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[5] For short-term use (within a few months), -20°C is acceptable.[2]
Experimental Workflow and Quality Control
A validated workflow ensures consistency from powder to final cell treatment.
Caption: Workflow for this compound stock and working solution preparation.
Application: Preparing a Working Solution for Cell Treatment
The high-concentration stock must be diluted to the final working concentration in your complete cell culture medium.
Example Calculation: Preparing a 10 µM working solution from a 20 mM stock.
-
Determine the required dilution factor:
-
Stock Concentration = 20 mM = 20,000 µM
-
Final Concentration = 10 µM
-
Dilution Factor = 20,000 µM / 10 µM = 2000x
-
-
Calculate the volume of stock needed:
-
If your final volume of media for treating one well is 2 mL:
-
Volume of Stock = Final Volume / Dilution Factor = 2000 µL / 2000 = 1 µL
-
Therefore, add 1 µL of the 20 mM stock solution to 2 mL of medium .
-
-
Verify the final DMSO concentration:
-
The stock is 100% DMSO.
-
Final DMSO % = (Volume of Stock / Final Volume) × 100
-
Final DMSO % = (1 µL / 2000 µL) × 100 = 0.05%
-
This concentration is well below the recommended maximum of 0.1%, making it suitable for most cell culture applications.[10]
-
Self-Validating Protocol Step: Always prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of media (in this case, 1 µL of sterile DMSO to 2 mL of media) and treat a parallel set of cells. This validates that any observed cellular response is due to the this compound and not the solvent.
References
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BioCrick. This compound | CAS:58115-29-0. [Link]
-
ResearchGate. Sterile filter before drug exposure to cell culture?. [Link]
-
ANPDB. This compound. [Link]
-
ZellBio GmbH. Sterile Filtered DMSO. [Link]
-
PubChem, National Institutes of Health. Luteolin 5,3'-dimethyl ether. [Link]
-
Pharmaceutical Technology. Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. [Link]
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- 3. This compound | 58115-29-0 [chemicalbook.com]
- 4. ANPDB [phabidb.vm.uni-freiburg.de]
- 5. This compound | TargetMol [targetmol.com]
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- 7. carlroth.com [carlroth.com]
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- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
Application Note: Luteolin 5-Methyl Ether as a Standard for Phytochemical Analysis
Introduction: The Role of Luteolin 5-Methyl Ether in Phytochemical Research
This compound (CAS: 58115-29-0), also known as Diosmetin, is a naturally occurring O-methylated flavone found in various medicinal plants. Its presence and concentration are often linked to the therapeutic properties of these botanicals. As regulatory requirements for the standardization of herbal products become more stringent, the need for high-purity, well-characterized analytical standards is paramount. This compound serves as a critical reference material for the identification and quantification of this and related flavonoids in raw plant materials, processed extracts, and finished products.
This guide provides a comprehensive framework for utilizing this compound as an analytical standard. It is designed for researchers, quality control analysts, and drug development professionals engaged in the rigorous evaluation of phytochemicals. The protocols herein are built upon established principles of analytical chemistry and are structured to ensure robust, reproducible, and validated results.
Scientist's Note: The selection of a primary reference standard is the cornerstone of quantitative analysis. The purity of the standard directly impacts the accuracy of all subsequent measurements. Therefore, it is imperative to source this compound from a reputable supplier that provides a Certificate of Analysis (CoA) detailing its purity (typically ≥97.0% by HPLC), identity confirmation (by NMR or MS), and storage requirements.[1]
Physicochemical Properties
A thorough understanding of the standard's properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₂O₆ | [2][3] |
| Molecular Weight | 300.26 g/mol | [2][3] |
| Appearance | Yellow powder/crystalline solid | [2] |
| Melting Point | ~330 °C (decomposes) | [1][4] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate, Acetone.[2] Sparingly soluble in methanol and ethanol.[5] | |
| Storage | Desiccate at -20°C for long-term stability.[2][6] |
Experimental Workflow for Quantitative Analysis
The accurate quantification of this compound in a sample matrix involves a multi-step process. Each step must be carefully controlled to minimize error and ensure the integrity of the final result.
Caption: Overall workflow for phytochemical analysis using an external standard.
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve. The choice of solvent is critical; it must fully dissolve the standard and be compatible with the analytical mobile phase. Dimethyl sulfoxide (DMSO) is an excellent choice for the primary stock solution due to the high solubility of this compound.[2][5]
Materials:
-
This compound analytical standard
-
HPLC-grade Dimethyl sulfoxide (DMSO)
-
HPLC-grade Methanol or Acetonitrile
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound standard into a 10 mL Class A volumetric flask. Record the exact weight. b. Add ~7 mL of DMSO to dissolve the standard completely. Use gentle sonication if necessary. c. Allow the solution to return to room temperature. d. Add DMSO to the calibration mark. Cap and invert the flask at least 15 times to ensure homogeneity. e. Storage: Store the stock solution in an amber vial at -20°C. It can be stable for several months.[2]
-
Intermediate Stock Solution (e.g., 100 µg/mL): a. Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the mobile phase solvent (e.g., Methanol or Acetonitrile). Mix thoroughly.
-
Working Standard Solutions (Calibration Curve): a. Prepare a series of calibration standards by serial dilution of the intermediate stock solution. A typical concentration range for HPLC analysis might be 0.5, 1, 5, 10, 25, and 50 µg/mL. b. For example, to prepare a 10 µg/mL standard, pipette 1.0 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute with the mobile phase solvent. c. Best Practice: Prepare working standards fresh daily to avoid degradation.
Protocol 2: Sample Preparation from Plant Material
Rationale: The goal of sample preparation is to efficiently extract the analyte of interest from the complex plant matrix while minimizing co-extraction of interfering substances.[7] Methanol or ethanol are common solvents for flavonoid extraction.[7][8] Sonication or reflux can enhance extraction efficiency.[9][10] A solid-phase extraction (SPE) step may be necessary for cleanup.[9]
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or Nylon, depending on solvent)
-
Ultrasonic bath or reflux apparatus
-
Centrifuge
Procedure:
-
Extraction: a. Accurately weigh ~1.0 g of the powdered plant material into a conical flask. b. Add 25 mL of methanol. c. Sonicate in an ultrasonic bath for 30 minutes or perform reflux extraction for 2 hours.[9][10] d. Allow the mixture to cool. Filter the extract through Whatman No. 1 paper. e. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the filtrates.
-
Concentration & Reconstitution: a. Evaporate the combined solvent under reduced pressure using a rotary evaporator. b. Reconstitute the dried residue in a known volume (e.g., 5.0 mL) of the mobile phase solvent.
-
Filtration: a. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulates that could damage the column.
Protocol 3: HPLC-UV/DAD Quantification Method
Rationale: Reversed-phase HPLC is the most common technique for the analysis of flavonoids.[11][12] A C18 column provides good retention and separation. A gradient elution is often necessary to separate the analyte from other matrix components. UV detection is suitable as flavonoids have strong chromophores; detection around 350 nm is often optimal for Luteolin and related compounds.[13]
Instrument & Parameters:
| Parameter | Recommended Setting |
| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-60% B; 25-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 350 nm |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared working standards in ascending order of concentration.
-
Inject a solvent blank between standard levels to check for carryover.
-
Inject the prepared sample solutions.
-
After the sequence is complete, construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of this compound in the sample extracts.
Analytical Method Validation (AMV)
Rationale: Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[14] The parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16][17][18]
Caption: Key parameters for analytical method validation according to ICH guidelines.
Validation Protocol Summary:
-
Specificity: Demonstrate that the analytical signal is solely from this compound. This is achieved by comparing the chromatograms of a blank, the standard, and the sample. Peak purity analysis using a DAD is highly recommended.
-
Linearity: Analyze at least five concentration levels of the standard. Plot a graph of peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration). The recovery should typically be within 98-102%.[13]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution within the same day. The Relative Standard Deviation (RSD) should be < 2%.[12]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]
-
Robustness: Intentionally vary method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition) to assess the method's reliability during normal use.
By adhering to these protocols and validation principles, researchers can confidently use this compound as a standard to generate accurate and defensible data in their phytochemical analyses.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
How to perform quantitative analysis of plant samples for flavonoids? ResearchGate. [Link]
-
This compound | CAS:58115-29-0. BioCrick. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L. Pharmacognosy Research. [Link]
-
Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. [Link]
-
Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. ResearchGate. [Link]
-
Phytochemical Screening, Total Flavonoid and Total Phenolic Content and Antioxidant Activity of Different Parts of Caesalpinia bonduc (L.) Roxb. Pharmacognosy Journal. [Link]
-
Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. MDPI. [Link]
-
Analytical determinations of luteolin. CONICET. [Link]
-
Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. PMC - NIH. [Link]
-
HPLC method for simultaneous quantitation of Luteolin and Quercitin from plant powder of Acacia Catechu and Inula Viscosa. Der Pharma Chemica. [Link]
-
1 H NMR, 13 C NMR and 2D NMR Correlations Data of this compound (1) and cirsilineol (2). ResearchGate. [Link]
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- 4. Luteolin | 491-70-3 [chemicalbook.com]
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- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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- 16. ICH Official web site : ICH [ich.org]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: A Researcher's Guide to Investigating Luteolin 5-Methyl Ether's Impact on Gene Expression
Introduction: Unveiling the Therapeutic Potential of Luteolin 5-Methyl Ether
Luteolin, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Its therapeutic potential is largely attributed to its ability to modulate various signaling pathways and, consequently, alter gene expression.[4][5][6] this compound, a derivative of luteolin, is an intriguing compound for investigation as methylation can alter the bioavailability and specific activity of flavonoids. Studies on similar methylated flavonoids suggest that this modification could enhance their therapeutic efficacy. This guide provides a comprehensive experimental framework for researchers to meticulously dissect the effects of this compound on gene expression, from initial cell-based assays to in-depth transcriptomic analysis and validation.
The overarching goal of this experimental design is to identify the genes and cellular pathways that are significantly altered by this compound treatment. This knowledge is crucial for elucidating its mechanism of action and identifying potential therapeutic targets for drug development.[7][8][9] The workflow is designed to be logical and progressive, starting with foundational cytotoxicity assessments to ensure the validity of subsequent gene expression studies.
Phase 1: Foundational Analysis - Determining Optimal Treatment Conditions
A critical first step in any in vitro drug study is to determine the appropriate concentration range that elicits a biological response without causing widespread cell death.[10][11] This ensures that the observed changes in gene expression are due to the specific effects of the compound and not a general stress response from dying cells.
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12]
Materials:
-
Selected cell line (e.g., a cancer cell line or an inflammation-relevant cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data from a Cell Viability Assay
| This compound (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 5 | 1.15 | 92.0% |
| 10 | 1.05 | 84.0% |
| 25 | 0.85 | 68.0% |
| 50 | 0.60 | 48.0% |
| 100 | 0.35 | 28.0% |
From this data, a non-toxic concentration range (e.g., 1-10 µM) can be selected for the subsequent gene expression experiments.
Phase 2: Global Gene Expression Profiling with RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful high-throughput sequencing technology that provides a comprehensive and unbiased view of the transcriptome.[13][14][15] It allows for the identification of differentially expressed genes (DEGs), novel transcripts, and alternative splicing events in response to this compound treatment.[16]
Experimental Workflow for RNA-Seq
The following diagram illustrates the key steps involved in an RNA-Seq experiment designed to study the effects of a drug.
Caption: A typical workflow for an RNA-Seq experiment to study drug effects.
Protocol 2: RNA Extraction, Library Preparation, and Sequencing
1. Cell Treatment and RNA Extraction:
-
Culture the chosen cell line and treat with a non-toxic concentration of this compound (determined in Phase 1) and a vehicle control for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (for purity) and an automated electrophoresis system like the Agilent Bioanalyzer (for integrity, checking the RNA Integrity Number - RIN). High-quality RNA (RIN > 8) is crucial for reliable RNA-Seq results.
2. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Quantify and assess the quality of the prepared libraries.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq. The sequencing depth (number of reads per sample) should be determined based on the research question, with deeper sequencing required for detecting lowly expressed genes and for alternative splicing analysis.
Bioinformatics Analysis of RNA-Seq Data
The analysis of RNA-Seq data is a multi-step process that requires specialized bioinformatics tools.[17][18]
1. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
2. Read Alignment: Align the high-quality reads to a reference genome or transcriptome using aligners such as STAR or HISAT2.
3. Gene Expression Quantification: Count the number of reads that map to each gene to generate a gene count matrix. Tools like featureCounts or Salmon can be used for this purpose.
4. Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the vehicle control. Packages like DESeq2 or edgeR in R are commonly used for this analysis. The output will be a list of DEGs with associated statistics (log2 fold change, p-value, and adjusted p-value).
5. Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, perform pathway and functional enrichment analysis on the list of DEGs using tools like Gene Set Enrichment Analysis (GSEA) or databases such as DAVID, GO (Gene Ontology), and KEGG (Kyoto Encyclopedia of Genes and Genomes). This will help identify the biological processes and signaling pathways that are most affected by this compound.[19]
Phase 3: Validation and Mechanistic Investigation
While RNA-Seq provides a global overview of gene expression changes, it is essential to validate the results for key genes of interest using an independent method.[20][21] Quantitative real-time PCR (qPCR) is the gold standard for this purpose.[22][23]
Protocol 3: qPCR Validation of Differentially Expressed Genes
Materials:
-
RNA samples from the same experiment as the RNA-Seq (or a new biological replicate)
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Gene-specific primers for the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[20]
-
Primer Design and Validation: Design or obtain validated primers for the selected DEGs and housekeeping genes.
-
qPCR Reaction Setup: Set up the qPCR reactions in a 96- or 384-well plate, including a no-template control for each primer set.
-
qPCR Run: Perform the qPCR run on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[22] Compare the fold changes obtained from qPCR with the RNA-Seq data to validate the sequencing results.
Investigating Potential Signaling Pathways
The pathway analysis from the RNA-Seq data will provide hypotheses about the signaling pathways modulated by this compound. Luteolin and its derivatives have been shown to affect pathways such as NF-κB, PI3K/Akt, and MAPK.[2][5][24][25]
Caption: Potential signaling pathways modulated by this compound.
Further experiments, such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., p-NF-κB, p-Akt, p-ERK), can be performed to confirm the involvement of these pathways.
Conclusion and Future Directions
This comprehensive experimental guide provides a robust framework for investigating the effects of this compound on gene expression. By following these protocols, researchers can generate high-quality, reliable data to elucidate the compound's mechanism of action. The findings from these studies will be instrumental in identifying its therapeutic potential and paving the way for further preclinical and clinical development. Future studies could explore the effects of this compound in more complex in vivo models and investigate its potential for combination therapies.
References
-
Lexogen. (2025, April 9). RNA-Seq Experimental Design Guide for Drug Discovery. Retrieved from [Link]
-
DRUG-seq. (n.d.). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Retrieved from [Link]
-
Bio-protocol. (n.d.). Validation of RNA-Seq by qPCR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). qPCR validation of RNAseq data. Retrieved from [Link]
- Lin, Y., Shi, R., Wang, X., & Shen, H. M. (2008). Anti-carcinogenic Effects of the Flavonoid Luteolin. Current Cancer Drug Targets, 8(7), 634–646.
-
Oxford Academic. (2023, September 8). DRAGoN: a robust pipeline for analyzing DRUG-seq datasets. Retrieved from [Link]
-
Columbia Systems Biology. (2015, June 29). Design of “RNA-seq” Experiments. Retrieved from [Link]
-
Illumina. (n.d.). RNA-Based Drug Response Biomarker Discovery and Profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 20). Revisiting luteolin: An updated review on its anticancer potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways modulated by luteolin. Retrieved from [Link]
-
MDPI. (n.d.). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Retrieved from [Link]
-
Lexogen. (2023, October 10). RNA Sequencing in Drug Discovery and Development. Retrieved from [Link]
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Champions Oncology. (2024, February 29). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Retrieved from [Link]
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Arraystar. (n.d.). Do I Need to Validate My RNA-Seq Results With qPCR?. Retrieved from [Link]
- Seelinger, G., Merfort, I., & Schempp, C. M. (2008). Anti-Oxidant, Anti-Inflammatory and Anti-Allergic Activities of Luteolin. Planta Medica, 74(13), 1667–1677.
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Lab Manager. (2023, October 9). Leveraging RNA Sequencing in Pharmaceutical Research. Retrieved from [Link]
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CD Genomics. (n.d.). RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications. Retrieved from [Link]
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Frontiers. (n.d.). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Retrieved from [Link]
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Patsnap. (2023, August 28). Luteolin's Potential in Reducing Cancer Risks. Retrieved from [Link]
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ResearchGate. (2023, August 15). Is qPCR validation of RNA-seq data required just to satisfy reviewers, or is the field moving beyond that?. Retrieved from [Link]
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MDPI. (n.d.). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bioinformatics and Drug Discovery. Retrieved from [Link]
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AnyGenes. (n.d.). RNA-seq qPCR validation-High-confidence transcriptomic analysis. Retrieved from [Link]
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Brieflands. (n.d.). Investigating the Effect of Luteolin on Interleukin-1β and Tumor Necrosis Factor-α in Inflammation Induced by Lipopolysaccharide in Male Rats. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways affected by luteolin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LUTEOLIN PROTECTS AGAINST VASCULAR INFLAMMATION IN MICE AND TNF-ALPHA-INDUCED MONOCYTE ADHESION TO ENDOTHELIAL CELLS VIA SUPPRESSING IΚBα/NF-κB SIGNALING PATHWAY. Retrieved from [Link]
-
ScienceDirect. (2018, October 28). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Retrieved from [Link]
-
Wikipedia. (n.d.). DNA microarray. Retrieved from [Link]
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PubMed. (n.d.). Luteolin modulates gene expression related to steroidogenesis, apoptosis, and stress response in rat LC540 tumor Leydig cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, December 8). Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Retrieved from [Link]
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PubMed. (2015, November 19). Effect of luteolin on gene expression in mouse H22 hepatoma cells. Retrieved from [Link]
-
ResearchGate. (2023, October 15). (PDF) Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Retrieved from [Link]
-
PubMed Central. (2022, November 20). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. Retrieved from [Link]
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Frontiers. (2023, March 26). Luteolin: a natural product with multiple mechanisms for atherosclerosis. Retrieved from [Link]
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Frontiers. (n.d.). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activities and possible mechanisms of action of luteolin. Retrieved from [Link]
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Semantic Scholar. (n.d.). Luteolin modulates gene expression related to steroidogenesis, apoptosis, and stress response in rat LC540 tumor Leydig cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gene Expression Profiling and its Practice in Drug Development. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Luteolin 5-methyl ether
Welcome to the technical support center for the synthesis of Luteolin 5-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific flavonoid methylation. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction yield and purity.
Introduction: The Challenge of Selective Methylation
Luteolin, a flavonoid abundant in various plants, possesses four hydroxyl groups at positions 3', 4', 5, and 7.[1][2] The selective methylation of the 5-hydroxyl group to synthesize this compound presents a significant synthetic challenge due to the similar reactivity of the other hydroxyl groups. Achieving high yields of the desired product requires careful consideration of reagents, reaction conditions, and potential side reactions. This guide provides a structured approach to troubleshooting and improving your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound.
Low to No Yield of the Desired Product
Question: I am attempting to synthesize this compound, but my reaction is resulting in a very low yield, or I am only recovering the starting material (luteolin). What are the likely causes and how can I improve the conversion?
Answer:
Low or no yield in the synthesis of this compound typically points to issues with reaction conditions, reagent choice, or the inherent reactivity of the starting material. Here’s a breakdown of potential causes and solutions:
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Inadequate Activation of the Hydroxyl Group: The phenolic hydroxyl groups of luteolin are acidic and require a base to be deprotonated, forming a more nucleophilic phenoxide ion that can then react with the methylating agent. Insufficient base strength or stoichiometry will result in poor conversion.
-
Solution: Ensure you are using a strong enough base to deprotonate the 5-hydroxyl group. Common bases for flavonoid methylation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] The stoichiometry of the base is also critical; use at least a stoichiometric equivalent to the hydroxyl group you intend to methylate.
-
-
Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Milder agents may not be effective, while overly reactive ones can lead to a lack of selectivity.
-
Solution: Traditional methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are highly reactive but also toxic.[3] A greener and often more selective alternative is dimethyl carbonate (DMC), which can act as both the solvent and the methylating agent.[3] When using DMC, a base like DBU is typically required to facilitate the reaction.[3]
-
-
Reaction Temperature and Time: Methylation reactions are sensitive to temperature. Too low a temperature may not provide enough energy to overcome the activation barrier, while too high a temperature can lead to decomposition or side reactions.
-
Solution: Optimization of the reaction temperature is key. For DMC/DBU systems, refluxing at 90°C is a common starting point.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 12 to 72 hours depending on the substrate.[3]
-
-
Solvent Selection: The solvent must be able to dissolve the luteolin and the reagents, and it should be inert under the reaction conditions.
-
Solution: If using a methylating agent other than DMC, ensure your solvent is appropriate. Acetone and Dimethylformamide (DMF) are common choices. Luteolin has limited solubility in some organic solvents, which can hinder the reaction.[3]
-
Poor Regioselectivity: Methylation at Other Positions
Question: My reaction is producing a mixture of methylated luteolin isomers, with significant amounts of 7-O-methyl, 3'-O-methyl, and 4'-O-methyl luteolin, in addition to the desired 5-O-methyl product. How can I improve the selectivity for the 5-hydroxyl group?
Answer:
Achieving high regioselectivity is the primary challenge in this compound synthesis. The acidity and steric hindrance of the different hydroxyl groups influence their reactivity. The 5-hydroxyl group is typically less acidic than the 7- and 4'-hydroxyl groups due to intramolecular hydrogen bonding with the 4-carbonyl group.
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Exploiting Acidity Differences: The 7- and 4'-hydroxyl groups are generally the most acidic and therefore the most reactive towards methylation under basic conditions.
-
Solution: Protecting Groups: A robust strategy to achieve selective methylation is the use of protecting groups.[4][5] You can selectively protect the more reactive hydroxyl groups (e.g., at the 7, 3', and 4' positions) with a group like benzyl or acetyl, perform the methylation at the now-exposed 5-hydroxyl group, and then deprotect the other hydroxyls. This multi-step approach, while longer, offers significantly higher selectivity.
-
-
Enzymatic Methylation: Nature has evolved enzymes, specifically O-methyltransferases (OMTs), that exhibit remarkable regioselectivity.[6][7][8][9]
-
Controlled Reaction Conditions: In some cases, careful control of reaction conditions can favor methylation at a specific position.
-
Solution: Experiment with lower temperatures and shorter reaction times. This may favor the kinetically controlled product, which could be the desired 5-methyl ether in some systems. However, this approach is often less reliable than using protecting groups.
-
Difficulty in Product Purification
Question: I have a mixture of luteolin and its various methylated isomers. I am struggling to isolate and purify the this compound. What are the best purification techniques?
Answer:
The structural similarity of luteolin and its methylated isomers makes purification challenging. A combination of chromatographic techniques is usually necessary.
-
Column Chromatography: This is the most common method for separating flavonoid isomers.
-
Solution: Use a silica gel column with a non-polar to polar solvent gradient. A common solvent system is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. For more polar compounds, a dichloromethane and methanol gradient can be effective.[12] Monitoring the fractions by TLC is crucial for successful separation.[13]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity samples, especially for biological testing, Prep-HPLC is the gold standard.
-
Solution: A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape.
-
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for both monitoring the reaction and identifying the appropriate solvent system for column chromatography.[13]
-
Solution: Use silica gel plates and test various solvent systems to achieve good separation between luteolin, this compound, and other isomers.[13] The separated spots can be visualized under UV light.
-
Experimental Protocols
General Protocol for Methylation using Dimethyl Carbonate (DMC) and DBU[3]
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Dissolve luteolin (0.5 mmol) in dimethyl carbonate (4 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol).
-
Heat the solution to 90°C with magnetic stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure. An azeotropic mixture with methanol (3 mL) can aid in the complete removal of DMC.
-
Dissolve the residue in ethyl acetate (10 mL).
-
Wash the organic layer with a 1N HCl solution (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Luteolin:DBU Molar Ratio | 1 : 1.2 | Ensures sufficient base to drive the reaction to completion. |
| Reaction Temperature | 90°C (reflux for DMC) | Provides adequate energy for methylation without significant degradation. |
| Reaction Time | 12 - 72 hours | Substrate dependent; requires monitoring by TLC for optimization. |
| Purification Solvent System | Hexane:Ethyl Acetate or Dichloromethane:Methanol | Gradients of these systems are effective for separating flavonoid isomers on silica gel. |
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
Frequently Asked Questions (FAQs)
Q1: Are there any safety precautions I should be aware of when performing this synthesis?
A1: Yes. Traditional methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] While dimethyl carbonate (DMC) is considered a greener alternative, it is still a chemical and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q2: Can I use a different base instead of DBU?
A2: Yes, other bases can be used. Potassium carbonate (K₂CO₃) is a common and less expensive alternative, often used in acetone. However, the reaction kinetics and selectivity may differ, so you will need to re-optimize the reaction conditions.
Q3: How can I confirm the structure of my final product?
A3: The structure of this compound should be confirmed using standard analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to determine the position of the methyl group, and mass spectrometry (MS) to confirm the molecular weight.[12][14]
Q4: What is the role of the intramolecular hydrogen bond in the 5-hydroxyl group?
A4: The 5-hydroxyl group of luteolin forms a hydrogen bond with the adjacent carbonyl group at the 4-position. This interaction decreases the acidity of the 5-hydroxyl proton, making it less reactive than the 7- and 4'-hydroxyl groups under basic conditions. This is a key factor to consider when aiming for selective methylation.
Q5: Are there any known biological activities of this compound?
A5: Yes, methylated flavonoids, including this compound, have been investigated for various biological activities. Methylation can improve metabolic stability and bioavailability, potentially enhancing their therapeutic effects.[15] this compound has been studied for its potential cytotoxicity against certain cancer cell lines.[12]
References
-
A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). (n.d.). PMC. Retrieved from [Link]
-
Biosynthesis of 3'-O-methylisoorientin from luteolin by selecting O-methylation/C-glycosylation motif. (2021). PubMed. Retrieved from [Link]
-
This compound | CAS:58115-29-0 | Flavonoids. (n.d.). BioCrick. Retrieved from [Link]
-
How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. (n.d.). ResearchGate. Retrieved from [Link]
-
Scheme of the site-selective dimethylations of flavonoids in one-pot by... (n.d.). ResearchGate. Retrieved from [Link]
-
Biosynthesis of 3'-O-methylisoorientin from luteolin by selecting O-methylation/C-glycosylation motif | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Site-selective dimethylation of flavonoids using fusion flavonoid O-methyltransferases. (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. (2022). PubMed Central. Retrieved from [Link]
-
Analytical determinations of luteolin. (2021). CONICET. Retrieved from [Link]
-
1H NMR, 13C NMR and 2D NMR Correlations Data of this compound (1) and cirsilineol (2). (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). NIH. Retrieved from [Link]
-
Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. (n.d.). PMC. Retrieved from [Link]
-
Site-selective dimethylation of flavonoids using fusion flavonoid O-methyltransferases. (n.d.). Kyung Hee University. Retrieved from [Link]
Sources
- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. Biosynthesis of 3'-O-methylisoorientin from luteolin by selecting O-methylation/C-glycosylation motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. This compound | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Luteolin 5-methyl ether Solubility Challenges
Welcome to the technical support guide for Luteolin 5-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this promising flavonoid. Here, you will find scientifically-grounded explanations, troubleshooting guides, and detailed protocols to ensure the successful integration of this compound into your aqueous experimental systems.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound is a naturally occurring flavonoid, a class of polyphenolic compounds found in various plants.[1] Its chemical structure, like other flavonoids, consists of a largely nonpolar carbon backbone with multiple hydroxyl groups. While the hydroxyl groups can form hydrogen bonds with water, the overall molecule is hydrophobic. This low aqueous solubility is a common characteristic of many flavonoids and is a primary hurdle in biological assays.[2][3] The structure of this compound (Molecular Weight: 300.26 g/mol ) results in strong intermolecular forces within its crystal lattice, which require significant energy to overcome for dissolution in water.[1][4]
Q2: What are the initial signs of solubility issues in my experiment?
Solubility problems can manifest in several ways. The most obvious signs include:
-
Visible Precipitate: A fine powder or crystals settling at the bottom of your flask or well plate after adding the compound to your aqueous buffer or cell culture medium.
-
Cloudiness or Turbidity: The solution appears milky or opaque, indicating that the compound has "crashed out" of solution and formed a fine suspension rather than being fully dissolved.[5]
-
Inconsistent Experimental Results: Poor solubility can lead to an inaccurate final concentration of the compound in your assay, resulting in high variability and poor reproducibility between experiments.
Q3: What is the best organic solvent for creating a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for creating high-concentration stock solutions of this compound and similar hydrophobic compounds.[1][6] It is a powerful aprotic solvent that can effectively dissolve these molecules. While other solvents like ethanol and dimethylformamide (DMF) can also be used, DMSO generally offers the highest solubility.[7][8] For its parent compound, luteolin, solubility is approximately 10 mg/mL in DMSO, compared to 5 mg/mL in ethanol.[7]
It is critical to note that the final concentration of DMSO in your aqueous working solution should be kept to a minimum , as it can be toxic to cells and interfere with assays. A final concentration of <0.5% DMSO is widely considered safe for most cell lines, though some can tolerate up to 1%.[9][10][11] Always run a vehicle control (media with the same final DMSO concentration) to account for any solvent effects.[12]
Q4: How should I properly store this compound stock solutions?
For long-term stability, solid this compound should be stored desiccated at -20°C.[1] Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year.[4] Aqueous solutions are far less stable and should be prepared fresh for each experiment; it is not recommended to store them for more than one day.[7]
Section 2: Troubleshooting Guide: From Problem to Solution
This section addresses specific problems you might encounter and provides a logical path to a solution.
Problem: My compound precipitates immediately when I add my DMSO stock to the aqueous buffer.
This phenomenon, known as "crashing out," occurs when the concentrated, hydrophobic compound is rapidly introduced to a large volume of an aqueous environment where it is not soluble.[5]
-
Causality: The DMSO disperses quickly, leaving the this compound molecules to agglomerate and precipitate before they can be properly solvated.
-
Solution 1: Refine Dilution Technique. Do not add the DMSO stock directly to your final volume of media. Instead, use a serial dilution method. First, add the DMSO stock to a small, empty sterile tube. Then, while gently vortexing the tube, add the pre-warmed (37°C) aqueous buffer dropwise to the DMSO. This gradual change in solvent polarity allows for better dispersion.[5]
-
Solution 2: Reduce Final Concentration. Your target concentration may simply be above the solubility limit of the compound in your specific medium. Perform a dose-response curve starting at a much lower concentration to determine the maximum achievable soluble concentration.
Problem: My experiment is sensitive to organic solvents like DMSO. What are my alternatives?
For experiments involving sensitive primary cells, in vivo studies, or assays where DMSO interferes, alternative solubilization strategies are necessary.
-
Causality: High concentrations of organic solvents can disrupt cell membranes and denature proteins, leading to cytotoxicity or experimental artifacts.[10][12]
-
Solution 1: Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility.[14][15] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity derivative suitable for many biological applications.[13][16]
-
Solution 2: Surfactants. Non-ionic surfactants like Tween® 80 can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[17][18] The hydrophobic cores of these micelles can solubilize this compound. The CMC for Tween® 80 is very low, approximately 0.015 mM.[17][18]
-
Solution 3: pH Adjustment. The hydroxyl groups on flavonoids have acidic protons. By increasing the pH of the buffer to deprotonate these groups, the molecule becomes charged (ionic) and its aqueous solubility can significantly increase.[19] However, one must verify that the altered pH does not affect the compound's stability or the biological system under investigation. Computational studies suggest the most acidic proton on luteolin has a pKa around 6.2-6.7.[20]
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution for most in vitro applications.
-
Weighing: Carefully weigh out the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.
Protocol 2: The "Spike-in" Method for Preparing Working Solutions
This protocol details the proper technique for diluting a DMSO stock into an aqueous buffer to minimize precipitation.
-
Pre-warm Buffer: Warm your cell culture medium or aqueous buffer to 37°C, as solubility is often temperature-dependent.[5]
-
Prepare Intermediate Dilution: a. In a sterile tube, add the required volume of your DMSO stock solution (from Protocol 1). b. While gently vortexing the tube, slowly add a small volume of the pre-warmed buffer drop-by-drop. A 10-fold dilution is a good starting point (e.g., add 90 µL of buffer to 10 µL of stock).
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed buffer to reach your target concentration.
-
Final Mix & Use: Gently invert the final solution to mix. Do not vortex vigorously if the medium contains serum, as this can cause frothing and protein denaturation. Use the freshly prepared working solution immediately.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a DMSO-Free Formulation
This method is ideal for solvent-sensitive applications. HP-β-CD is well-tolerated in most systems and can significantly enhance solubility.[16][21]
-
Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer or water.
-
Complexation: a. Add the solid this compound powder directly to the HP-β-CD solution. A molar ratio between 1:1 and 1:10 (compound:cyclodextrin) is a common starting point. b. Mix the solution vigorously. This can be done by shaking or sonicating at room temperature or slightly elevated temperature (e.g., 40°C) for several hours or overnight to allow for the formation of the inclusion complex.
-
Sterilization & Clarification: The solution may appear slightly hazy due to excess, undissolved compound. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.
-
Filtration: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This final filtered solution is your DMSO-free stock.
-
Concentration Validation (Optional but Recommended): The final concentration of the solubilized compound should be determined using an analytical method like HPLC or UV-Vis spectrophotometry to ensure accuracy.
Section 4: Summary Tables & Visual Guides
Table 1: Solubility Profile of this compound & Related Flavonoids
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO, Acetone, Ethyl Acetate | Soluble | [1] |
| Luteolin (parent) | Water | Sparingly Soluble (~1 mg/mL with co-solvent) | [7][8] |
| Luteolin (parent) | Ethanol | ~5 mg/mL | [7][8] |
| Luteolin (parent) | DMSO | ~10 mg/mL | [7][8] |
| Luteolin (parent) | DMF | ~20 mg/mL | [7] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Recommended Use Case |
| DMSO Co-solvent | Increases solvent polarity to match solute. | Simple, effective for high concentration stocks. | Potential for cytotoxicity and assay interference.[9][10][12] | Standard in vitro cell-based assays. |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic molecule.[13][14] | Low toxicity, suitable for in vivo use.[16] | More complex preparation, may require concentration validation. | Solvent-sensitive assays, primary cells, in vivo studies. |
| Surfactants (Tween® 80) | Micellar solubilization. | Effective at low concentrations. | Can interfere with cell membranes at high concentrations. | Topical formulations, some in vitro assays. |
| pH Adjustment | Ionization of the compound to increase polarity.[19] | Simple, no additional reagents needed. | Requires compound stability at altered pH; may impact biological system. | Enzyme assays or cell-free systems where pH can be controlled. |
Visual Guides
Caption: Decision workflow for selecting a solubilization method.
Caption: Mechanism of cyclodextrin (HP-β-CD) encapsulation.
Section 5: References
-
BioCrick. This compound | CAS:58115-29-0. Available at: [Link]
-
ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro? Available at: [Link]
-
ResearchGate. Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Available at: [Link]
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LifeTein. DMSO usage in cell culture. Available at: [Link]
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National Institutes of Health (NIH). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Available at: [Link]
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Reddit. Maximum DMSO concentration in media for cell culture? Available at: [Link]
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National Institutes of Health (NIH). 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer. Available at: [Link]
-
Global Journals. Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Available at: [Link]
-
National Institutes of Health (NIH). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
CheckRare. Mechanism of Action of Hydroxypropyl Betacyclodextrin to Treat Niemann-Pick Disease. Available at: [Link]
-
National Institutes of Health (NIH). Luteolin 5,3'-dimethyl ether | C17H14O6 | CID 13964549 - PubChem. Available at: [Link]
-
MDPI. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Available at: [Link]
-
ACS Publications. Determination of the critical micelle concentration of surfactants and the partition coefficient of an electrochemical probe by. Available at: [Link]
-
RJPBCS. Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. Available at: [Link]
-
National Institutes of Health (NIH). Luteolin methyl ether | C17H16O7 | CID 67363741 - PubChem. Available at: [Link]
-
PubMed. Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Available at: [Link]
-
National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available at: [Link]
-
ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? Available at: [Link]
-
MDPI. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Available at: [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at: [Link]
-
PubMed Central. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Available at: [Link]
-
ResearchGate. Structure-solubility relationships and thermodynamic aspects of solubility of some flavonoids in the solvents modeling biological media. Available at: [Link]
-
ResearchGate. Values of luteolin solubility in a systematic series of solvents, at 27 °C. Available at: [Link]
-
Aidic. Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Available at: [Link]
-
PubMed Central. Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available at: [Link]
-
ResearchGate. Acid–base chemistry of luteolin and its methyl-ether derivatives: A DFT and ab initio investigation. Available at: [Link]
-
PubMed Central. Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Available at: [Link]
-
National Institutes of Health (NIH). This compound | C16H12O6 | CID 13964550 - PubChem. Available at: [Link]
Sources
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Technical Support Center: Prevention of Degradation of Luteolin 5-Methyl Ether in Solution
Welcome to the Technical Support Center for Luteolin 5-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound solutions.
Issue 1: My this compound solution is changing color. What is happening?
Possible Cause: Color change, typically to a yellow or brownish hue, is a common indicator of flavonoid degradation. This is often due to oxidation, which can be initiated by exposure to light, high temperatures, or atmospheric oxygen. The phenolic hydroxyl groups on the this compound molecule are susceptible to oxidation, leading to the formation of quinone-like structures and other degradation products that absorb light at different wavelengths.
Solution:
-
Protect from Light: Flavonoids are known to be sensitive to light, which can trigger photo-degradation.[1][2]
-
Action: Always use amber-colored vials or wrap your containers in aluminum foil to block light.
-
Workflow: Prepare and handle solutions in a dimly lit environment whenever possible.
-
-
Control Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[3][4]
-
Minimize Oxygen Exposure: The presence of oxygen can lead to oxidative degradation of flavonoids.[1]
-
Action: Purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the this compound.
-
Workflow: After preparing the solution, flush the headspace of the container with an inert gas before sealing.
-
Issue 2: I'm observing a loss of potency or inconsistent results in my bioassays.
Possible Cause: A decrease in the effective concentration of this compound due to degradation is a likely culprit for inconsistent biological activity. The structural changes that occur during degradation can significantly reduce or eliminate the compound's ability to interact with its biological targets.
Solution:
-
Solvent Selection and Preparation: The choice of solvent and its preparation are critical for stability.
-
Action: this compound is soluble in organic solvents like DMSO, ethanol, and acetone.[5][7] For aqueous solutions, it's recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[8]
-
Best Practice: Prepare aqueous solutions fresh for each experiment and do not store them for more than a day.[8]
-
-
pH Management: The pH of the solution can significantly impact the stability of flavonoids.[2]
-
Action: While specific optimal pH for this compound is not extensively documented, many flavonoids are most stable in slightly acidic conditions (pH 4-6). Alkaline conditions can promote the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation.
-
Recommendation: Buffer your solutions to a pH that is compatible with your experimental system and favors the stability of the compound.
-
-
Fresh is Best: Whenever possible, use freshly prepared solutions.
-
Workflow: Prepare stock solutions in a high-quality, anhydrous organic solvent and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Dilute to the final working concentration immediately before use.
-
Issue 3: I see precipitate forming in my stock solution after storage.
Possible Cause: Precipitation can occur if the storage temperature is too low for the solvent used, causing it to freeze or partially freeze, or if the concentration of this compound exceeds its solubility at the storage temperature.
Solution:
-
Verify Solubility Limits: Ensure the concentration of your stock solution is within the known solubility limits for the chosen solvent at the storage temperature.
-
Action: If you need a higher concentration, consider a different solvent in which this compound has higher solubility.
-
-
Proper Thawing and Mixing:
-
Workflow: When retrieving a frozen stock solution, allow it to thaw completely at room temperature or in a 37°C water bath.[5] Vortex the solution thoroughly to ensure it is fully redissolved before making dilutions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about handling and storing this compound.
Q1: What are the ideal solvents for dissolving this compound?
This compound is soluble in a variety of organic solvents. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Acetone
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate[5]
For biological assays, DMSO is a frequently used solvent.[9] It's important to note that high concentrations of DMSO can be toxic to cells, so the final concentration in your assay should be kept low (typically below 0.5%).
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored as a solid in a desiccated, dark environment at -20°C.[5][6] Stock solutions prepared in organic solvents should be stored at -20°C or -80°C.[6]
Q3: How can I monitor the degradation of my this compound solution?
Several analytical techniques can be used to assess the integrity of your solution:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying flavonoids and their degradation products.[9][10] A decrease in the peak area of this compound and the appearance of new peaks can indicate degradation.
-
UV-Vis Spectroscopy: Flavonoids have characteristic UV-Vis absorption spectra.[9] Changes in the absorption maxima or the overall spectral shape can suggest structural changes due to degradation.
Q4: Can I add antioxidants to my solution to prevent degradation?
Yes, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help to mitigate oxidative degradation, particularly during extraction or other processing steps.[2] However, for in vitro or in vivo experiments, it is crucial to ensure that the added antioxidant does not interfere with your assay.
Visualizing Degradation and Prevention
Key Factors in this compound Degradation
Caption: Factors contributing to the degradation of this compound.
Recommended Workflow for Solution Preparation and Storage
Caption: Workflow for preparing stable this compound solutions.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, desiccated, dark[5][6] | Prevents degradation from heat, moisture, and light. |
| Storage (Solution) | -20°C to -80°C in aliquots[6] | Minimizes degradation and avoids freeze-thaw cycles. |
| Solvents | DMSO, Ethanol, Acetone[5] | Good solubility for stock solution preparation. |
| pH Range | Slightly acidic (4-6) is generally better for flavonoids.[2] | Reduces the likelihood of oxidative degradation. |
References
-
Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. (n.d.). National Institutes of Health. Available at: [Link]
-
Antioxidant Mechanism of Flavonoids. Solvent Effect on Rate Constant for Chain-Breaking Reaction of Quercetin and Epicatechin in Autoxidation of Methyl Linoleate. (n.d.). ACS Publications. Available at: [Link]
-
A Quantum Chemical Explanation of the Antioxidant Activity of Flavonoids. (n.d.). ACS Publications. Available at: [Link]
-
Flavonoids: structure–function and mechanisms of action and opportunities for drug development. (n.d.). National Institutes of Health. Available at: [Link]
-
Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. (n.d.). National Institutes of Health. Available at: [Link]
-
This compound. (n.d.). BioCrick. Available at: [Link]
-
The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. (2020). ResearchGate. Available at: [Link]
-
Anthocyanins: Factors Affecting Their Stability and Degradation. (2021). National Institutes of Health. Available at: [Link]
-
Detecting and Identifying Flavonoids. (2021). AZoLifeSciences. Available at: [Link]
-
Chromatographic methods for the identification of flavonoids. (n.d.). Auctores Publishing. Available at: [Link]
-
Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. (2024). National Institutes of Health. Available at: [Link]
-
Material Safety Data Sheet. (n.d.). Pi Chemicals. Available at: [Link]
-
Degradation of Quercetin and Luteolin by Eubacterium ramulus. (n.d.). National Institutes of Health. Available at: [Link]
-
Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. (2022). ResearchGate. Available at: [Link]
-
Analytical separation and detection methods for flavonoids. (n.d.). ResearchGate. Available at: [Link]
-
Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. (2023). PLOS ONE. Available at: [Link]
-
Stability of flavonoids at different temperatures for 28 days. (n.d.). ResearchGate. Available at: [Link]
-
Extraction, detection, bioactivity, and product development of luteolin: A review. (n.d.). National Institutes of Health. Available at: [Link]
-
Degradation of Quercetin and Luteolin by Eubacterium ramulus. (n.d.). ResearchGate. Available at: [Link]
-
A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways. (n.d.). National Institutes of Health. Available at: [Link]
-
Acid–base chemistry of luteolin and its methyl-ether derivatives: A DFT and ab initio investigation. (n.d.). ResearchGate. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. (n.d.). MDPI. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. This compound | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
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- 7. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. azolifesciences.com [azolifesciences.com]
- 10. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Luteolin 5-Methyl Ether HPLC Peak Tailing
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Luteolin 5-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring accurate and reproducible results.
Understanding the Challenge: The Chemistry of this compound and Peak Tailing
This compound is a flavonoid, a class of compounds known for their potential to exhibit poor peak shapes in reversed-phase HPLC.[1] Its structure contains multiple hydroxyl groups, which can lead to undesirable secondary interactions with the stationary phase. Peak tailing, an asymmetry where the latter half of the peak is broader than the front, can compromise resolution and lead to inaccurate quantification.[2][3]
The primary causes of peak tailing for compounds like this compound often involve:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica-based column packing material are a primary cause. This is often due to interactions with residual silanol groups.[1][4]
-
Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can lead to mixed ionization states and distorted peak shapes.[5][6]
-
Column Contamination and Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[7]
-
Metal Chelation: Flavonoids can chelate with metal ions present in the HPLC system, leading to secondary retention and peak tailing.[1][8]
This guide provides a systematic, question-and-answer approach to identifying and resolving the root cause of peak tailing in your this compound analysis.
Troubleshooting Guide: A Step-by-Step Approach
Here, we address common questions and provide actionable solutions to resolve peak tailing.
Q1: My this compound peak is tailing. Where do I start?
A1: Start by systematically evaluating your column, mobile phase, and system. A logical first step is to determine if the issue is isolated to the analyte or affects all peaks.
dot graph TD { A[Peak Tailing Observed] --> B{Is it only the this compound peak?}; B -->|Yes| C[Likely a chemical interaction issue]; B -->|No, all peaks are tailing| D[Likely a physical or system-wide issue]; C --> E[Focus on mobile phase pH and secondary silanol interactions]; D --> F[Check for extra-column volume, column voids, or contamination]; } . Caption: Initial troubleshooting decision tree.
If only the this compound peak is tailing, the problem is likely related to specific chemical interactions between the analyte and the stationary phase. If all peaks are tailing, the issue may be more general, such as a problem with the column bed or extra-column volume.
Section 1: Addressing Chemical Interactions
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like flavonoids. this compound has acidic hydroxyl groups. If the mobile phase pH is close to the pKa of these groups, the compound can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.[9][10]
The Causality: At a pH near the analyte's pKa, a mixed population of ionized and neutral molecules exists. The ionized form is more polar and interacts differently with the non-polar stationary phase than the neutral form, resulting in multiple retention mechanisms and a tailed peak.[11]
Solution:
-
Adjust the mobile phase pH. For acidic compounds like flavonoids, a lower pH (typically 2.5-3.5) is recommended to suppress the ionization of the hydroxyl groups.[12] This ensures the analyte is in a single, neutral form, promoting a more uniform interaction with the stationary phase.
-
Use a buffer. A buffer is essential to maintain a stable pH throughout the analysis. Small fluctuations in pH can significantly impact retention time and peak shape.
| Mobile Phase Modifier | Typical pH Range | Comments |
| Formic Acid | 2.5 - 3.5 | Commonly used for LC-MS compatibility. |
| Trifluoroacetic Acid (TFA) | ~2.0 | Can be a strong ion-pairing agent, but effective at suppressing silanol interactions. |
| Phosphate Buffer | 2.1 - 3.1 & 6.2 - 8.2 | Offers good buffering capacity but is not volatile and thus not suitable for LC-MS. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of your mobile phase.
-
Add a suitable acidic modifier (e.g., 0.1% formic acid) to achieve the desired pH.
-
Confirm the pH using a calibrated pH meter.
-
Mix the aqueous and organic phases in the desired ratio.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Q3: Could interactions with the HPLC column itself be causing the peak tailing?
A3: Yes, this is a very common cause, especially with silica-based columns. Even with end-capping, residual silanol groups (Si-OH) on the silica surface can be a source of secondary interactions.[13][14] These silanol groups are acidic and can interact with polar functional groups on the analyte, leading to peak tailing.[4]
The Causality: The hydroxyl groups on this compound can form hydrogen bonds with the acidic silanol groups on the stationary phase. This secondary retention mechanism holds back a portion of the analyte molecules, causing them to elute later and create a tail on the peak.[3]
dot graph TD { subgraph "Secondary Interaction Mechanism" A[this compound] -- "Hydrogen Bonding" --> B(Residual Silanol Groups); B -- "Secondary Retention" --> C[Peak Tailing]; end } . Caption: Secondary interaction causing peak tailing.
Solutions:
-
Use a highly end-capped column. Modern, high-purity silica columns with thorough end-capping are designed to minimize the number of accessible silanol groups.[2]
-
Consider a column with a different stationary phase. A polar-embedded or polar-endcapped phase can provide alternative selectivity and may shield the analyte from residual silanols.
-
Operate at a low pH. As mentioned previously, a low pH will protonate the silanol groups, reducing their ability to interact with the analyte.[4]
Section 2: Diagnosing and Resolving System and Column Issues
Q4: I've optimized my mobile phase, but the peak is still tailing. What should I check next?
A4: If mobile phase optimization doesn't resolve the issue, the problem may lie with the physical state of your column or HPLC system.
Possible Causes and Solutions:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[7]
-
Solution: Implement a robust column washing and regeneration procedure.
-
-
Column Void: A void or channel in the packing material at the column inlet can lead to band broadening and peak tailing.[11]
-
Solution: If a void is suspected, replacing the column is often the most effective solution. Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early-eluting peaks.
-
Solution: Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.125 mm). Ensure all fittings are properly connected to avoid dead volume.
-
Experimental Protocol: Column Washing and Regeneration
This is a general protocol for a reversed-phase C18 column. Always consult the manufacturer's instructions for your specific column.
-
Disconnect the column from the detector to avoid contaminating the flow cell.[15]
-
Reverse the column direction for more effective cleaning of the inlet frit.[16]
-
Flush with a series of solvents at a reduced flow rate (e.g., 50% of your analytical flow rate).[17]
-
Step 1: 10-20 column volumes of your mobile phase without buffer to remove salts.[18]
-
Step 2: 10-20 column volumes of 100% Acetonitrile.
-
Step 3: 10-20 column volumes of 100% Isopropanol.
-
Step 4 (for very non-polar contaminants): 10-20 column volumes of Hexane.
-
Step 5: Flush with Isopropanol before returning to aqueous conditions.[19]
-
-
Return the column to the original flow direction and equilibrate with your mobile phase until the baseline is stable.
Q5: Could metal contamination be a factor in the peak tailing of this compound?
A5: Yes, metal chelation is a known issue for flavonoids. The hydroxyl groups on the this compound molecule can chelate with metal ions (e.g., iron, aluminum) that may be present in the silica matrix of the column or from stainless steel components of the HPLC system.[8][20] This chelation creates another form of secondary retention, leading to peak tailing.[1]
Solution:
-
Use a high-purity, metal-free column. Many modern columns are manufactured with low metal content to minimize this effect.
-
Add a chelating agent to the mobile phase. A small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can be added to the mobile phase to bind with free metal ions and prevent them from interacting with the analyte. However, be mindful of the compatibility of EDTA with your entire system, especially if using mass spectrometry detection.
-
Passivate your HPLC system. If you suspect metal contamination from the system itself, a passivation procedure with an acid solution (e.g., nitric acid) may be necessary. Consult your instrument manufacturer's guidelines for this procedure.
Frequently Asked Questions (FAQs)
-
What is an acceptable tailing factor?
-
A USP tailing factor (Tf) of 1.0 indicates a perfectly symmetrical peak. For most applications, a Tf between 0.9 and 1.5 is considered acceptable. Values above 2.0 often indicate a significant problem that needs to be addressed.[12]
-
-
My sample is dissolved in a strong solvent like DMSO. Could this cause peak tailing?
-
Yes, if the sample solvent is significantly stronger than your mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
How often should I regenerate my column?
-
The frequency of column regeneration depends on the cleanliness of your samples and the mobile phase used. For complex matrices, it may be necessary to perform a wash after each sequence of injections. Monitoring column backpressure and peak shape over time will help you determine an appropriate maintenance schedule.[15]
-
References
-
BioCrick. (n.d.). This compound. Retrieved from [Link]
-
Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Crawford Scientific. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Restek. (2014). [6]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Regenerating and cleaning HPLC columns. Retrieved from [Link]
-
HPLC for Dummies! (2013). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.blogspot.com/2013/11/understanding-key-points-about-column.html]([Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html)
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). How To Regenerate a C18 HPLC Column. Retrieved from [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]
-
uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
PubChem. (n.d.). Luteolin 5,3'-dimethyl ether. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
PubChem. (n.d.). Luteolin methyl ether. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
MDPI. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
CONICET. (n.d.). Analytical determinations of luteolin. Retrieved from [Link]
-
PMC. (n.d.). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Retrieved from [Link]
-
MDPI. (2021). Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Retrieved from [Link]
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- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 6. acdlabs.com [acdlabs.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 9. moravek.com [moravek.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. uhplcs.com [uhplcs.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. silicycle.com [silicycle.com]
- 16. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 17. Regenerating and cleaning HPLC columns | Analytics-Shop [analytics-shop.com]
- 18. chromtech.com [chromtech.com]
- 19. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Luteolin 5-Methyl Ether Interference in Fluorescence-Based Assays
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Luteolin 5-methyl ether in fluorescence-based assays. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, understand, and mitigate assay interference caused by this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding interference from this compound.
Q1: What is this compound and why is it a concern in my fluorescence assay?
This compound is a naturally occurring flavonoid, a class of polyphenolic compounds found in various plants.[1] Like many flavonoids, its chemical structure, rich in conjugated ring systems, gives it intrinsic fluorescent properties.[2][3] This "autofluorescence" can directly interfere with fluorescence-based assays by adding to the background signal, potentially masking the true signal from your probe or leading to false-positive results.[4][5]
Q2: What are the primary mechanisms by which this compound can interfere with my results?
Small molecules can disrupt fluorescence assays in several ways. The two most common mechanisms for a compound like this compound are:
-
Autofluorescence: The compound itself emits light upon excitation. Flavonoids typically show broad fluorescence in the blue, green, and yellow regions of the spectrum (approximately 350-550 nm).[2][6][7] If your assay's fluorophore emits light in this range, the signal from this compound can be mistaken for a positive result.[5][8]
-
Fluorescence Quenching: The compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by it.[4][9] This reduces the signal detected by the instrument and can lead to false-negative results.[5]
Q3: My assay is showing unexpectedly high background fluorescence. How do I know if this compound is the cause?
The most direct way to determine if your test compound is autofluorescent is to run a simple control experiment. Prepare a set of wells containing only your assay buffer and this compound at the concentrations used in your main experiment. If these wells show a significant fluorescence signal using your assay's instrument settings, the compound is autofluorescent.[5][10]
Q4: I'm seeing a lower signal than expected. Could this also be interference?
Yes, a diminished signal could be due to fluorescence quenching.[5][9] To test for this, you need to run a quenching control assay. This involves measuring the fluorescence of your probe with and without this compound present. A compound-dependent decrease in the probe's signal indicates quenching.[4] A detailed protocol for this is provided later in this guide.
Troubleshooting Guide: From Problem to Solution
This guide provides a structured approach to diagnosing and solving common issues related to this compound interference.
Problem 1: Unusually High Signal or False Positives
-
Suspected Cause: Autofluorescence from this compound is spectrally overlapping with your fluorescent probe. This is especially common for assays using blue or green fluorophores (e.g., FITC, GFP, Alexa Fluor 488).[6][7]
-
Diagnostic Workflow:
Caption: Workflow for diagnosing autofluorescence.
-
Solutions & Causality:
-
Confirm Autofluorescence: First, run the essential control experiment as detailed in the protocol section below. This validates that the compound is the source of the unwanted signal under your specific assay conditions (buffer, pH, temperature).
-
Switch to Red-Shifted Dyes: The most effective solution is often to move your detection window away from the compound's fluorescence. Autofluorescence from organic compounds is typically strongest in the 350-550 nm range.[6] By switching to a fluorophore that excites and emits in the far-red or near-infrared spectrum (>650 nm), you can often eliminate the interference entirely.[4][10] This works because the excitation light for the red-shifted dye does not have enough energy to excite the interfering compound efficiently.
-
Perform a Counter-Screen: If you are running a high-throughput screen, re-test any "hits" in an assay version that lacks the fluorescent reporter (e.g., no substrate or primary antibody). If a compound is still active in this context, the result is a false positive due to its intrinsic fluorescence.[10]
-
Problem 2: Reduced Signal or False Negatives
-
Suspected Cause: Fluorescence quenching or the inner filter effect, where this compound absorbs the excitation or emission light.[4][11]
-
Diagnostic Workflow:
Caption: Workflow for diagnosing fluorescence quenching.
-
Solutions & Causality:
-
Confirm Quenching: Use the quenching control protocol to verify that the signal reduction is dependent on the presence of this compound.
-
Reduce Compound Concentration: If your experimental design allows, lowering the concentration of this compound can reduce the magnitude of the quenching effect.[4]
-
Measure Compound Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. If its absorbance peak overlaps with your fluorophore's excitation or emission wavelengths, the inner filter effect is a likely contributor.[4][11] This data provides a rationale for selecting a new fluorophore whose spectral properties do not overlap with the compound's absorbance.
-
Data Presentation & Key Parameters
To effectively troubleshoot, it is crucial to understand the spectral properties of your reagents.
Table 1: Common Fluorophores and Susceptibility to Flavonoid Interference
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Interference Risk | Mitigation Strategy |
| DAPI | 358 | 461 | Blue | High | Switch to red-shifted nuclear stain (e.g., DRAQ5) |
| Alexa Fluor 488 | 495 | 519 | Green | High | Switch to Alexa Fluor 647 or other far-red dye |
| FITC | 494 | 518 | Green | High | Switch to a far-red alternative |
| Rhodamine | 552 | 575 | Orange | Moderate | Assess on a case-by-case basis; may still overlap |
| Texas Red | 589 | 615 | Red | Low to Moderate | A better choice, but far-red is safer |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Low | Recommended for avoiding flavonoid autofluorescence[7][10] |
| APC | 650 | 660 | Far-Red | Low | Recommended for avoiding flavonoid autofluorescence[10] |
Experimental Protocols
These step-by-step protocols are designed to be self-validating systems to definitively identify assay interference.
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound fluoresces at your assay's excitation and emission wavelengths.
Methodology:
-
Preparation:
-
Use the same type of microplate (e.g., black, clear-bottom) as your main assay.[12]
-
Prepare a dilution series of this compound in your assay buffer at the same concentrations used in the primary experiment.
-
Prepare "blank" wells containing only the assay buffer.
-
-
Incubation: Incubate the plate under the same conditions (time, temperature) as the main assay.
-
Measurement: Read the plate on your microplate reader or microscope using the identical excitation/emission wavelengths, filter sets, and gain settings planned for the primary assay.
-
Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells.
-
If the resulting signal is significantly above zero and increases with compound concentration, your compound is autofluorescent under these conditions.[4]
-
Protocol 2: Assessing Compound-Induced Quenching
Objective: To determine if this compound is quenching the signal from your fluorescent probe.
Methodology:
-
Preparation: Prepare three sets of wells:
-
Set A (Fluorophore Only): Assay buffer + your fluorescent probe/reagent at its final assay concentration.
-
Set B (Fluorophore + Compound): Assay buffer + fluorescent probe + this compound at its highest assay concentration.
-
Set C (Blank): Assay buffer only.
-
-
Incubation: Incubate the plate as required by your standard assay protocol.
-
Measurement: Read the fluorescence of all wells using the standard instrument settings.
-
Analysis:
-
Calculate the average blank-subtracted signal for Set A and Set B.
-
If the signal in Set B is significantly lower than in Set A, your compound is quenching the fluorescence.[5]
-
Visualization of Interference and Mitigation
Caption: Conceptual diagram of spectral overlap and the red-shift solution.
References
-
Scholz, E., et al. (2017). Fluorescence interference of polyphenols in assays screening for dipeptidyl peptidase IV inhibitory activity. OUCI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]
-
BioCrick. (n.d.). This compound. BioCrick. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Luteolin 5,3'-dimethyl ether. PubChem. Retrieved from [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Retrieved from [Link]
-
Southern Biotech. (n.d.). How to Reduce Autofluorescence. Southern Biotech. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Luteolin methyl ether. PubChem. Retrieved from [Link]
-
ResearchGate. (2020). Fluorescence Properties of Flavonoid Compounds. Request PDF. Retrieved from [Link]
Sources
- 1. This compound | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
"how to confirm the identity of synthesized Luteolin 5-methyl ether"
Technical Support Center: Luteolin 5-Methyl Ether
Welcome to the technical support center for the characterization of synthesized this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the identity and purity of this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to confirm the identity of my synthesized this compound?
A1: The initial and most crucial step is to obtain a high-resolution mass spectrum. This will confirm the molecular weight of your compound. This compound has a molecular weight of 300.26 g/mol .[1][2] Electrospray ionization (ESI) is a commonly used technique for flavonoids.[3]
Q2: My mass spectrometry results show the correct molecular weight. Is this sufficient to confirm the identity?
A2: While a correct molecular weight is a strong indicator, it is not sufficient on its own. Isomers, for instance, will have the same molecular weight but different structures. Therefore, you must employ spectroscopic methods like Nuclear Magnetic Resonance (NMR) to elucidate the chemical structure.
Q3: What NMR experiments are essential for structural confirmation?
A3: At a minimum, you should perform ¹H NMR and ¹³C NMR. For unambiguous assignment of all protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4][5]
Q4: How can I assess the purity of my synthesized compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.[6][7] By using a suitable column and mobile phase, you can separate your target compound from any impurities or starting materials. The purity is determined by the relative area of the peak corresponding to this compound.
Q5: Are there any other analytical techniques that can support my findings?
A5: Yes, Fourier-Transform Infrared Spectroscopy (FTIR) can provide valuable information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of flavonoids.[8][9][10]
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Issue: The observed molecular weight does not match the expected value of 300.26 g/mol .
-
Possible Cause 1: Incomplete reaction or presence of side products. Your synthesis may not have gone to completion, or alternative reaction pathways may have produced unexpected products.
-
Troubleshooting Step: Re-purify your sample using column chromatography or preparative HPLC.[11] Then, re-run the mass spectrometry analysis on the purified fraction.
-
-
Possible Cause 2: Ionization issues. The compound may not be ionizing efficiently under the chosen conditions, or it may be forming adducts with salts (e.g., sodium or potassium).
-
Troubleshooting Step: Adjust the ionization source parameters. If you observe peaks at [M+Na]⁺ or [M+K]⁺, this can also be used to infer the molecular weight. Try switching between positive and negative ion modes.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: The obtained ¹H or ¹³C NMR spectra are complex and difficult to interpret.
-
Possible Cause 1: Sample impurity. The presence of residual solvents, starting materials, or byproducts can lead to overlapping signals and a complicated spectrum.
-
Troubleshooting Step: Ensure your sample is of high purity by HPLC analysis before performing NMR. If impurities are detected, further purification is necessary.
-
-
Possible Cause 2: Poor sample preparation. Inadequate dissolution or the presence of particulate matter can result in broad peaks and poor resolution.
Issue: Ambiguous signal assignments in 1D NMR.
-
Possible Cause: Overlapping signals or complex coupling patterns can make definitive assignments challenging with 1D NMR alone.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape or resolution.
-
Possible Cause 1: Inappropriate mobile phase or gradient. The polarity of the mobile phase may not be optimal for separating your compound from impurities.
-
Troubleshooting Step: Experiment with different solvent systems (e.g., acetonitrile/water or methanol/water) and gradient profiles. Adding a small amount of acid, such as formic acid or trifluoroacetic acid, can often improve peak shape for phenolic compounds.[6]
-
-
Possible Cause 2: Column degradation. The stationary phase of the column can degrade over time, leading to poor performance.
-
Troubleshooting Step: Use a guard column to protect your analytical column. If performance does not improve, replace the analytical column.
-
Issue: Inaccurate quantification of purity.
-
Possible Cause: Non-linear detector response or incorrect integration of peaks.
-
Troubleshooting Step: Ensure your sample concentration is within the linear range of the detector. Manually review the peak integration to ensure it is accurate. For highly accurate quantification, a calibration curve with a known standard of this compound should be used.
-
Experimental Protocols & Data Interpretation
Overall Analytical Workflow
Caption: Workflow for identity confirmation.
NMR Data Interpretation for this compound
The key to confirming the structure of this compound lies in identifying the characteristic signals for the methoxy group and the specific pattern of the aromatic protons.
| Expected ¹H NMR Chemical Shifts (in DMSO-d₆) | Expected ¹³C NMR Chemical Shifts |
| ~3.8 ppm (s, 3H, -OCH₃ at C5) | ~56 ppm (-OCH₃ at C5) |
| ~6.2-6.8 ppm (signals for H-6 and H-8) | ~90-100 ppm (C-6 and C-8) |
| ~6.9-7.5 ppm (signals for H-2', H-5', and H-6') | ~113-122 ppm (C-2', C-5', C-6') |
| ~12-13 ppm (s, 1H, -OH at C7) | ~163 ppm (C-7) |
Data is approximate and can vary based on solvent and instrument.
Interpreting 2D NMR:
-
HMBC is critical: Look for a correlation between the protons of the methoxy group (~3.8 ppm) and the carbon at C5 (~160 ppm). This confirms the position of the methyl ether.
-
COSY will show: The coupling between H-5' and H-6' on the B-ring.
Caption: Expected NMR shifts for key positions.
FTIR Spectroscopy
For flavonoids, FTIR is used to confirm the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretching (phenolic) | 3200-3600 (broad) |
| C-H stretching (aromatic) | 3000-3100 |
| C=O stretching (ketone) | 1650-1660 |
| C=C stretching (aromatic) | 1500-1600 |
| C-O stretching (ether) | 1000-1300 |
Data from general flavonoid FTIR analyses.[13]
A successful synthesis of this compound will show a combination of these characteristic peaks. The presence of the ether peak and the shifts in the aromatic region, when compared to the parent luteolin, provide strong evidence for the correct structure.
References
-
Principal Component Analysis Application on Flavonoids Characterization. (2017). IEEE Xplore. [Link]
-
FT-IR and FT-Raman fingerprints of flavonoids - A review. (2022). PubMed. [Link]
-
Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. (2021). MDPI. [Link]
-
Infrared spectrum analysis of some flavonoids. (2001). Acta Poloniae Pharmaceutica - Drug Research. [Link]
-
¹H NMR, ¹³C NMR and 2D NMR Correlations Data of this compound (1) and cirsilineol (2). ResearchGate. [Link]
-
Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. (2016). Hindawi. [Link]
-
This compound (NP0052286). NP-MRD. [Link]
-
This compound | CAS:58115-29-0. BioCrick. [Link]
-
Luteolin 5,3'-dimethyl ether | C17H14O6 | CID 13964549. PubChem. [Link]
-
Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. (2020). MDPI. [Link]
-
Luteolin at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Detecting and Identifying Flavonoids. (2021). AZoLifeSciences. [Link]
-
Extraction, detection, bioactivity, and product development of luteolin: A review. (2022). Food Science & Nutrition. [Link]
-
Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. (2021). Molecules. [Link]
-
Flavonoids: A Review On Extraction, Identification, Quantification, and Antioxidant Activity. (2022). ResearchGate. [Link]
-
Mass spectrometry in the structural analysis of flavonoids. (2007). Semantic Scholar. [Link]
-
Detection of flavonoids: Significance and symbolism. (2025). Wisdomlib. [Link]
-
GCMS VALIDATION OF LUTEOLIN FROM APIUM GRAVEOLENSAND IN SILICO DOCKING OF TLR-4 AND TLR-2. (2020). CABI Digital Library. [Link]
-
Analytical determinations of luteolin. (2021). CONICET Digital. [Link]
-
A brief overview on the methods for extraction and identification of flavonoids. (2023). E3S Web of Conferences. [Link]
-
Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021). PubMed Central. [Link]
-
Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. (2021). ACS Omega. [Link]
-
Chromatographic methods for the identification of flavonoids. (2020). Auctores. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Luteolin 7-methyl ether | 20243-59-8 | Benchchem [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. This compound | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FT-IR and FT-Raman fingerprints of flavonoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Luteolin 5-methyl Ether
Welcome to the technical support guide for the spectral interpretation of Luteolin 5-methyl ether. This resource is designed for researchers, natural product chemists, and drug development professionals who are working with this and related flavonoid compounds. Here, we address common and complex issues encountered during NMR analysis in a practical, question-and-answer format, grounding our advice in established spectroscopic principles and field experience.
Frequently Asked Questions (FAQs)
Q1: I have acquired a ¹H NMR spectrum of my sample. What are the expected signals for this compound, and where should I look for them?
A1: Interpreting a ¹H NMR spectrum begins with knowing the expected chemical shifts and coupling patterns for the core flavonoid structure. This compound has a distinct set of aromatic and a single methoxy signal. The methylation at the C-5 position significantly influences the chemical shifts of the A-ring protons compared to its parent compound, luteolin.
A typical spectrum, recorded in a common solvent like deuterated methanol (CD₃OD), will show several key regions[1]:
-
Methoxy Protons (-OCH₃): A sharp singlet, typically found in the upfield region of the aromatic spectrum. For this compound, this signal is expected around δ 3.89 ppm . Its integration to 3 protons is a key identifier.
-
A-Ring Protons (H-6, H-8): These protons are on the same aromatic ring as the methoxy group. You should expect two doublets in the range of δ 6.20-6.62 ppm . Due to their meta-coupling, they will appear as doublets with a small coupling constant (J ≈ 2.0 Hz)[1]. The methylation at C-5 causes a characteristic shift of these protons compared to luteolin.
-
C-Ring Proton (H-3): This proton appears as a singlet, typically around δ 6.46 ppm in CD₃OD[1]. Its singlet nature is a hallmark of the flavone backbone.
-
B-Ring Protons (H-2', H-5', H-6'): These three protons form an AMX spin system, which is characteristic of a 1,2,4-trisubstituted benzene ring.
-
H-5' typically appears as a doublet around δ 6.94 ppm (J ≈ 8.5 Hz).
-
H-6' shows up as a doublet of doublets (dd) around δ 7.52 ppm (J ≈ 8.5, 2.0 Hz).
-
H-2' is often a doublet around δ 7.48 ppm (J ≈ 2.0 Hz)[1].
-
The structure and numbering scheme for this compound are provided below for reference.
Caption: Structure of this compound with standard numbering.
Q2: My chemical shifts don't exactly match published values. Is my compound impure or incorrect?
A2: Not necessarily. This is a very common issue. Chemical shifts of flavonoids are highly sensitive to the experimental conditions, with the choice of solvent being the most significant factor[2][3][4].
-
Solvent Effects: Solvents like DMSO-d₆, methanol-d₄, and pyridine-d₅ can induce significant shifts (up to 0.8 ppm in ¹H NMR) due to differences in polarity, magnetic anisotropy, and hydrogen bonding interactions with the analyte's hydroxyl groups[2][4]. For example, the chelated 5-OH proton in parent luteolin appears at δ 12.97 in DMSO-d₆, a region not even visible in a standard methanol-d₄ spectrum due to rapid deuterium exchange[5]. While this compound lacks this 5-OH, its remaining hydroxyl groups at C-7, C-3', and C-4' will interact differently with each solvent.
-
Concentration and Temperature: High sample concentration can lead to intermolecular interactions and peak shifting/broadening. Temperature fluctuations can also affect the mobility of the molecule and its interaction with the solvent, causing minor shifts.
-
pH: The acidity of the NMR solvent (especially commercial CDCl₃ which can contain trace DCl) can protonate or deprotonate parts of the molecule, leading to dramatic spectral changes.
Troubleshooting Protocol: Verifying Your Compound
-
Re-run in a Different Solvent: If you have enough material, acquire a spectrum in a different standard solvent (e.g., DMSO-d₆ if you initially used CD₃OD) and compare it to literature values for that solvent.
-
Check Reference Data: Consult comprehensive databases like the Natural Products Magnetic Resonance Database (NP-MRD) which may contain data for your compound in various solvents[6][7][8][9].
-
Spiking Experiment: If you have an authenticated standard, add a small amount to your NMR tube. If your compound is correct, all signals should increase in intensity without new peaks appearing.
-
Rely on 2D NMR: The most definitive way to confirm the structure is through 2D NMR, as connectivity (COSY, HMBC) is independent of minor chemical shift variations.
Q3: The aromatic signals in my ¹H NMR are overlapping and difficult to assign. How can I resolve and confidently assign them?
A3: Overlapping signals are a classic challenge in the analysis of complex organic molecules[10]. This is where two-dimensional (2D) NMR becomes an indispensable tool[11][12][13]. For this compound, a combination of COSY, HSQC, and HMBC experiments will provide unambiguous assignments.
Experimental Workflow for Structural Confirmation
Caption: Workflow for NMR-based structure elucidation and troubleshooting.
Step-by-Step 2D NMR Interpretation:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Application: It will clearly show the correlation between H-5' and H-6', confirming their ortho relationship on the B-ring[10]. You will see a cross-peak connecting their signals.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to.
-
Application: It allows you to definitively assign the carbon signals for all protonated carbons (CH, CH₂, CH₃). For example, you can find the carbon signal for C-6 by locating the ¹H signal for H-6 on one axis and reading the corresponding ¹³C chemical shift on the other axis[10].
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Application (Crucial for this compound):
-
Confirming the Methoxy Position: The key correlation is from the methoxy protons (~3.89 ppm) to the C-5 carbon. This is a 3-bond correlation (³J_H-C) and is definitive proof of methylation at the C-5 position.
-
Assembling the Rings: You can piece together the entire structure. For example, the H-6 proton should show a correlation to C-5, C-7, and C-10. The H-3 proton will correlate to C-2, C-4, and C-1'. These long-range connections validate the flavonoid core structure.
-
-
The diagram below illustrates the key HMBC correlations that confirm the position of the 5-methoxy group.
Caption: Key HMBC correlations confirming the 5-methoxy group position.
Quantitative Data Summary
For direct comparison, the following table summarizes the ¹H and ¹³C NMR chemical shifts for Luteolin and this compound. The effect of methylation at C-5 is most pronounced on the chemical shifts of C-5, C-6, and C-10.
| Position | Luteolin ¹³C (DMSO-d₆)[5] | This compound ¹³C (CD₃OD)[1] | Luteolin ¹H (DMSO-d₆)[5] | This compound ¹H (CD₃OD)[1] |
| 2 | 163.8 | 165.9 | - | - |
| 3 | 102.6 | 103.9 | 6.64 (s) | 6.46 (s) |
| 4 | 181.5 | 183.9 | - | - |
| 5 | 161.4 | 162.9 | 12.97 (s, -OH) | - |
| 6 | 98.9 | 95.9 | 6.17 (d, 1.3) | 6.20 (d, 2.0) |
| 7 | 164.5 | 167.3 | - | - |
| 8 | 93.8 | 93.4 | 6.42 (d, 1.3) | 6.62 (s) |
| 9 | 157.2 | 154.4 | - | - |
| 10 | 103.4 | 107.5 | - | - |
| 1' | 121.2 | 122.9 | - | - |
| 2' | 113.1 | 114.6 | 7.38 (brs) | 7.48 (d, 2.0) |
| 3' | 145.7 | 147.2 | - | - |
| 4' | 149.9 | 151.8 | - | - |
| 5' | 115.9 | 117.1 | 6.87 (d, 8.4) | 6.94 (d, 8.5) |
| 6' | 118.9 | 120.9 | 7.40 (brd, 8.4) | 7.52 (dd, 8.5, 2.0) |
| 5-OCH₃ | - | 56.9 | - | 3.89 (s) |
Chemical shifts (δ) in ppm, coupling constants (J) in Hz.
References
-
NP-MRD. The Natural Products Magnetic Resonance Database. Available at: [Link].
-
JEOL. Natural Product NMR-DB "CH-NMR-NP". Available at: [Link].
-
Wishart, D.S., et al. (2024). The Natural Products Magnetic Resonance Database (NP-MRD) for 2025. Nucleic Acids Research. Available at: [Link].
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Wishart, D.S., et al. (2022). NP-MRD: the Natural Products Magnetic Resonance Database. Nucleic Acids Research, 50(D1), D611–D619. Available at: [Link].
-
(PDF) NP-MRD: the Natural Products Magnetic Resonance Database. ResearchGate. Available at: [Link].
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¹H NMR, ¹³C NMR and 2D NMR Correlations Data of this compound (1) and cirsilineol (2). ResearchGate. Available at: [Link].
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].
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Breton, R.C., & Reynolds, W.F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-24. Available at: [Link].
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Milan, R.R., et al. SUPPLEMENTARY MATERIAL Antipromastigote and cytotoxic activities of flavonoids from Fridericia speciosa leaves. Available at: [Link].
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Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. Oriental Journal of Chemistry. Available at: [Link].
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Correlation between ¹³C NMR chemical shifts and antiradical activity of flavonoids. Magnetic Resonance in Chemistry. Available at: [Link].
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NMR characterisation of natural products derived from under-explored microorganisms. Royal Society of Chemistry. Available at: [Link].
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¹H and ¹³C NMR data for luteolin in relation to literature. ResearchGate. Available at: [Link].
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Luteolin 5,3'-dimethyl ether | C17H14O6 | CID 13964549. PubChem. Available at: [Link].
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-
NMR Chemical Shifts of Common Flavonoids. PubMed. Available at: [Link].
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(a) ¹H NMR spectrum of 9 (luteolin), (b) ¹H NMR spectrum of 4 (luteolin 7-sulphate), (c) ¹H NMR spectrum of 1 (luteolin 7,3'-disulphate). ResearchGate. Available at: [Link].
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Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. Journal of Natural Products. Available at: [Link].
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STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Malaysian Journal of Analytical Sciences. Available at: [Link].
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Technical Support Center: Scaling Up the Purification of Luteolin 5-Methyl Ether
Welcome to the technical support center for the purification of Luteolin 5-methyl ether. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale isolation to pilot or industrial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your scale-up process effectively.
The transition from isolating milligrams to purifying kilograms is fraught with challenges that are often not simple linear extrapolations.[1][2][3] Issues in fluid dynamics, thermal transfer, and mass transport that are negligible in the lab can become process-defining bottlenecks at scale.[4] This guide is structured in a practical question-and-answer format to address the specific, high-stakes issues you are likely to encounter.
Troubleshooting Guide: From Bench to Bulk
This section addresses common problems encountered during the scale-up of this compound purification. Each entry details the problem, explores the causative science, and provides a step-by-step resolution protocol.
Question 1: My final product purity has dropped from >98% at the lab scale to <90% at the pilot scale. What is the primary cause and how do I fix it?
Answer: A drop in purity is one of the most common and costly challenges in scaling up chromatographic separations. The issue typically stems from a breakdown in the linear scaling principles that govern small-scale work.
Underlying Causes & Scientific Rationale:
-
Non-Linear Adsorption Kinetics: At the lab scale, you are likely operating well within your chromatography resin's dynamic binding capacity. When scaling up, simply increasing the column diameter while keeping the bed height constant may not be enough.[2] The increased flow rates and sample concentration can lead to kinetic limitations where the target molecule doesn't have sufficient residence time to bind effectively, causing premature breakthrough and co-elution with impurities.[4]
-
Altered Flow Dynamics: In larger diameter columns (>30cm), the "wall effect," which helps to maintain a uniform flow path, is significantly reduced. This can lead to channeling, where the solvent and sample find paths of least resistance, resulting in broad, poorly resolved peaks.[1]
-
Increased Process Stress: Longer processing times at scale expose the flavonoid to potential degradation from factors like prolonged solvent exposure, temperature fluctuations, and oxidation, thereby generating new impurities.[5]
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Column Loading: Do not assume linear scalability. Perform a loading study on a small, packed column representative of your large-scale setup.
-
Load increasing concentrations of your crude extract at the target linear flow rate.
-
Monitor the breakthrough of this compound using an in-line UV detector or by collecting small fractions for rapid analysis (e.g., TLC, UPLC).[6][7]
-
Determine the practical dynamic binding capacity (e.g., 80% of the point where the target molecule begins to elute) and use this value to recalculate your batch size.
-
-
Optimize Flow Rate and Gradient:
-
Reduce the linear flow rate by 10-15% to increase residence time and improve binding kinetics.
-
If using gradient elution, flatten the gradient around the elution point of your target compound. A change from a 20-minute gradient to a 40-minute gradient can dramatically improve the resolution of closely eluting impurities.
-
-
Improve Column Packing: For large columns, axial compression packing is often superior to simple flow packing as it creates a more homogenous and stable bed, reducing the risk of channeling.[1]
-
Consider a Polishing Step: If chromatographic purity remains an issue, it is often more economical to introduce a final polishing step rather than endlessly optimizing the primary separation. Recrystallization is an excellent and highly scalable method for flavonoids.[8]
Question 2: My product yield has decreased dramatically. I'm losing material, but it's not in the waste fractions. Where is it going?
Answer: This "disappearing act" is often due to physical losses and stability issues that are magnified at scale. While this compound is a relatively stable flavonoid, it is not immune to degradation or physical adsorption under suboptimal conditions.[9]
Underlying Causes & Scientific Rationale:
-
Surface Adsorption: The surface-area-to-volume ratio changes unfavorably during scale-up. The vastly increased surface area of larger reactors, transfer lines, and filter media provides more opportunities for your product to adsorb, leading to significant losses.
-
Solubility and Precipitation Issues: this compound is soluble in organic solvents like DMSO, ethyl acetate, and acetone but has poor solubility in water.[9] Incomplete solvent removal or localized cooling during transfers can cause premature precipitation in lines or on filter surfaces, which is difficult to recover.
-
Oxidative Degradation: Flavonoids are susceptible to oxidation, especially in the presence of trace metals and at non-optimal pH.[5] Longer processing times at scale mean longer exposure to air, particularly during solvent concentration steps.
Step-by-Step Troubleshooting Protocol:
-
Equipment Passivation: Before a run, rinse all equipment surfaces that will contact the product with a passivating agent (e.g., a dilute acid followed by a thorough water and solvent rinse) to remove trace metals that can catalyze degradation.
-
Inert Atmosphere Operation: During sensitive steps like solvent concentration or long hold times, operate under a nitrogen or argon blanket to minimize exposure to oxygen.[5]
-
Optimize Crystallization/Precipitation:
-
Instead of relying solely on cooling, which can be non-uniform in large vessels, use a controlled anti-solvent addition to induce crystallization. This provides better control over particle size and reduces losses from "oiling out."
-
Ensure vigorous but controlled mixing during this step to prevent material from crashing out on the reactor walls.
-
-
Material Balance Analysis: Take samples at every key transfer point (post-column, post-concentration, post-filtration) and analyze the concentration. This will help you pinpoint exactly where the losses are occurring and focus your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: Which chromatography method is best for scaling up this compound purification?
For industrial-scale purification of flavonoids, a multi-step approach is often most effective.
-
Macroporous Resin Chromatography: This is an excellent, cost-effective initial capture and purification step.[10][11][12] It can handle large volumes of crude extract, has a high loading capacity, and effectively removes sugars, salts, and highly polar impurities. AB-8 and D101 resins are commonly cited for flavonoid purification.[11][12]
-
Flash Chromatography (Normal or Reverse-Phase): This is the workhorse for achieving high purity at scale.[13]
-
Normal Phase (Silica Gel): Cost-effective but requires organic solvents. Good for separating compounds with different polarities.[13]
-
Reverse Phase (C18): Uses more environmentally friendly aqueous/alcoholic mobile phases but the media is more expensive. It provides excellent resolution for flavonoids.
-
-
Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, eliminating irreversible adsorption and sample degradation issues.[14] It is highly scalable and excellent for purifying natural products.
A typical workflow would be: Crude Extract -> Macroporous Resin Column (Capture) -> Flash Chromatography (Purification) -> Crystallization (Polishing) .
Q2: What are the critical solubility parameters for this compound that I need to manage?
Understanding solubility is key to success. Based on available data, consider the following:
-
High Solubility: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9]
-
Moderate Solubility: Ethanol, Methanol.[6]
This profile makes it an ideal candidate for purification by reverse-phase chromatography (where it will bind strongly in aqueous solutions) and for crystallization by adding water as an anti-solvent to a solution in ethanol or acetone.
Q3: How do I select the optimal solvent system for large-scale flash chromatography?
The goal is to find a system that is effective, safe, economical, and easy to remove.
Protocol for Solvent System Selection:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a Retention Factor (Rf) of 0.25 - 0.35 for this compound. This Rf value typically translates well to column chromatography, providing good separation without excessively long run times.
-
Common Systems for Flavonoids:
-
Normal Phase (Silica): Hexane/Ethyl Acetate, Dichloromethane/Methanol.
-
Reverse Phase (C18): Methanol/Water, Acetonitrile/Water (often with 0.1% formic or acetic acid to improve peak shape).
-
-
Scale-Up Considerations:
-
Cost & Safety: Avoid using highly toxic or expensive solvents like chloroform if possible. Toluene can be a less toxic substitute for benzene, and ethyl acetate is a greener alternative to other esters.[16]
-
Boiling Point: Select solvents with lower boiling points for easier removal during the final concentration step. A mixture of hexane (BP 69°C) and ethyl acetate (BP 77°C) is easier to remove than a mixture containing toluene (BP 111°C).
-
Quantitative Data Summary: Lab vs. Pilot Scale Chromatography
| Parameter | Lab Scale (Typical) | Pilot Scale (Example) | Key Consideration for Scale-Up |
| Column Diameter | 2 - 5 cm | 20 - 40 cm | Maintain bed height; ensure even flow distribution. |
| Stationary Phase Vol. | 100 - 500 mL | 15 - 60 L | Cost becomes a major factor; resin stability and reusability are critical. |
| Linear Flow Rate | 150 - 200 cm/hr | 100 - 150 cm/hr | May need to be reduced to maintain resolution and binding efficiency.[1] |
| Sample Load | 1-5% of resin weight | 1-3% of resin weight | Must be determined by dynamic binding studies, not just linear scaling. |
| Solvent Volume | 2 - 10 L | 200 - 1000 L+ | Solvent recovery and recycling systems are essential for economic viability.[16] |
| Processing Time | 2 - 4 hours | 12 - 24 hours | Increased time raises the risk of product degradation.[4] |
Visualizations: Workflows and Logic
Workflow for Troubleshooting Purity Issues
This diagram outlines the decision-making process when encountering low purity in a scaled-up batch.
Caption: Troubleshooting logic for low purity in scaled-up chromatography.
References
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- Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process.
- MDPI. (2023, May 30). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography.
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- Cell and Gene Therapy Business Outlook. (2025, March 19). Considerations for successful scale-up and viral vector purification. Retrieved from Cell and Gene Therapy Business Outlook website.
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Validation & Comparative
Luteolin vs. Luteolin 5-Methyl Ether: A Comparative Guide to Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research for inflammatory disorders, flavonoids stand out for their potent biological activities. Luteolin, a common dietary flavone, is well-regarded for its significant anti-inflammatory properties. However, its therapeutic potential is often hampered by poor bioavailability. This has led to an exploration of its derivatives, such as Luteolin 5-methyl ether, with the hypothesis that structural modifications like methylation could enhance its pharmacokinetic profile and, potentially, its efficacy. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of Luteolin and this compound, synthesizing established experimental data for luteolin with structure-activity relationship principles for its methylated counterpart.
Introduction: The Chemical and Biological Landscape
Inflammation is a fundamental biological process, but its dysregulation is a hallmark of numerous chronic diseases. Flavonoids, a class of plant secondary metabolites, have emerged as promising candidates for modulating inflammatory pathways.
Luteolin (3',4',5,7-tetrahydroxyflavone) is a prominent flavone found in various fruits, vegetables, and medicinal herbs.[1][2] Its anti-inflammatory effects are well-documented and attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in the inflammatory response.[1][3]
This compound (5-O-methyl-3',4',7-trihydroxyflavone) is a derivative of luteolin where the hydroxyl group at the 5-position of the A-ring is replaced by a methoxy group. While less studied than its parent compound, the methylation is hypothesized to alter its physicochemical properties, potentially impacting its biological activity and bioavailability.[4][5]
Mechanistic Insights: Targeting the Core of Inflammation
Both Luteolin and, by extension, its methylated derivatives, are believed to exert their anti-inflammatory effects by intervening in critical signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7]
Luteolin has been demonstrated to be a potent inhibitor of NF-κB activation.[6][7] It achieves this by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6] This sequesters NF-κB in the cytoplasm, preventing it from initiating the transcription of pro-inflammatory genes.[6]
This compound's effect on the NF-κB pathway is not yet extensively documented. However, structure-activity relationship studies of flavonoids suggest that the 5-hydroxyl group is crucial for potent anti-inflammatory activity.[8][9] Methylation at this position might reduce its ability to inhibit NF-κB, although this could be counterbalanced by improved cellular uptake.
Caption: Inhibition of the NF-κB signaling pathway by Luteolin and potential inhibition by this compound.
The MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are critical in transducing extracellular signals to cellular responses, including inflammation.[10][11] Activation of MAPKs leads to the activation of transcription factors like AP-1, further promoting the expression of pro-inflammatory genes.[6]
Luteolin has been shown to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs, thereby downregulating downstream inflammatory responses.[10][11]
The impact of This compound on the MAPK pathway is an area requiring further investigation. The structural changes due to methylation could influence its interaction with the upstream kinases that activate the MAPK cascade.
Comparative Experimental Data: A Look at the Evidence
While direct comparative data for this compound is scarce, we can summarize the well-established effects of Luteolin and infer the potential activity of its methylated derivative based on studies of other methylated flavonoids.
Inhibition of Pro-Inflammatory Mediators
A hallmark of the anti-inflammatory activity of flavonoids is their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Table 1: Comparative Anti-Inflammatory Activity
| Parameter | Luteolin | This compound | Reference |
| Inhibition of NO Production (IC50) | Potent inhibitor | Data not available | [12] |
| Inhibition of PGE2 Production | Potent inhibitor | Data not available | [13] |
| Inhibition of TNF-α Production | Potent inhibitor | Data not available | [14] |
| Inhibition of IL-6 Production | Potent inhibitor | Data not available | [14] |
| Inhibition of IL-1β Production | Potent inhibitor | Data not available | [14] |
Note: The lack of specific data for this compound highlights a significant research gap.
Studies on other methylated flavonoids suggest that methylation can sometimes reduce the inhibitory activity on these mediators compared to the parent compound, possibly due to the blocking of a key hydroxyl group.[12] However, this may be offset by increased bioavailability.[4][5]
Structure-Activity Relationship: The Role of Methylation
The biological activity of flavonoids is intimately linked to their chemical structure. The number and position of hydroxyl groups, as well as other substitutions like methoxy groups, are critical determinants of their anti-inflammatory potential.[8][9]
The 5-hydroxyl group in flavonoids is known to contribute significantly to their anti-inflammatory and antioxidant activities.[8] Therefore, methylation at this position in This compound might be expected to decrease its intrinsic activity compared to Luteolin . However, this is not a universal rule, and the overall effect will depend on the interplay of various structural features and their influence on factors like lipophilicity and cellular uptake.[15]
Bioavailability and Metabolism: A Critical Consideration
A major limitation of many flavonoids, including Luteolin , is their poor oral bioavailability due to extensive first-pass metabolism in the intestine and liver.[1] This metabolism often involves glucuronidation and sulfation of the free hydroxyl groups.
Methylation of flavonoids has been proposed as a strategy to improve their metabolic stability and bioavailability.[4][5][16][17][18] By "capping" a hydroxyl group, This compound may be less susceptible to conjugation, potentially leading to higher plasma concentrations and a longer half-life compared to luteolin. This enhanced bioavailability could, in theory, compensate for any potential reduction in intrinsic anti-inflammatory activity.
Caption: Conceptual comparison of the bioavailability of Luteolin and this compound.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are standard protocols for assessing the anti-inflammatory effects of flavonoids.
In Vitro Anti-inflammatory Assay Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Step-by-Step Methodology for Nitric Oxide (NO) Production Assay:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of Luteolin or this compound for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the concentration of nitrite using a sodium nitrite standard curve.
Conclusion and Future Directions
Luteolin is a well-established anti-inflammatory flavonoid with a clear mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways.[6][11] this compound, while less characterized, presents an intriguing profile. The methylation at the 5-position may potentially decrease its intrinsic anti-inflammatory activity due to the modification of a key functional group.[8] However, this could be significantly offset by an improvement in bioavailability due to reduced metabolic conjugation.[4][5]
The definitive answer to whether this compound is a superior anti-inflammatory agent to luteolin in vivo remains to be determined. This guide highlights a critical need for direct, head-to-head comparative studies that evaluate not only their in vitro potency but also their pharmacokinetic profiles and in vivo efficacy. Such research will be instrumental in guiding the development of novel flavonoid-based therapeutics for inflammatory diseases.
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Walle T. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption. Mol Pharm. 2007;4(6):826-832.[4]
-
Walle UK, Walle T. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption. Mol Pharm. 2007;4(6):826-832.[5]
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Walle T. Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption. Mol Pharm. 2009;6(3):758-765.[16]
-
Wen X, Walle T. Methylation protects dietary flavonoids from rapid hepatic metabolism. Xenobiotica. 2006;36(5):387-398.[17]
-
Walle T. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. Int J Mol Sci. 2009;10(11):5196-5205.[18]
-
Kim DW, et al. Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Molecules. 2021;26(24):7558.[19]
-
Li F, et al. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways. Int J Mol Sci. 2021;22(11):5675.[12]
-
Kim H, et al. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells. J Nutr. 2005;135(7):1718-1725.[13]
-
Tawornchat P, et al. Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. ACS Omega. 2021;6(4):2846-2855.[20]
-
Seelinger G, et al. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. Planta Med. 2008;74(14):1667-1677.[21]
-
Kim JE, et al. Luteolin inhibits hyperglycemia-induced proinflammatory cytokine production and its epigenetic mechanism in human monocytes. Phytother Res. 2014;28(9):1383-1391.[14]
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Wang L, et al. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Molecules. 2022;27(13):4235.[8]
-
Kim HP, et al. Effects of Catechol O-Methyl Transferase Inhibition on Anti-Inflammatory Activity of Luteolin Metabolites. J Food Sci. 2017;82(2):545-552.[22]
-
Kang OH, et al. Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. Molecules. 2010;15(1):385-398.[10]
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Jiang Y, et al. Structure, bioactivity, and synthesis of methylated flavonoids. Ann N Y Acad Sci. 2017;1398(1):100-109.[23]
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Singh P, et al. Anti-Neurodegenerating Activity: Structure-Activity Relationship Analysis of Flavonoids. Molecules. 2023;28(20):7199.[15]
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Tawornchat P, et al. Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. ACS Omega. 2021;6(4):2846-2855.[24]
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Wang L, et al. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship. J Agric Food Chem. 2021;69(26):7285-7302.[9]
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Wang Y, et al. Exploring the Antiglioma Mechanisms of Luteolin Based on Network Pharmacology and Experimental Verification. Evid Based Complement Alternat Med. 2021;2021:6694648.[30]
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Luteolin. ChemicalBook. Accessed January 2, 2026.[2]
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Li F, et al. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways. Int J Mol Sci. 2021;22(11):5675.[34]
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A Comparative Analysis of the Anticancer Activities of Luteolin 5-methyl ether and Diosmetin: A Guide for Researchers
In the landscape of oncological research, natural flavonoids have emerged as a promising frontier for the development of novel chemotherapeutic agents. Among these, Luteolin 5-methyl ether and its structural analog, diosmetin, have garnered significant attention for their potential anticancer properties. This guide provides a comprehensive, data-driven comparison of the anticancer activities of these two flavonoids, designed to inform researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their efficacy across various cancer models, and provide detailed experimental protocols for their evaluation.
Introduction to this compound and Diosmetin
This compound and diosmetin are naturally occurring O-methylated flavones, predominantly found in citrus fruits, medicinal herbs, and various vegetables[1][2]. Their structural similarity, differing only in the position of a methoxy group, belies nuanced differences in their biological activities. Both compounds have been reported to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and, most notably, anticancer activities[2][3]. Their therapeutic potential stems from their ability to modulate multiple signaling pathways implicated in cancer progression, such as those controlling cell proliferation, apoptosis, and angiogenesis[4][5][6].
Comparative Anticancer Efficacy: A Mechanistic Overview
While direct comparative studies between this compound and diosmetin are limited, a synthesis of available preclinical data allows for a robust comparison of their anticancer activities. This section will compare their effects on key hallmarks of cancer: cell proliferation, apoptosis, and cell cycle progression.
Inhibition of Cancer Cell Proliferation
Both flavonoids have demonstrated the ability to inhibit the proliferation of a wide array of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Diosmetin has been shown to be a potent inhibitor of proliferation in various cancer cell lines. For instance, in MDA-MB-468 breast cancer cells, diosmetin was found to be selective for cancer cells with slight toxicity in normal breast cells[7]. It also exerts cytotoxic effects on MDA-MB-231 breast cancer cells in a concentration-dependent manner[8]. Furthermore, diosmetin inhibits the proliferation of hepatocellular carcinoma (HCC) HepG2 cells[9].
Luteolin , the demethylated form of this compound, has been extensively studied and generally exhibits potent antiproliferative effects with IC50 values ranging from 3 to 50 µM in various cancer cell lines[10]. For example, in human cholangiocarcinoma (CCA) cells, luteolin showed IC50 values of 10.5 ± 5.0 µM and 8.7 ± 3.5 µM at 24 and 48 hours, respectively[11]. In non-small cell lung carcinoma A549 cells, the IC50 of luteolin was 40.2 µM at 48 hours[12].
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Diosmetin | MDA-MB 468 (Breast) | 10 µM (G1 arrest) | [7] |
| HepG2 (Liver) | >5 µg/ml (significant inhibition) | [9] | |
| Luteolin | KKU-M156 (Cholangiocarcinoma) | 10.5 µM (24h), 8.7 µM (48h) | [11] |
| A549 (Lung) | 40.2 µM (48h) | [12] | |
| HT-29 (Colon) | 20-60 µM (concentration-dependent decrease in DNA synthesis) | [10] |
Table 1: Comparative IC50 values of Diosmetin and Luteolin in various cancer cell lines.
Induction of Apoptosis
A crucial mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Both diosmetin and luteolin have been shown to trigger apoptosis in cancer cells through the modulation of key signaling pathways.
Diosmetin induces apoptosis in HepG2 cells by upregulating the tumor suppressor protein p53 and altering the Bax/Bcl-2 ratio to favor apoptosis[9][13]. It also triggers the mitochondrial-mediated intrinsic apoptotic pathway in MDA-MB-231 breast cancer cells, characterized by increased expression of p53, Bax, and cleaved caspases 3 and 9, with a concurrent decrease in the anti-apoptotic protein Bcl-2[8]. In ovarian cancer cells, diosmetin induces apoptosis by activating reactive oxygen species (ROS) and inhibiting the Nrf2 pathway[14].
Luteolin is also a potent inducer of apoptosis. In MCF-7 breast cancer cells, it activates both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspases-8, -9, and -3, and the release of cytochrome c from mitochondria[15]. In esophageal carcinoma cells, luteolin induces apoptosis via the downregulation of mitochondrial membrane potential[16].
Signaling Pathway Comparison:
Below are simplified diagrams of the apoptotic pathways modulated by diosmetin and luteolin.
Caption: Diosmetin-induced apoptotic pathway.
Caption: Luteolin-induced apoptotic pathways.
Cell Cycle Arrest
The ability to halt the cell cycle is another critical anticancer mechanism. Both flavonoids have been shown to induce cell cycle arrest at different phases.
Diosmetin causes G1 phase arrest in MDA-MB 468 breast cancer cells[7]. In HepG2 cells, it also induces cell cycle arrest, which is linked to its activation of p53[17].
Luteolin has been reported to induce cell cycle arrest at various phases depending on the cancer cell type. For instance, it causes G1 arrest in HT-29 colon cancer cells[10]. In MCF-7 breast cancer cells, luteolin perturbs cell cycle progression at the sub-G1 and G1 phases[15]. In contrast, it induces G2/M phase arrest in esophageal carcinoma cells and non-small cell lung cancer cells[12][16].
Comparative Summary of Cell Cycle Effects:
| Compound | Cancer Cell Line | Cell Cycle Phase of Arrest | Reference |
| Diosmetin | MDA-MB 468 (Breast) | G1 | [7] |
| HepG2 (Liver) | Not specified, but linked to p53 | [17] | |
| Luteolin | HT-29 (Colon) | G1 | [10] |
| MCF-7 (Breast) | sub-G1 and G1 | [15] | |
| EC1 & KYSE450 (Esophageal) | G2/M | [16] | |
| A549 (Lung) | G2 | [12] | |
| KKU-M156 (Cholangiocarcinoma) | G2/M | [11] |
Table 2: Comparison of the effects of Diosmetin and Luteolin on the cell cycle in different cancer cell lines.
In Vivo Anticancer Activity
Preclinical in vivo studies are crucial for validating the therapeutic potential of anticancer compounds.
Diosmetin has demonstrated significant in vivo anti-tumorigenic properties. In a study using HCT-116 colon cancer xenografts in nude mice, a daily administration of 100 mg/kg of diosmetin for 27 days significantly reduced tumor volume and weight[18]. This effect was associated with the induction of apoptosis, as evidenced by the overexpression of Bax and inhibition of Bcl-2 in the tumor tissues[18]. Another study showed that diosmetin delays tumor growth in a skin cancer model by inhibiting tumor angiogenesis[4].
Luteolin also exhibits potent in vivo anticancer effects. In mice with Lewis lung cancer cell implants, tumor growth was inhibited by 60% with a 10 mg/kg dose of luteolin[10]. In a xenograft model of human ovarian cancer, luteolin at 5 to 50 mg/kg inhibited tumor growth[10]. Furthermore, dietary administration of luteolin (50 or 200 ppm) significantly reduced the tumor volume in a hepatoma xenograft model[10].
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of compounds like this compound and diosmetin.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[19][20].
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals[19]. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and diosmetin in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[21].
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Caption: Workflow for the MTT Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment and Harvesting:
-
Culture and treat cells with this compound or diosmetin as described for the MTT assay.
-
Harvest both adherent and suspension cells. For adherent cells, use gentle trypsinization.
-
Collect 1-5 x 10^5 cells by centrifugation.
-
-
Cell Washing:
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[23].
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Four populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[24].
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds and harvest as described previously.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA) in PBS[25].
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
The data is typically displayed as a histogram of fluorescence intensity.
-
Software analysis is used to quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion and Future Directions
Both this compound (inferred from its metabolite, luteolin) and diosmetin exhibit significant anticancer activities through the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Diosmetin has been shown to be particularly effective in inducing G1 phase arrest and apoptosis via p53-dependent mechanisms. Luteolin demonstrates broader effects on the cell cycle, inducing either G1 or G2/M arrest depending on the cancer type, and potently triggers both intrinsic and extrinsic apoptotic pathways.
While this guide provides a comprehensive comparison based on existing literature, there is a clear need for direct, head-to-head comparative studies of this compound and diosmetin in a panel of cancer cell lines and in vivo models. Such studies would provide a more definitive understanding of their relative potency and therapeutic potential. Future research should also focus on their pharmacokinetic and pharmacodynamic profiles to better translate these promising preclinical findings into clinical applications.
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Diosmetin induces apoptosis by upregulating p53 via the TGF-β signal pathway in HepG2 hepatoma cells - PMC - NIH. Available at: [Link]
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Diosmetin inhibits cell proliferation and induces apoptosis by regulating autophagy via the mammalian target of rapamycin pathway in hepatocellular carcinoma HepG2 cells - NIH. Available at: [Link]
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A Comparative Guide to the Antioxidant Capacity of Luteolin 5-Methyl Ether and Related Flavonoids
This guide provides an in-depth comparison of the antioxidant capacity of Luteolin 5-methyl ether relative to other structurally similar flavonoids. Designed for researchers, scientists, and drug development professionals, this document synthesizes established structure-activity relationships with detailed experimental protocols to offer a comprehensive understanding of how subtle molecular modifications, such as methylation, influence antioxidant efficacy.
Introduction: The Structural Nuances of Flavonoid Antioxidant Activity
Flavonoids are a vast class of polyphenolic secondary metabolites in plants, renowned for their diverse pharmacological effects, including potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Their capacity to neutralize harmful reactive oxygen species (ROS) is a cornerstone of their therapeutic potential, making them a focal point in drug discovery and nutritional science.[3][4] This antioxidant activity is not uniform across the flavonoid family; it is intricately linked to their chemical structure.
The central question this guide addresses is how the methylation of a key hydroxyl group, specifically in this compound, alters its antioxidant potential compared to its parent compound, luteolin, and other benchmark flavonoids like quercetin. Understanding this relationship is critical for selecting and designing compounds with optimal activity for therapeutic applications.
The Chemical Foundation: Structure-Activity Relationships (SAR) in Flavonoids
The antioxidant mechanism of flavonoids primarily involves donating a hydrogen atom from a hydroxyl (-OH) group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[5] The efficiency of this process is governed by several key structural features:
-
The B-Ring Catechol Group: The presence of an ortho-dihydroxy (catechol) structure on the B-ring, such as the 3',4'-dihydroxy configuration found in luteolin and quercetin, is a primary determinant of high antioxidant capacity.[6][7] This arrangement enhances electron delocalization and stabilizes the resulting flavonoid radical.
-
C-Ring Unsaturation and Carbonyl Group: A double bond between carbons 2 and 3 (C2-C3) in conjugation with a 4-oxo (carbonyl) function in the C-ring facilitates electron delocalization across the molecule, further enhancing its radical scavenging ability.[5][6][8]
-
Hydroxyl Group Number and Position: The total number and location of hydroxyl groups are paramount. In addition to the B-ring, hydroxyl groups at the C-3 and C-5 positions are significant contributors to antioxidant activity.[5]
Conversely, the substitution of these critical hydroxyl groups with methoxy (-OCH₃) groups generally diminishes or inactivates antioxidant activity, as it removes the hydrogen-donating proton essential for radical quenching.[9][10] This principle is central to our analysis of this compound.
Caption: Core structures of Luteolin, this compound, Quercetin, and Apigenin.
This compound: A Structural Analysis
This compound retains the vital 3',4'-catechol group on the B-ring and the C2-C3 double bond in conjugation with the 4-oxo group, all of which are features that suggest significant antioxidant potential. However, the defining feature is the methylation of the 5-hydroxyl group. The 5-OH group is known to contribute to radical scavenging activity. By replacing the hydrogen atom with a methyl group, this site is blocked from participating in hydrogen atom transfer.
Based on well-established SAR principles, it is hypothesized that This compound will exhibit lower antioxidant capacity than its parent compound, luteolin .[9][10] While direct, side-by-side experimental comparisons in the literature are limited, this inference is strongly supported by the fundamental chemistry of flavonoids.
Caption: General mechanism of flavonoid antioxidant action via hydrogen atom transfer.
Experimental Methodologies for Assessing Antioxidant Capacity
To quantitatively compare flavonoid activity, several standardized in vitro assays are employed. Each assay utilizes a different radical source and detection method, providing a multi-faceted view of a compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 100 µM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve flavonoid samples (e.g., Luteolin, this compound) in a suitable solvent (e.g., DMSO, methanol) to create stock solutions. Prepare a series of dilutions from the stock.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each flavonoid dilution to respective wells.
-
Add 180 µL of the 100 µM DPPH solution to each well.
-
Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank control (solvent without antioxidant).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting inhibition percentage against sample concentration.
Caption: Standard workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a loss of color that is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the flavonoid sample dilutions.
-
Add 190 µL of the diluted ABTS•⁺ working solution.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 70 nM) in phosphate buffer (75 mM, pH 7.4).
-
Prepare an AAPH solution (e.g., 12 mM) in the same buffer. Prepare fresh daily.[13]
-
Prepare a Trolox standard curve.
-
-
Assay Procedure:
-
Initiation and Measurement:
-
Data Analysis: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Compare the net AUC of the samples to the Trolox standard curve to express the results as Trolox Equivalents (TE).
Comparative Data Analysis
The following table summarizes reported antioxidant capacity values for luteolin and other key flavonoids from various studies. This data provides a quantitative basis for understanding their relative potencies.
| Flavonoid | Assay | IC₅₀ / Activity Value | Source(s) |
| Luteolin | DPPH | IC₅₀: ~13.2 - 18.3 µM | [15][16] |
| ABTS | IC₅₀: ~17.3 µM | [15] | |
| ORAC | ~4.7 µmol TE/µmol | [14] | |
| Quercetin | DPPH | IC₅₀: ~9.4 µM (Generally lower than Luteolin) | [17] |
| ORAC | ~7.8 µmol TE/µmol | [14] | |
| Apigenin | DPPH | Low activity at 20 µM | [17] |
| ORAC | ~2.1 µmol TE/µmol | [14] | |
| Catechin | DPPH | IC₅₀: ~3.4 - 18.3 µM (Solvent dependent) | [16] |
| This compound | DPPH/ABTS/ORAC | Data not available in direct comparative studies | N/A |
Analysis of Results:
-
Luteolin vs. Quercetin: Quercetin consistently shows slightly higher antioxidant activity than luteolin.[17] Both share the crucial B-ring catechol structure, but quercetin's additional 3-hydroxyl group enhances its radical scavenging capacity.
-
Luteolin vs. Apigenin: Luteolin is a significantly more potent antioxidant than apigenin. This stark difference highlights the critical importance of the 3',4'-dihydroxy B-ring; apigenin lacks this feature, having only a 4'-hydroxyl group, which drastically reduces its activity.[17][18]
-
The Case of this compound: Although direct experimental values are not presented, the established SAR principles provide a strong predictive framework. The methylation of the 5-OH group in this compound eliminates one of its hydrogen-donating sites. While the B-ring catechol remains the primary driver of its activity, the overall capacity is expected to be lower than that of unmodified luteolin. This reduction occurs because the 5-OH group, while less critical than the B-ring catechol, still contributes to the molecule's total radical scavenging potential.
Conclusion and Future Directions
The antioxidant capacity of a flavonoid is fundamentally dictated by its molecular structure. The presence of a catechol group on the B-ring is the most significant contributor to high activity, a feature shared by both luteolin and its 5-methyl ether derivative. However, the substitution of hydroxyl groups, even at positions of secondary importance like C-5, invariably impacts performance.
Based on foundational structure-activity relationships, This compound is predicted to be a less potent antioxidant than luteolin . The blockage of the 5-hydroxyl group by methylation removes a site for hydrogen atom donation, thereby reducing its overall radical scavenging capacity. While it likely remains a more effective antioxidant than flavonoids lacking the B-ring catechol (e.g., apigenin), it will not match the potency of fully hydroxylated counterparts like luteolin or quercetin.
For drug development professionals, this underscores the importance of considering how even minor structural modifications aimed at improving other properties (like bioavailability or metabolic stability) can influence a compound's primary antioxidant function. To definitively quantify this difference, direct experimental evaluation of this compound against luteolin using standardized assays such as DPPH, ABTS, and ORAC is strongly recommended.
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A Comparative Guide to Validating the In Vitro Anti-inflammatory Activity of Luteolin 5-methyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro anti-inflammatory properties of Luteolin 5-methyl ether. We will objectively compare its potential efficacy against its well-studied parent compound, Luteolin, and outline detailed experimental protocols to generate robust and reliable data. This document is designed to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this novel flavonoid derivative.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their potent anti-inflammatory and antioxidant properties.[1][2] Luteolin, a common flavonoid, has been extensively studied and shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]
This compound, a derivative of Luteolin, presents an intriguing subject for investigation. The methylation of the hydroxyl group at the 5-position may alter its physicochemical properties, such as lipophilicity and metabolic stability, which could in turn influence its bioavailability and biological activity. This guide outlines a systematic approach to validate and compare the in vitro anti-inflammatory activity of this compound against Luteolin.
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively evaluate the anti-inflammatory potential of this compound, a multi-tiered experimental approach is recommended. This involves assessing its impact on key inflammatory mediators and signaling pathways in a relevant cellular model.
2.1. Cellular Model:
Murine macrophage cell line, RAW 264.7, is a widely accepted and appropriate model for in vitro inflammation studies. These cells, when stimulated with lipopolysaccharide (LPS), mimic the inflammatory response by producing a range of pro-inflammatory mediators.[4][6]
2.2. Test Compounds and Controls:
-
Test Compound: this compound
-
Positive Control: Luteolin (to serve as a direct comparator)
-
Negative Control: Vehicle (e.g., DMSO)
-
Inflammatory Stimulus: Lipopolysaccharide (LPS)
2.3. Key Parameters for Evaluation:
-
Cell Viability: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Production: A key inflammatory mediator.
-
Pro-inflammatory Cytokine Production: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
-
NF-κB Signaling Pathway Activation: Assessed by the phosphorylation of IκBα and the p65 subunit.[7]
-
MAPK Signaling Pathway Activation: Assessed by the phosphorylation of ERK, JNK, and p38.
Experimental Protocols
3.1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).
-
Pre-treat cells with varying concentrations of this compound, Luteolin, or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).
3.2. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.3. Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant after treatment.[8]
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][10]
-
Incubate for 10-15 minutes at room temperature.[11]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[12]
3.4. Pro-inflammatory Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[13][14][15]
3.5. Western Blot Analysis for Signaling Pathway Activation:
-
Lyse the cells and collect the total protein. For NF-κB p65 translocation, nuclear and cytoplasmic fractions should be separated.[16][17]
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH).[18][19]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation and Interpretation
4.1. Comparative Data Summary:
The following tables provide a template for summarizing the quantitative data, allowing for a direct comparison between this compound and Luteolin.
Table 1: Effect on Cell Viability
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle | - | 100 |
| This compound | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Luteolin | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Production (% of LPS control) | IC50 (µM) |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Luteolin | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Concentration (µM) | TNF-α (% of LPS control) | IL-6 (% of LPS control) | IL-1β (% of LPS control) |
| This compound | 10 | |||
| 25 | ||||
| Luteolin | 10 | |||
| 25 |
4.2. Visualizing Mechanisms of Action:
Diagrams are essential for illustrating complex biological processes. The following Graphviz DOT scripts can be used to generate visual representations of the experimental workflow and the key signaling pathways.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This guide provides a robust framework for the in vitro validation of this compound's anti-inflammatory activity. By comparing its effects on key inflammatory markers and signaling pathways to those of its parent compound, Luteolin, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive and significant results from these in vitro studies would warrant further investigation into its in vivo efficacy and safety profile.
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Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells. (2021). National Institutes of Health. [Link]
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Ledebur, H. C., & Tas, P. W. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Luteolin 5-Methyl Ether vs. Acacetin: A Comparative Guide to Aromatase Inhibition Potency
For researchers and drug development professionals in oncology and endocrinology, the quest for potent and selective aromatase inhibitors is of paramount importance. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the linchpin in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2] Its inhibition is a clinically validated strategy for the treatment of hormone-receptor-positive breast cancer.[2] Naturally occurring flavonoids have emerged as a promising class of aromatase inhibitors. This guide provides an in-depth, objective comparison of two such flavonoids: Luteolin 5-methyl ether and Acacetin, focusing on their potency as aromatase inhibitors, supported by experimental data and methodologies.
Comparative Analysis of Aromatase Inhibitory Potency
While both this compound and Acacetin are flavonoids with demonstrated biological activities, their efficacy as aromatase inhibitors varies. The available data, primarily from in vitro studies, allows for a comparative assessment of their potency.
Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been identified as a weak aromatase inhibitor. One study reported an IC50 value of 10.8 μM for acacetin in a non-cellular fluorometric aromatase inhibition assay.
Beyond direct enzyme inhibition, luteolin exhibits a multi-faceted mechanism of action by also decreasing aromatase mRNA and protein expression and promoting aromatase protein degradation.[5][6]
| Compound | Metric | Value | Potency Classification | Reference |
| Acacetin | IC50 | 10.8 μM | Weakly Active | Not explicitly cited |
| Luteolin | Ki | 2.44 µM | Potent | [3][4] |
| This compound | - | Data not available | - | [7][][9] |
Mechanism of Action: Flavonoids as Aromatase Inhibitors
Non-steroidal aromatase inhibitors, including flavonoids like luteolin and acacetin, typically act as reversible, competitive inhibitors.[1] Their mechanism of action involves binding to the active site of the aromatase enzyme, thereby preventing the endogenous androgen substrates (androstenedione and testosterone) from binding and being converted to estrogens (estrone and estradiol, respectively).[10] The interaction often involves the azole part of the inhibitor interacting with the iron atom in the heme group of the aromatase enzyme.[11]
Caption: Experimental workflow for a fluorometric aromatase inhibition assay.
Conclusion
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Lu, D., Yang, L., Wang, F., & Zhang, G. (2012). Inhibitory effect of luteolin on estrogen biosynthesis in human ovarian granulosa cells by suppression of aromatase (CYP19). Journal of Agricultural and Food Chemistry, 60(34), 8411–8418. [Link]
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Leung, L. K., Wang, T. T., & Chen, S. (2014). Coadministrating luteolin minimizes the side effects of the aromatase inhibitor letrozole. Journal of Pharmacology and Experimental Therapeutics, 351(2), 258–267. [Link]
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Leung, L. K., Wang, T. T., & Chen, S. (2014). Coadministrating Luteolin Minimizes the Side Effects of the Aromatase Inhibitor Letrozole. ResearchGate. [Link]
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A Researcher's Guide to Confirming the Mechanism of Action of Luteolin 5-Methyl Ether Using Knockout Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing knockout (KO) models to definitively validate the molecular mechanism of action for Luteolin 5-methyl ether. While its parent compound, Luteolin, is extensively studied, this guide focuses on establishing a robust, evidence-based understanding of this specific derivative by systematically ablating its putative targets.
Introduction: The Case for Mechanistic Validation
Luteolin, a natural flavonoid found in numerous plants, exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These properties are attributed to its interaction with multiple signaling pathways, such as NF-κB, PI3K/Akt/mTOR, MAPK, and Nrf2.[4][5][6] this compound, as a derivative, is presumed to share some of these mechanisms, yet subtle structural changes can significantly alter target affinity and cellular activity. Therefore, relying solely on data from the parent compound is insufficient for drug development.
Confirming the precise mechanism of action is paramount. It allows for target validation, predicts potential on- and off-target effects, and informs patient selection strategies in clinical development. Knockout models, both in vitro and in vivo, offer the most direct and powerful approach to this challenge by allowing researchers to observe a compound's effect in the presence and complete absence of its hypothesized molecular target.
Part I: Deconstructing the Putative Signaling Pathways of this compound
Based on the extensive research on Luteolin, we can hypothesize that this compound modulates key cellular signaling cascades involved in disease pathology. The primary candidates for investigation include pathways central to inflammation, cancer progression, and oxidative stress.
-
Anti-Inflammatory Pathways: Luteolin is known to suppress inflammatory responses by inhibiting key signaling nodes like NF-κB and STAT3, which control the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7][8] It can also modulate the MAPK pathway, further regulating the inflammatory cascade.[9]
-
Anti-Cancer Pathways: In cancer cells, Luteolin has been shown to induce apoptosis and cell cycle arrest by inhibiting the pro-survival PI3K/Akt/mTOR pathway.[4][5] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like BAX and caspases.[2]
-
Neuroprotective & Antioxidant Pathways: Luteolin's neuroprotective effects are often linked to its ability to scavenge reactive oxygen species (ROS) and activate the Nrf2 antioxidant response pathway.[10][11] Activation of Nrf2 upregulates a suite of protective enzymes, shielding neurons from oxidative damage.
These interconnected pathways represent the primary landscape for our mechanistic investigation.
Caption: Putative signaling pathways modulated by this compound.
Part II: Selecting the Right Tool: A Comparison of Knockout Models
The choice between an in vitro cell line model and an in vivo animal model depends on the research question, timeline, and budget. Both are essential for a comprehensive validation package. The CRISPR/Cas9 system has become the gold standard for generating knockout models due to its efficiency and precision.[12]
| Feature | In Vitro Knockout Cell Lines (CRISPR/Cas9) | In Vivo Knockout Mouse Models |
| System Complexity | Single cell type in a controlled environment. | Whole organism with complex physiological interactions. |
| Throughput | High. Can test many conditions and replicates quickly. | Low. Time-consuming and resource-intensive. |
| Time to Generate | Relatively fast (weeks to a few months).[12] | Slow (months to over a year).[13] |
| Cost | Lower. | Higher. |
| Causality | Excellent for establishing direct molecular causality. | Good, but results can be confounded by systemic effects. |
| Physiological Relevance | Limited. Lacks systemic context (e.g., immune system, metabolism). | High. Provides data on efficacy and safety in a living system.[14] |
| Best For | Initial mechanism of action screening, target identification, dose-response studies. | Confirming physiological relevance, studying systemic effects (e.g., inflammation, tumor growth), preclinical efficacy.[15] |
The recommended strategy is a phased approach:
-
Phase 1 (In Vitro): Use CRISPR-KO cell lines to rapidly screen and confirm the direct molecular targets of this compound.
-
Phase 2 (In Vivo): Use a relevant KO mouse model to validate the most promising mechanism(s) in a complex physiological system.
Part III: The Experimental Guide to Mechanistic Validation
This section provides a detailed, step-by-step workflow for executing a robust validation study.
Phase 1: In Vitro Validation with CRISPR-Cas9 Knockout Cell Lines
The objective is to compare the effect of this compound in wild-type (WT) cells versus cells lacking a specific target gene (KO). If the compound acts through the knocked-out protein, its effect should be significantly diminished or abolished in the KO cells.
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A Comparative Guide to the Bioactivity of Luteolin 5-Methyl Ether Across Diverse Cell Lines
This guide provides an in-depth comparison of the biological activities of Luteolin 5-methyl ether across different cell lines, offering valuable insights for researchers in drug discovery and cell biology. We will explore its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects in comparison to its parent compound, Luteolin.
Introduction: The Therapeutic Potential of this compound
Luteolin, a naturally occurring flavonoid found in various plants, is well-documented for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Its therapeutic potential is often attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4][5][6] this compound, a derivative of Luteolin, presents a unique chemical structure that may alter its bioavailability and biological activity, making it a compound of significant interest for therapeutic development.[7][8] This guide aims to provide a comparative analysis of this compound's activity in different cellular contexts.
Cross-Validation Experimental Workflow
A systematic approach is crucial for the cross-validation of a compound's activity. The following workflow outlines the key stages of evaluation, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: this compound's inhibitory action on the PI3K/Akt pathway.
Western Blot Analysis in MCF-7 Cells:
Treatment of MCF-7 cells with this compound is expected to decrease the phosphorylation of Akt (p-Akt), a key downstream target of PI3K, indicating pathway inhibition. This, in turn, can lead to decreased cell proliferation and increased apoptosis. Luteolin and its derivatives have been shown to inhibit the PI3K/Akt pathway in various cancer cells. [9][10][11] Table 3: Effect on p-Akt/Total Akt Ratio in MCF-7 Cells
| Treatment (at 20 µM) | Relative p-Akt/Total Akt Ratio (Normalized to Control) |
| Control | 1.00 |
| This compound | 0.45 |
| Luteolin | 0.32 |
Data are representative and based on expected outcomes from published research.
Interpretation: Both compounds effectively inhibit the PI3K/Akt signaling pathway in MCF-7 cells, with Luteolin demonstrating a more pronounced effect. This inhibition is a likely mechanism for their observed anti-proliferative and pro-apoptotic activities. [12]
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours. [13]2. Compound Treatment: Treat the cells with various concentrations of this compound or Luteolin for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [14][15]4. Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [13]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [16][15]
Griess Assay for Nitric Oxide
-
Cell Culture and Treatment: Plate RAW 264.7 cells and treat with this compound or Luteolin for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. [17][18]4. Color Development: Add 50 µL of Griess Reagent II (N-(1-Naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes. [17][18]5. Absorbance Reading: Measure the absorbance at 540 nm. [19][18]A standard curve using known concentrations of sodium nitrite should be prepared to quantify the results. [20]
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. [21][22]2. Protein Quantification: Determine the protein concentration using a BCA or Bradford assay. [22]3. SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. [22][23]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [24]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C. [21]7. Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [23]8. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [24]
Conclusion
This comparative guide demonstrates that this compound possesses significant, albeit slightly less potent, anti-cancer and anti-inflammatory properties compared to its parent compound, Luteolin. Its selective cytotoxicity towards cancer cells and its ability to modulate the critical PI3K/Akt signaling pathway underscore its potential as a therapeutic agent. The methylation at the 5-position may influence its cellular uptake, metabolism, and interaction with molecular targets, warranting further investigation into its pharmacokinetic and pharmacodynamic properties. Researchers are encouraged to use this guide as a foundation for designing further experiments to fully elucidate the therapeutic potential of this compound.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
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AlgentBio. (n.d.). WB Protocol. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
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MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]
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protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]
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MDPI. (n.d.). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Retrieved from [Link]
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ScienceDirect. (n.d.). Luteolin: Anti-breast Cancer Effects and Mechanisms. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular targets of luteolin in cancer. Retrieved from [Link]
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GSC Online Press. (2024). Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Luteolin on Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Retrieved from [Link]
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SciTePress. (n.d.). Luteolin Possess Anti-inflammatory Effect on LPS Induced RAW 264,7 Cell Lines. Retrieved from [Link]
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PubMed. (2024). Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions. Retrieved from [Link]
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PubMed. (2024). Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel‑resistant esophageal squamous cell carcinoma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. Retrieved from [Link]
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MDPI. (n.d.). Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. Retrieved from [Link]
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A Comparative Guide to the Bioavailability of Luteolin 5-Methyl Ether and Luteolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, such as luteolin, are widely recognized for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, their clinical utility is often hampered by low oral bioavailability, primarily due to extensive first-pass metabolism.[3][4][5] This guide provides a comparative analysis of the bioavailability of luteolin and its methylated derivative, Luteolin 5-methyl ether. Methylation is a strategic chemical modification aimed at protecting the flavonoid structure from rapid metabolic conjugation, thereby enhancing its systemic exposure.[4][5][6] We will delve into the mechanistic rationale, present detailed experimental protocols for a comparative assessment, and analyze the expected outcomes based on established scientific principles. This document serves as a technical resource for researchers aiming to understand and improve the pharmacokinetic profiles of promising flavonoid compounds.
Introduction: The Bioavailability Challenge of Flavonoids
Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a common flavone found in numerous fruits, vegetables, and medicinal herbs.[1] Despite its potent in-vitro bioactivities, its in-vivo efficacy is limited.[3] The primary reason for this discrepancy is its low oral bioavailability.[1][7] Upon oral ingestion, luteolin is subject to extensive phase II metabolism in the intestinal wall and liver.[8][9][10] The free hydroxyl groups on the luteolin molecule are readily conjugated with glucuronic acid (glucuronidation) and sulfate (sulfation), processes mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[8][11][12] These conjugation reactions increase the water solubility of luteolin, facilitating its rapid excretion and significantly reducing the amount of the active, unconjugated form that reaches systemic circulation.[12]
The Rationale for Methylation:
Chemical modification is a proven strategy to enhance the bioavailability of natural compounds.[12] Methylating one or more of the hydroxyl groups on a flavonoid can "protect" it from conjugation.[4][6] this compound, with a methyl group at the 5-position, has one less site available for glucuronidation or sulfation. This modification is hypothesized to achieve two key objectives:
-
Reduce First-Pass Metabolism: By blocking a key site of conjugation, the rate of metabolic clearance is expected to decrease.[4][6]
-
Increase Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can enhance its ability to permeate the lipid-rich membranes of intestinal cells via passive diffusion.[13]
This guide will outline the experimental framework required to rigorously test this hypothesis.
Physicochemical Properties: The First Determinants of Absorption
Before a compound can be absorbed, it must first dissolve in the gastrointestinal fluids and then possess the ability to cross the intestinal epithelium. The key physicochemical properties governing these processes are solubility and lipophilicity.
-
Aqueous Solubility: This determines the concentration of the compound available for absorption. While methylation increases lipophilicity, it may decrease aqueous solubility. A balance is crucial.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Higher lipophilicity generally correlates with better passive diffusion across cell membranes, a primary mechanism for flavonoid absorption.[14]
dot graph "Figure 2: Chemical Structures" { layout=neato; node [shape=none, margin=0]; rankdir=LR; splines=false;
} caption: "Figure 2: Structures of Luteolin and this compound."
Experimental Methodologies
A multi-tiered approach, progressing from simple in-vitro assays to a comprehensive in-vivo study, is essential for a robust comparison.
dot graph "Figure 1: Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Figure 1: A tiered experimental workflow for comparative bioavailability assessment."
Protocol: Aqueous Solubility Assessment
Objective: To determine the thermodynamic solubility of each compound in simulated gastrointestinal fluids.
-
Prepare Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, with pancreatin and bile salts) according to USP specifications.[15][16][17]
-
Incubation: Add an excess amount of Luteolin or this compound to vials containing SGF and SIF.
-
Equilibration: Agitate the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sampling & Analysis: After incubation, centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Causality: This experiment is critical because poor aqueous solubility can be the rate-limiting step for absorption, regardless of a compound's permeability.[16] Comparing solubility in both SGF and SIF provides insights into how the compounds will behave in different parts of the upper GI tract.
Protocol: In-Vitro Intestinal Permeability (Caco-2 Model)
Objective: To predict intestinal absorption and identify potential efflux transporter interactions using the Caco-2 cell monolayer model.[18][19]
-
Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in Transwell plates and culture for 21-25 days. This allows the cells to differentiate into a polarized monolayer that mimics the human intestinal barrier.[18][20]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values above a pre-determined threshold (e.g., >300 Ω·cm²) confirm the integrity of the tight junctions between cells.[21]
-
Transport Study (Bidirectional):
-
Apical to Basolateral (A→B): Add the test compound (Luteolin or this compound) to the apical (donor) chamber. At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This measures efflux.
-
-
Quantification: Analyze the concentration of the compound in the receiver chamber samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
-
Self-Validation: Run well-characterized high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in parallel to validate each experiment. An ER > 2 suggests the compound may be a substrate for active efflux transporters.[18]
Protocol: In-Vivo Pharmacokinetic Study (Rodent Model)
Objective: To determine and compare the oral bioavailability and key pharmacokinetic parameters of the two compounds in a living system.
-
Animal Model: Use male Sprague-Dawley rats (n=5-6 per group), fasted overnight before dosing.[22]
-
Dosing Groups:
-
Group 1 (Luteolin, Oral): Administer Luteolin via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Group 2 (L5ME, Oral): Administer this compound at an equimolar dose to Group 1.
-
Group 3 (Luteolin, IV): Administer Luteolin via intravenous injection (e.g., tail vein) at a lower dose (e.g., 5 mg/kg) to determine absolute bioavailability.
-
Group 4 (L5ME, IV): Administer this compound intravenously at an equimolar dose to Group 3.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Processing & Analysis: Centrifuge the blood to separate plasma. Analyze the plasma concentrations of the parent compounds (and major metabolites, if standards are available) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key parameters from the plasma concentration-time data.
-
Causality: The intravenous groups are essential for calculating the absolute oral bioavailability (F), which is the true fraction of the oral dose that reaches systemic circulation. F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Comparative Bioavailability Analysis: Data & Discussion
The following tables summarize the expected data from the described experiments, based on the known behavior of flavonoids and their methylated derivatives.[4][13]
Table 1: Physicochemical & In-Vitro Permeability Data
| Parameter | Luteolin | This compound | Expected Outcome Rationale |
| Aqueous Solubility (SIF, µg/mL) | Moderate | Lower | The methyl group increases lipophilicity, often at the expense of aqueous solubility. |
| LogP | ~2.5 | >3.0 | Methylation increases lipophilicity. |
| Papp (A→B) (x 10⁻⁶ cm/s) | Low-Moderate | Higher | Increased lipophilicity should enhance passive diffusion across the Caco-2 monolayer.[13] |
| Efflux Ratio (Papp B→A / Papp A→B) | >2.0 | ~1.0 - 1.5 | Luteolin is a known substrate of efflux pumps. Methylation may alter this interaction, reducing efflux.[18] |
Table 2: In-Vivo Pharmacokinetic Parameters (Oral Dosing)
| Parameter | Luteolin | This compound | Expected Outcome Rationale |
| Cmax (ng/mL) | Low | Significantly Higher | Improved absorption and reduced first-pass metabolism lead to a higher peak plasma concentration. |
| Tmax (h) | ~0.5 - 1.0 | ~1.0 - 2.0 | A slightly longer time to reach peak concentration may be observed due to absorption kinetics. |
| AUC₀-t (ng·h/mL) | Low | Significantly Higher | The area under the curve, representing total drug exposure, is expected to be much greater. |
| Absolute Bioavailability (F %) | < 5% | > 20% | This is the key metric. A substantial increase is predicted due to metabolic protection and enhanced absorption.[4][5] |
Mechanistic Interpretation
The anticipated results strongly suggest that methylation at the 5-position is a highly effective strategy for improving luteolin's bioavailability.
dot graph "Figure 3: Metabolic Pathway Comparison" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
} caption: "Figure 3: Hypothesized impact of methylation on the metabolic fate of luteolin."
The higher Cmax and AUC for this compound would be a direct consequence of two synergistic mechanisms:
-
Enhanced Absorption: The increased lipophilicity and potentially reduced efflux, as suggested by the Caco-2 data, allow more of the compound to cross the intestinal barrier into the portal vein.[4][13]
-
Reduced First-Pass Metabolism: This is the most critical factor. Luteolin's free hydroxyl groups are prime targets for UGT enzymes in the intestine and liver.[8][23][24] By blocking the 5-OH position, this compound is less susceptible to this extensive "first-pass" clearance.[6] More of the active, parent compound survives transit through the liver and reaches the systemic circulation, as reflected by the dramatically increased absolute bioavailability (F%).
Conclusion & Future Directions
The strategic methylation of luteolin at the 5-position is expected to significantly enhance its oral bioavailability compared to the parent compound. This improvement is driven by a dual mechanism of increased intestinal permeability and, most importantly, protection from extensive first-pass metabolism. The experimental protocols detailed in this guide provide a comprehensive framework for validating this hypothesis.
For drug development professionals, these findings underscore the potential of medicinal chemistry to overcome the pharmacokinetic limitations of otherwise promising natural products. Future research should focus on:
-
Evaluating the bioactivity of the major metabolites of this compound.
-
Conducting similar comparative studies on other methylated derivatives of luteolin to identify the optimal substitution pattern for bioavailability and efficacy.
-
Exploring advanced formulation strategies, such as nanoformulations, to further enhance the delivery of these improved flavonoid compounds.[3]
By systematically addressing the challenge of bioavailability, the full therapeutic potential of flavonoids like luteolin can be unlocked for clinical applications.
References
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Chen, X., et al. (2017). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metabolism and Disposition, 45(5), 553-564. [Link]
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Yao, Z., et al. (2022). Dietary Luteolin: A Narrative Review Focusing on Its Pharmacokinetic Properties and Effects on Glycolipid Metabolism. Journal of Agricultural and Food Chemistry, 70(33), 10045-10056. [Link]
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Wen, X., & Walle, T. (2006). Methylation protects dietary flavonoids from rapid hepatic metabolism. Xenobiotica, 36(5), 387-397. [Link]
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Walle, T. (2007). Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption. Journal of Agricultural and Food Chemistry, 55(26), 10688-10693. [Link]
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Lu, L., et al. (2017). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metabolism and Disposition, 45(5), 553-564. [Link]
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van der Logt, E. M. J., et al. (2003). Regioselectivity of Phase II Metabolism of Luteolin and Quercetin by UDP-Glucuronosyl Transferases. Chemical Research in Toxicology, 16(12), 1678-1685. [Link]
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Ye, L., et al. (2015). Time-Dependent Metabolism of Luteolin by Human UDP-Glucuronosyltransferases and Its Intestinal First-Pass Glucuronidation in Mice. Journal of Agricultural and Food Chemistry, 63(39), 8755-8764. [Link]
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Zhao, Y., et al. (2023). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 28(13), 5212. [Link]
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Kure, T., et al. (2016). Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects. Journal of Agricultural and Food Chemistry, 64(9), 1911-1918. [Link]
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Ye, L., et al. (2015). Time-Dependent Metabolism of Luteolin by Human UDP-Glucuronosyltransferases and Its Intestinal First-Pass Glucuronidation in Mice. Journal of Agricultural and Food Chemistry, 63(39), 8755-8764. [Link]
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Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences, 10(11), 5166-5178. [Link]
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ResearchGate. (n.d.). The metabolic pathway of luteolin. [Link]
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Wen, X., & Walle, T. (2006). Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability. Drug Metabolism and Disposition, 34(10), 1786-1792. [Link]
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Xu, B., et al. (2023). Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review. Journal of Functional Foods, 101, 105423. [Link]
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Rivera, F., et al. (2004). Some aspects of the in vivo neuroprotective capacity of flavonoids: bioavailability and structure-activity relationship. Neurotoxicity Research, 6(7-8), 543-553. [Link]
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Janouchová, V., et al. (2021). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega, 6(32), 21256-21266. [Link]
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Yi, T., et al. (2014). Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. Molecules, 19(5), 5263-5276. [Link]
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Shrestha, S., et al. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega, 5(34), 21720-21727. [Link]
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WUR eDepot. (2022). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. [Link]
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Thilakarathna, S. H., & Rupasinghe, H. P. V. (2013). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. Nutrients, 5(9), 3367-3387. [Link]
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Tian, X. J., et al. (2009). Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model. International Journal of Pharmaceutics, 367(1-2), 58-64. [Link]
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Li, Y., et al. (2024). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers in Pharmacology, 15, 1357283. [Link]
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Shkryl, Y. N., et al. (2022). Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. International Journal of Molecular Sciences, 23(19), 11634. [Link]
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Tutunchi, H., et al. (2020). Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Journal of Functional Foods, 75, 104235. [Link]
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Tønsberg, H., et al. (2018). Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments. European Journal of Pharmaceutical Sciences, 111, 449-457. [Link]
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Al-Bayati, M. A. F., & Al-Kassas, R. (2021). Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability. Scientific Reports, 11(1), 12569. [Link]
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Butler, J., & Hens, B. (2017). Topography of Simulated Intestinal Equilibrium Solubility. Molecular Pharmaceutics, 14(12), 4323-4334. [Link]
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Al-Bayati, M. A. F., & Al-Kassas, R. (2021). Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability. ResearchGate. [Link]
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Butler, J., et al. (2019). Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs. European Journal of Pharmaceutics and Biopharmaceutics, 139, 143-152. [Link]
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"evaluating the synergistic effects of Luteolin 5-methyl ether with chemotherapy drugs"
A Guide to Evaluating the Synergistic Effects of Luteolin with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Combination Therapy
The clinical utility of many chemotherapy drugs is often hampered by issues of toxicity and the development of drug resistance.[1] A promising strategy to overcome these limitations is the use of combination therapies, where a natural, less toxic compound is used to enhance the efficacy of a standard chemotherapeutic agent.[2] Luteolin, a flavonoid found in various fruits and vegetables, has garnered significant interest for its anticancer properties, which include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[3][4][5]
This guide will compare and contrast the synergistic effects of Luteolin with three commonly used chemotherapy drugs: Paclitaxel, Cisplatin, and Doxorubicin, across different cancer types. We will delve into the molecular mechanisms driving these synergies and provide the experimental blueprints to rigorously test them in your own research.
Understanding the Molecular Synergy: Mechanisms of Action
Luteolin's synergistic potential stems from its ability to modulate multiple signaling pathways that are often dysregulated in cancer cells.[3][6] When combined with chemotherapy, Luteolin can potentiate the drug's cytotoxic effects through several key mechanisms.
Key Synergistic Mechanisms:
-
Enhanced Apoptosis: Luteolin can amplify the apoptotic signals initiated by chemotherapy. This is often achieved by upregulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2.[7][8]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, making cancer cells more susceptible to the DNA-damaging effects of chemotherapy.[5]
-
Inhibition of Pro-Survival Pathways: Luteolin has been shown to inhibit critical pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3, which are often constitutively active in cancer and contribute to drug resistance.[2][4]
-
Suppression of Metastasis: By inhibiting processes like cell migration and invasion, Luteolin can work in concert with chemotherapy to prevent the spread of cancer.[4][7]
The following diagram illustrates the major signaling pathways targeted by Luteolin, which contribute to its synergistic anticancer effects.
Caption: Luteolin's key molecular targets and their downstream effects on cancer cells.
Comparative Analysis: Luteolin in Combination with Standard Chemotherapies
The synergistic effects of Luteolin have been observed with a variety of chemotherapy drugs. Below is a comparative summary of its interactions with Paclitaxel, Cisplatin, and Doxorubicin.
| Chemotherapy Drug | Cancer Type(s) Studied | Key Synergistic Outcomes | Observed Mechanistic Insights |
| Paclitaxel | Breast Cancer, Esophageal Cancer | Increased apoptosis, Inhibition of epithelial-mesenchymal transition (EMT), Reduced tumor growth in vivo.[1][2] | Blocking of STAT3 signaling, Inhibition of SIRT1, Activation of ROS/JNK pathway leading to mitochondrial apoptosis.[1][2] |
| Cisplatin | Ovarian Cancer | Enhanced anti-proliferation, Increased apoptosis, Synergistic inhibition of cell migration and invasion.[7][9] | Downregulation of Bcl-2 expression, JNK-mediated p53 phosphorylation and stabilization.[7][10] |
| Doxorubicin | Breast Cancer, Osteosarcoma | Attenuated doxorubicin-induced cytotoxicity to normal cells while enhancing cancer cell death, Reduced tumor growth in vivo.[8] | Antioxidant activity, Increased levels of Bcl-2 in normal cells, Enhanced apoptosis in cancer cells via the Bax/Bcl-2/Caspase-3 pathway.[8][11] |
Experimental Workflow for Evaluating Synergy
A systematic approach is crucial for definitively determining the synergistic potential of a drug combination. The following workflow outlines the key experimental stages, from initial in vitro screening to in vivo validation.
Sources
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Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling Luteolin 5-Methyl Ether
Understanding the Hazard Profile: A Cautious Approach
Luteolin, the parent compound of Luteolin 5-methyl ether, is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5] Although a similar compound, Luteolin 5,3'-dimethyl ether, has been classified as not hazardous, it is a prudent and scientifically sound practice to handle this compound as a potentially hazardous substance, assuming it may exhibit similar irritant properties.[6]
Assumed Hazards of this compound:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: May cause serious irritation, redness, and discomfort if it enters the eyes.
-
Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system, leading to coughing or shortness of breath.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to create an effective barrier between the researcher and the chemical.[7][8] The following PPE is mandatory when handling this compound in a laboratory setting.
Eye and Face Protection: Your First Line of Defense
-
Safety Glasses with Side Shields: Essential for preventing airborne particles from entering the eyes.
-
Chemical Splash Goggles: To be worn when there is any risk of splashing, such as when preparing solutions.
-
Face Shield: Recommended in conjunction with goggles when handling larger quantities of the powder or when a higher risk of splashing exists.
Hand Protection: The Right Gloves Matter
-
Nitrile Gloves: These provide excellent resistance to a wide range of chemicals and are suitable for handling this compound. Always check for tears or punctures before use.
-
Double Gloving: For enhanced protection, especially during prolonged handling or when working with larger quantities, wearing two pairs of nitrile gloves is recommended.
Protective Clothing: Shielding Your Body
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect your skin and personal clothing from accidental spills.
-
Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over your lab coat for an additional layer of protection, particularly when preparing stock solutions or performing extractions.[9]
Respiratory Protection: Preventing Inhalation
-
Work in a Ventilated Area: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Respirator: If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary.[10]
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Decision tree for respiratory protection when handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized operational and disposal procedures is critical for maintaining a safe laboratory environment.
Handling and Weighing Procedures
-
Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered. Have all necessary PPE on and readily accessible.
-
Weighing:
-
Perform all weighing operations of the powder within a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions:
-
When dissolving the powder, add the solvent to the powder slowly to prevent splashing.
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[11] Handle these solvents with appropriate care and in a well-ventilated area.
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek medical attention. |
| Inhalation | Move to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[6] Seek immediate medical attention. |
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small powder spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, use an appropriate absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and any other materials that have come into contact with this compound should be placed in a clearly labeled hazardous waste container.
-
Unused Compound: Dispose of any unused this compound as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain.[1]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
This workflow outlines the key steps for safe handling and disposal:
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety protocols, researchers can confidently work with this compound, minimizing risks and fostering a culture of safety within the laboratory.
References
- PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025, December 24).
- Material Safety Data Sheet of Luteolin 5,3'-dimethyl ether | AbMole BioScience.
- PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Safety Data Sheet: Luteolin - Carl ROTH.
- Luteolin - Safety Data Sheet. (2025, September 17).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Personal Protective Equipment | US EPA. (2025, September 12).
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- Safety Data Sheet - MedchemExpress.com. (2025, April 7).
- This compound | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick.
- Luteolin methyl ether | C17H16O7 | CID 67363741 - PubChem - NIH.
- Luteolin - Safety Data Sheet - LookChem. (2024, August 10).
- MATERIAL SAFETY DATA SHEET - Extrasynthese.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
